E129
Descripción
Propiedades
IUPAC Name |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZCCHQBSQPRMU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2Na2O8S2 | |
| Record name | ALLURA RED AC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024436, DTXSID70860355 | |
| Record name | Allura Red C.I.16035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6-hydroxy-5-[(E)-(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Dark red powder or granules, Water soluble, red powder; [Sax] | |
| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ALLURA RED AC | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FD&C Red 40 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1966 | |
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Solubility |
In water, 2.25X10+5 mg/L at 25 °C, In 50% alcohol, 1.3%, Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL | |
| Record name | ALLURA RED AC DYE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark red powder | |
CAS No. |
25956-17-6, 1016649-41-4 | |
| Record name | Allura Red AC Dye | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025956176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allura Red C.I.16035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6-hydroxy-5-[(E)-(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6-hydroxy-5-[(2-methoxy-4-sulphonato-m-tolyl)azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FD&C RED NO. 40 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZB9127XOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLURA RED AC DYE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- | |
| Record name | ALLURA RED AC DYE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7260 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Allura Red AC chemical structure and properties
An In-depth Examination of its Chemical Identity, Properties, and Biological Interactions for Researchers, Scientists, and Drug Development Professionals
Foreword: This technical guide provides a detailed overview of Allura Red AC (FD&C Red No. 40), a widely used synthetic azo dye. This document consolidates critical information on its chemical structure, physicochemical properties, and analytical methodologies. Furthermore, it delves into its metabolic fate within the gastrointestinal tract and explores its interactions with host biological systems, including recently identified signaling pathways implicated in intestinal barrier function. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and food science.
Chemical Identity and Physicochemical Properties
Allura Red AC is a red azo dye belonging to the class of naphthalenesulfonic acids.[1] It is an organosulfur compound commonly used as its sodium salt, though potassium and calcium salts are also utilized.[1]
Table 1: Chemical Identification of Allura Red AC
| Identifier | Value |
| IUPAC Name | disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate[1] |
| Synonyms | Allura Red, Food Red No. 40, C.I. Food Red 17, Curry red, FD&C Red No. 40[1] |
| CAS Number | 25956-17-6[1] |
| Chemical Formula | C₁₈H₁₄N₂Na₂O₈S₂[1] |
| Molecular Weight | 496.42 g/mol [2] |
| Colour Index No. | 16035[3] |
| E Number | E129[4] |
Table 2: Physicochemical Properties of Allura Red AC
| Property | Value |
| Appearance | Dark red to maroon solid powder[1] |
| Melting Point | > 300 °C (572 °F; 573 K)[1][5] |
| Solubility | Soluble in water, glycerol, and propylene (B89431) glycol; slightly soluble in ethanol; insoluble in grease.[1][6] |
| Maximum Absorbance (λmax) | Approximately 504 nm in water[4][5] |
| Log P (octanol-water partition coefficient) | -0.55 (estimated)[1] |
Analytical Methodologies
Accurate quantification of Allura Red AC in various matrices is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the most common and robust method.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of Allura Red AC in beverages and food products.
1. Sample Preparation:
- Degas carbonated beverage samples by sonication or gentle warming.
- For clear liquid samples, dilute an appropriate volume of the beverage with the mobile phase to bring the Allura Red AC concentration within the calibration range.
- For samples with suspended solids, centrifuge at 10,000 rpm for 15 minutes and filter the supernatant through a 0.45 µm syringe filter before dilution.
2. Instrumentation:
- HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
3. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM TMDAP phosphate, pH 4.0) is often employed. The specific gradient will depend on the separation of other components in the sample.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 504 nm.
4. Calibration:
- Prepare a series of standard solutions of Allura Red AC in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
5. Quantification:
- Inject the prepared sample solution.
- Identify the Allura Red AC peak based on its retention time compared to the standard.
- Quantify the concentration of Allura Red AC in the sample using the calibration curve.
Metabolism and Biological Interactions
Allura Red AC is poorly absorbed in the gastrointestinal tract. The primary metabolic transformation occurs in the gut, mediated by the resident microbiota.
Gut Microbiota Metabolism
The azo bond (-N=N-) of Allura Red AC is susceptible to cleavage by azoreductases, enzymes produced by a variety of gut bacteria.[7] This reductive cleavage results in the formation of two primary metabolites: cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[1]
Signaling Pathways and Intestinal Barrier Dysfunction
Recent studies have elucidated a signaling pathway through which chronic exposure to Allura Red AC may contribute to intestinal inflammation and barrier dysfunction. This pathway is initiated by the microbial metabolites of Allura Red AC and involves the neurotransmitter serotonin (B10506).
Chronic exposure to Allura Red AC has been shown to increase the levels of serotonin (5-hydroxytryptamine; 5-HT) in the colon.[8][9] This elevation in serotonin can, in turn, activate myosin light chain kinase (MLCK).[8][9] Activated MLCK phosphorylates the myosin light chain, leading to contraction of the perijunctional actomyosin (B1167339) ring and subsequent disruption of tight junctions, resulting in increased intestinal permeability, a condition often referred to as "leaky gut".[10][11]
Toxicological Assessment: Genotoxicity
The genotoxic potential of Allura Red AC has been a subject of investigation. The comet assay (single-cell gel electrophoresis) is a widely used method to assess DNA damage in individual cells.
Comet Assay for DNA Damage
This protocol provides a general framework for assessing DNA damage in cells exposed to Allura Red AC.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., Caco-2 intestinal epithelial cells) to 80-90% confluency.
- Expose the cells to various concentrations of Allura Red AC (and its metabolites, if available) for a defined period (e.g., 24 hours). Include a negative (vehicle) control and a positive control (e.g., a known genotoxic agent like hydrogen peroxide).
2. Cell Harvesting and Embedding:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
- Mix the cell suspension with molten low-melting-point agarose (B213101) (at 37 °C) at a 1:10 ratio (v/v).
- Immediately pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
- Allow the agarose to solidify at 4 °C for 10 minutes.
3. Cell Lysis:
- Carefully remove the coverslip and immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4 °C. This step removes cell membranes and histones, leaving behind the nucleoids.
4. DNA Unwinding and Electrophoresis:
- Immerse the slides in a horizontal electrophoresis tank containing a freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes at 4 °C to allow for DNA unwinding.
- Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4 °C.
5. Neutralization and Staining:
- Gently remove the slides from the tank and wash them with a neutralization buffer.
- Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
6. Visualization and Analysis:
- Visualize the slides using a fluorescence microscope.
- Capture images of the "comets" (the nucleoids with tails of fragmented DNA).
- Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
A[label="Cell Treatment with Allura Red AC"];
B[label="Cell Harvesting and Embedding in Agarose"];
C [label="Cell Lysis"];
D [label="DNA Unwinding (Alkaline Buffer)"];
E [label="Electrophoresis"];
F [label="Neutralization and DNA Staining"];
G [label="Fluorescence Microscopy and Image Analysis"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
<b>Fig. 3: General workflow of the comet assay for genotoxicity testing.
Conclusion
Allura Red AC is a well-characterized synthetic dye with defined chemical and physical properties. While it is widely used in the food and pharmaceutical industries, emerging research highlights its potential to interact with the gut microbiota and influence host physiology. The metabolism of Allura Red AC by gut bacteria and the subsequent activation of the serotonin-MLCK signaling pathway provide a mechanistic basis for its observed effects on intestinal barrier function. Further research is warranted to fully understand the long-term health implications of chronic exposure to Allura Red AC and its metabolites, particularly in the context of gut health and inflammatory conditions. The methodologies and information presented in this guide provide a foundation for researchers to further investigate the biological effects of this and other food additives.
References
- 1. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk between Inflammation and ROCK/MLCK Signaling Pathways in Gastrointestinal Disorders with Intestinal Hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulation of Intestinal Mucosal Barrier by Myosin Light Chain Kinase/Rho Kinases | MDPI [mdpi.com]
- 6. Epithelial myosin light chain kinase–dependent barrier dysfunction mediates T cell activation–induced diarrhea in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut Microbiome–Wide Search for Bacterial Azoreductases Reveals Potentially Uncharacterized Azoreductases Encoded in the Human Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Investigation of the Effects of the Food Additives Monosodium Glutamate and Allura Red AC on the human Gut Microbiota and Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Myosin Light Chain Kinase Mediates Intestinal Barrier Disruption following Burn Injury | PLOS One [journals.plos.org]
The Synthesis of E129 (Allura Red AC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E129, also known as Allura Red AC, is a synthetic monoazo dye widely used in the food, pharmaceutical, and cosmetic industries to impart a red color.[1][2] Its chemical name is disodium (B8443419) 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)azo]-2-naphthalenesulfonate. The synthesis of this colorant is a well-established industrial process involving a two-step chemical reaction: a diazotization reaction followed by an azo coupling reaction. This technical guide provides an in-depth overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and visualizations of the process.
Core Synthesis Pathway
The manufacturing process for Allura Red AC is a classic example of azo dye synthesis. The overall process begins with the diazotization of an aromatic amine, followed by its coupling to a suitable coupling component.[3][4][5]
The two primary reactants in the synthesis of this compound are:
-
p-Cresidine sulfonic acid (also known as 4-amino-5-methoxy-2-methylbenzenesulfonic acid or 5-amino-4-methoxy-2-toluenesulfonic acid)
-
Schaeffer's salt (the sodium salt of 6-hydroxy-2-naphthalene sulfonic acid)[5]
The synthesis proceeds in two main stages:
-
Diazotization of p-Cresidine Sulfonic Acid: In this step, the primary aromatic amine, p-cresidine sulfonic acid, is converted into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (HNO₂) under acidic conditions and at low temperatures. The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).
-
Azo Coupling: The resulting diazonium salt is then coupled with Schaeffer's salt. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) that links the two aromatic rings, creating the final Allura Red AC molecule.
Experimental Protocols
While specific industrial protocols are often proprietary, the following sections detail the general laboratory-scale procedures for the synthesis of Allura Red AC based on established chemical principles for azo dye formation.
Stage 1: Diazotization of p-Cresidine Sulfonic Acid
Objective: To convert p-cresidine sulfonic acid into its corresponding diazonium salt.
Materials:
-
p-Cresidine sulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
Distilled water
Procedure:
-
A suspension of p-cresidine sulfonic acid in water is prepared in a reaction vessel.
-
Concentrated hydrochloric acid is added to the suspension to form the amine salt and create an acidic environment.
-
The mixture is cooled to a temperature between 0 and 5°C using an ice bath. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
A solution of sodium nitrite in water is then added slowly to the cooled amine salt suspension while stirring vigorously. The slow addition helps to control the exothermic reaction and maintain the low temperature.
-
The reaction is typically stirred for a period of 15 to 30 minutes after the addition of the sodium nitrite solution is complete to ensure the full conversion of the amine to the diazonium salt. The completion of the diazotization can be checked using starch-iodide paper, where an excess of nitrous acid will produce a blue-black color.
Stage 2: Azo Coupling Reaction
Objective: To couple the diazonium salt with Schaeffer's salt to form Allura Red AC.
Materials:
-
Diazonium salt solution from Stage 1
-
Schaeffer's salt (6-hydroxy-2-naphthalene sulfonic acid, sodium salt)
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
Procedure:
-
Schaeffer's salt is dissolved in an aqueous alkaline solution, typically using sodium hydroxide or sodium carbonate, in a separate reaction vessel. The alkaline conditions are necessary to activate the naphthol ring for the electrophilic attack of the diazonium salt.
-
This alkaline solution of the coupling component is also cooled to a low temperature, typically between 5 and 10°C.
-
The cold diazonium salt solution from Stage 1 is then slowly added to the cold alkaline solution of Schaeffer's salt with constant agitation.
-
The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) throughout the addition to facilitate the coupling reaction. The progress of the coupling can be monitored by spot testing on filter paper.
-
After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling reaction.
Purification of Allura Red AC
Objective: To isolate and purify the synthesized Allura Red AC.
Procedure:
-
The Allura Red AC dye is precipitated from the reaction mixture by the addition of sodium chloride, a process known as "salting out."[4]
-
The precipitated dye is then collected by filtration.
-
The filter cake is washed with a brine solution to remove unreacted starting materials and other water-soluble impurities.
-
The purified dye is then dried to obtain the final product as a dark red powder.
-
Further purification to achieve a purity of greater than 99% for use as a standard substance can be achieved using techniques like gel filtration chromatography.
Quantitative Data
The following table summarizes key quantitative parameters associated with the synthesis and properties of Allura Red AC.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [1] |
| Molecular Weight | 496.42 g/mol | [1] |
| Typical Purity (Food Grade) | ≥ 85% | [5] |
| Maximum Absorption (λmax) in Water | ~504 nm | [1][2] |
Visualizations
Synthesis Pathway of this compound (Allura Red AC)
Caption: The two-step synthesis of Allura Red AC (this compound).
Experimental Workflow for this compound Synthesis
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Allura Red AC) - Ataman Kimya [atamanchemicals.com]
- 3. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 4. imbarex.com [imbarex.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
Toxicological Profile of Allura Red AC in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of the food colorant Allura Red AC (FD&C Red No. 40) in various rodent models. The information presented herein is collated from a range of studies, focusing on key toxicological endpoints including genotoxicity, carcinogenicity, reproductive and developmental toxicity, and chronic toxicity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and food safety assessment.
Executive Summary
Allura Red AC has been the subject of extensive toxicological evaluation. The collective data from studies on rodent models indicate a general lack of carcinogenic potential. Genotoxicity studies, particularly those following OECD guidelines, have largely shown no evidence of genotoxic activity. Reproductive and developmental toxicity studies have identified high dose levels at which effects are observed, leading to the establishment of No-Observed-Adverse-Effect Levels (NOAELs). Chronic toxicity studies have similarly established NOAELs based on long-term exposure in rats and mice.
Data Presentation: Quantitative Toxicological Data
The following tables summarize the key quantitative data from various toxicological studies on Allura Red AC in rodent models.
Table 1: Genotoxicity of Allura Red AC in Rodent Models
| Assay Type | Species/Strain | Dose(s) | Route of Administration | Tissues Examined | Findings | Reference |
| In vivo Micronucleus Test (OECD TG 474) | Male FVB Mice | 0, 100, 200, 400, 600, 800, 1000, 1500, 2000 mg/kg bw | Intraperitoneal injection | Peripheral blood | No significant difference in the frequency of micronucleated polychromatic erythrocytes or cell proliferation. Concluded as not genotoxic. | [1] |
| In vivo Micronucleus Test (OECD TG 474) | Mice | Not specified | Not specified | Bone marrow | No induction of clastogenicity or aneugenicity. | [2] |
| In vivo Alkaline Comet Assay (OECD TG 489) | Mice | Not specified | Not specified | Liver, stomach, colon | No DNA damage observed. | [2] |
| Transgenic Rodent Somatic and Germ Cell Gene Mutation Assay (OECD TG 488) | Mice | Not specified | Not specified | Liver, stomach | No mutagenicity observed. | [2] |
| In vivo Genotoxicity (Comet, Micronucleus, Transgenic Gene Mutation Assays) | Mice | Up to maximum recommended doses by OECD guidelines | Oral | Liver, glandular stomach, bone marrow | No evidence of in vivo genotoxic potential. | [3][4] |
Table 2: Chronic Toxicity and Carcinogenicity of Allura Red AC in Rodent Models
| Study Type | Species/Strain | Dose(s) | Duration | Key Findings | NOAEL | Reference |
| Lifetime Toxicity/Carcinogenicity | Charles River CD (Sprague-Dawley) Rats | 0, 0.37, 1.39, 5.19% in diet | Lifetime (up to 118 weeks for males, 121 for females) | Reduction in body weight in high-dose females at the end of the study. No other compound-related adverse effects. | Male: 5.19% (2829 mg/kg/day), Female: 1.39% (901 mg/kg/day) | [5] |
| Lifetime Toxicity/Carcinogenicity | Charles River HaM/ICR (CD-1) and CD-1 outbred Mice | 0, 0.37, 1.39, 5.19% in diet | 104 and 109 weeks | No compound-related adverse effects. | 5.19% (approx. 7300 mg/kg/day for males, 8300 mg/kg/day for females) | [6] |
| Chronic Feeding | Rats | Up to 1.39% (13,900 mg/kg feed) in diet | Over 1 year | No adverse effects observed. | 13,900 mg/kg feed | [7] |
| Chronic Feeding | Mice | Up to 5.19% (51,900 mg/kg feed) in diet | Over 1 year | No adverse effects observed. | 51,900 mg/kg feed | [7] |
| Chronic Exposure | C57BL/6 Mice | Diet containing Allura Red AC | 12 weeks | Exacerbated experimental colitis. Induced low-grade colonic inflammation. | Not established | [8][9] |
Table 3: Reproductive and Developmental Toxicity of Allura Red AC in Rodent Models
| Study Type | Species/Strain | Dose(s) | Exposure Period | Key Findings | NOAEL |
| Developmental and Psychotoxicity | Sprague-Dawley Rats | 0, 2.5, 5.0, 10.0% in diet | 2 weeks prior to breeding, throughout gestation and lactation, and to offspring thereafter | Significantly reduced reproductive success, parental and offspring weight, brain weight, and survival. Decreased running wheel activity. | Not explicitly stated in abstract. |
| Reproductive and Neurobehavioral | Mice | 0, 0.42, 0.84, 1.68% in diet | F0 generation from 5 weeks of age to F1 generation at 9 weeks of age | Few adverse effects on litter size or weight. Significantly reduced male to female ratio in the lowest dose group. Increased body weight of offspring in lower-dosed groups. No adverse neurobehavioral effects. | Not explicitly stated in abstract. |
| Teratogenicity | Rats | Gavage or drinking water | Not specified | In one study, increased incidence of reduced ossification of the hyoid at 939 mg/kg bw per day. No other maternal or developmental effects. | 546 mg/kg bw per day |
| Teratogenicity | Rabbits | Not specified | Not specified | No treatment-related effects. | 700 mg/kg bw per day |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicological studies. Below are descriptions of typical experimental protocols used in the assessment of Allura Red AC in rodent models.
In Vivo Micronucleus Assay (Flow Cytometry-Based)
-
Objective: To evaluate the potential of Allura Red AC to induce chromosomal damage.
-
Animal Model: Male FVB mice.
-
Methodology:
-
Mice were administered a single intraperitoneal injection of Allura Red AC.
-
A range of doses were tested: 0, 100, 200, 400, 600, 800, 1000, 1500, and 2000 mg/kg body weight.[1]
-
Each dose group consisted of three mice, with the 1000 mg/kg group having four.[1]
-
Animals were sacrificed 46 hours after treatment.[1]
-
Peripheral blood samples were collected.
-
The frequency of micronucleated polychromatic erythrocytes (fMNPCE) and the percentage of polychromatic erythrocytes (%PCE) were determined using a flow cytometer to assess genotoxicity and cell proliferation, respectively.[1]
-
Chronic Toxicity/Carcinogenicity Bioassay
-
Objective: To assess the long-term toxicity and carcinogenic potential of Allura Red AC.
-
Animal Model: Charles River CD (Sprague-Dawley) rats.[5]
-
Methodology:
-
Parental Phase: Parental rats (30 of each sex per group) were fed diets containing 0.0, 0.37, 1.39, or 5.19% Allura Red AC throughout mating, gestation, and lactation.[5]
-
Lifetime Phase: First-generation rats were randomly selected (50 of each sex per group) and continued on the same dietary concentrations for their lifetime.[5]
-
The maximum duration of exposure was 118 weeks for males and 121 weeks for females.[5]
-
Parameters monitored included body weight, food consumption, clinical signs of toxicity, and survival.
-
At the end of the study, a complete necropsy was performed, and tissues were examined for pathological changes.
-
Developmental and Psychotoxicity Study
-
Objective: To evaluate the effects of Allura Red AC on reproduction, and the physical and behavioral development of offspring.
-
Animal Model: Adult Sprague-Dawley rats.[10]
-
Methodology:
-
Adult rats were fed diets with 0.0, 2.5, 5.0, or 10.0% Allura Red AC for 2 weeks and then bred.[10]
-
The diets were continued for the females throughout gestation and lactation and were also fed to their offspring.[10]
-
Parental animals were assessed for weight, food consumption, and reproductive success.[10]
-
Offspring were evaluated for weight, food consumption, physical developmental landmarks, and brain weight.[10]
-
Behavioral assessments were conducted using the Cincinnati Psychoteratogenicity Screening Test Battery, which included tests for running wheel activity and open-field activity.[10]
-
Mandatory Visualizations
Experimental Workflow for a Chronic Toxicity/Carcinogenicity Study
Caption: Workflow of a two-generation chronic toxicity and carcinogenicity study.
Logical Relationship of Genotoxicity Assessment
Caption: Interrelation of different assays to conclude on genotoxicity.
Conclusion
The toxicological profile of Allura Red AC in rodent models has been extensively characterized. Chronic and carcinogenicity studies in both rats and mice have not demonstrated a carcinogenic effect, with NOAELs established at high dietary concentrations.[5][6] Genotoxicity assays conducted in accordance with OECD guidelines have consistently shown a lack of genotoxic potential.[2][3][4][11] Reproductive and developmental studies indicate that adverse effects are only observed at high doses, allowing for the determination of safety thresholds. While some studies suggest that chronic exposure may exacerbate inflammatory conditions in the gut of mice[8][9], the overall body of evidence supports the current safety assessments by regulatory bodies. This guide provides a consolidated resource for understanding the toxicological characteristics of Allura Red AC based on rodent studies.
References
- 1. The synthetic food colouring agent Allura Red AC (E129) is not genotoxic in a flow cytometry-based micronucleus assay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the in vivo genotoxicity of Allura Red AC (Food Red No. 40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lifetime toxicity/carcinogenicity study of FD & C Red No. 40 (allura red) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lifetime toxicity/carcinogenicity studies of FD & C red no. 40 (allura red) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of a feed additive consisting of Allura Red AC for small non‐food‐producing mammals and ornamental birds (Versele‐Laga) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental toxicity and psychotoxicity of FD and C red dye No. 40 (allura red AC) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of genotoxicity in vivo for food color additive Allura Red AC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Allura Red AC (E129) in Mammalian Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allura Red AC, also known as E129 or FD&C Red No. 40, is a widely used synthetic azo dye in food, beverages, and pharmaceutical products. As a xenobiotic, its metabolic fate within mammalian systems is of significant interest for assessing its safety and potential physiological impacts. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its interaction with key biological pathways.
Data Presentation: Quantitative Overview of this compound ADME
The following tables summarize the available quantitative data on the metabolic fate of Allura Red AC in various mammalian models. It is important to note that much of the detailed quantitative data originates from older studies, with more recent research focusing on the physiological effects of this compound and its metabolites.
Table 1: Excretion of Allura Red AC in Rats and Dogs
| Species | Administration Route | Dose | Time Frame | % of Dose in Urine (Intact Dye) | % of Dose in Feces (Intact Dye) | % of Radioactivity in Urine | % of Radioactivity in Feces | Reference |
| Rat | Diet | 5.19% of diet | - | < 0.1% | ~29% | - | - | [1] |
| Rat | Oral (gavage, 35S-labeled) | Not specified | 72 hours | - | - | Not specified | 76% - 92% | [2] |
| Dog | Oral (gavage, 35S-labeled) | Not specified | 72 hours | - | - | Not specified | 92% - 95% | [2] |
Table 2: Plasma Concentration of Allura Red AC in Mice
| Species | Administration | Dose | Time Frame | Plasma Concentration | Reference |
| Mouse | Diet | 100 ppm | 14 weeks | 4.41 ± 1.96 ng/mL | [3] |
Note: This value represents the concentration of the parent this compound compound in serum after chronic exposure.
Core Metabolic Pathway: Azo Bond Reduction
The primary metabolic transformation of Allura Red AC occurs in the gastrointestinal tract, mediated by the gut microbiota. Intestinal bacteria possess azoreductase enzymes that cleave the azo bond (-N=N-) of the this compound molecule. This reductive cleavage results in the formation of two primary metabolites: cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[4]
The majority of ingested this compound is not absorbed in its intact form. Instead, it undergoes this microbial metabolism in the colon. The resulting aromatic amine metabolites are then either excreted in the feces or absorbed into the bloodstream to a limited extent and subsequently excreted in the urine.
Mandatory Visualization
Metabolic pathway of Allura Red AC in mammals.
Signaling Pathways and Physiological Effects
Recent research has illuminated the interaction of Allura Red AC and its metabolites with specific signaling pathways, particularly in the context of gut health and inflammation.
Serotonin (B10506) Signaling and Gut Inflammation
Chronic exposure to Allura Red AC has been shown to increase the production of serotonin (5-hydroxytryptamine; 5-HT) in the colon.[5][6][7] This elevation in serotonin can disrupt gut homeostasis and promote a pro-inflammatory environment. The proposed mechanism involves the following steps:
-
Increased Serotonin Synthesis: this compound exposure leads to an increase in the expression of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin synthesis in enterochromaffin cells of the gut.
-
Microbiota Alteration: The increased serotonin levels can alter the composition of the gut microbiota.
-
Pro-inflammatory Cascade: These changes, coupled with the direct effects of this compound metabolites, contribute to a pro-inflammatory state, potentially increasing susceptibility to conditions like colitis.[5][6][7]
This compound's impact on serotonin signaling and inflammation.
Gut Barrier Dysfunction via Myosin Light Chain Kinase (MLCK)
Allura Red AC exposure has also been linked to the impairment of the intestinal epithelial barrier function.[4][8] This effect is mediated, at least in part, through the activation of myosin light chain kinase (MLCK). The signaling cascade is as follows:
-
MLCK Activation: this compound or its metabolites can lead to the activation of MLCK in intestinal epithelial cells.
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chain (MLC).
-
Tight Junction Disruption: Phosphorylation of MLC leads to contraction of the perijunctional actomyosin (B1167339) ring, which in turn disrupts the integrity of tight junctions between epithelial cells.
-
Increased Permeability: The disruption of tight junctions results in increased intestinal permeability, or "leaky gut," allowing for the paracellular passage of luminal contents, which can trigger an inflammatory response.
This compound's effect on gut barrier function via MLCK.
Experimental Protocols
Detailed experimental protocols for the study of this compound metabolism are often proprietary or described in brief in publications. The following sections provide a synthesized overview of methodologies based on established practices for studying food additives and azo dyes, in line with OECD guidelines.[9][10]
In Vivo ADME Study in Rats (General Protocol)
This protocol outlines a general approach for a quantitative ADME study of a radiolabeled food additive like this compound in rats.
Generalized workflow for an in vivo ADME study.
1. Test Substance:
-
Allura Red AC, radiolabeled with 14C or 35S to enable tracking and quantification.
2. Animal Model:
-
Male and female Sprague-Dawley or Wistar rats, 8-10 weeks old.
3. Administration:
-
A single oral dose administered by gavage. A typical vehicle would be water or a 0.5% methylcellulose (B11928114) solution.
4. Housing and Sample Collection:
-
Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Urine and feces are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, etc.) post-dose.
-
Blood samples are collected via tail vein or other appropriate methods at various time points to determine plasma concentration profiles.
-
At the end of the study, animals are euthanized, and tissues of interest (liver, kidneys, gastrointestinal tract, etc.) are harvested.
5. Sample Analysis:
-
Quantification of Total Radioactivity: Aliquots of urine, homogenized feces, plasma, and homogenized tissues are analyzed by liquid scintillation counting (LSC) to determine the total amount of radioactivity.
-
Metabolite Profiling: Samples are processed (e.g., by solid-phase extraction or liquid-liquid extraction) to separate the parent compound from its metabolites. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and/or a mass spectrometer (LC-MS/MS) to identify and quantify this compound and its metabolites.
In Vitro Gut Microbiota Fermentation Model
This protocol provides a general framework for assessing the metabolism of this compound by gut microbiota in a controlled laboratory setting.
1. Fecal Slurry Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months.
-
The fecal sample is homogenized in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine).
2. Incubation:
-
The fecal slurry is incubated anaerobically at 37°C in a fermentation medium containing this compound at a defined concentration.
-
Samples are collected from the fermentation mixture at various time points (e.g., 0, 2, 4, 8, 24 hours).
3. Analysis:
-
The disappearance of this compound and the appearance of its metabolites (cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid) are monitored over time using HPLC-UV/Vis or LC-MS/MS.
Analytical Method for Metabolite Quantification (HPLC-MS/MS)
The following provides a general approach for the quantification of cresidine-4-sulfonic acid in biological matrices. A similar approach can be adapted for 1-amino-2-naphthol-6-sulfonic acid.
1. Sample Preparation (e.g., Urine):
-
Urine samples are centrifuged to remove particulate matter.
-
Solid-phase extraction (SPE) is a common method for sample cleanup and concentration. A mixed-mode anion exchange SPE cartridge can be effective for trapping the sulfonated aromatic amine metabolites.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an acidified organic solvent (e.g., methanol with formic acid).
-
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Illustrative):
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode is suitable. Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for cresidine-4-sulfonic acid would be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Conclusion
The metabolic fate of Allura Red AC in mammalian systems is primarily dictated by the metabolic activity of the gut microbiota. The parent compound is poorly absorbed, and the major metabolic pathway is the azoreduction to cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid. While historical data provides a general overview of the excretion patterns, recent studies have raised concerns about the potential for chronic this compound exposure to promote gut inflammation and impair intestinal barrier function through interactions with the serotonin and MLCK signaling pathways. Further research is warranted to obtain more detailed and contemporary quantitative ADME data and to fully elucidate the long-term health implications of this compound consumption. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. 360. Allura red AC (WHO Food Additives Series 6) [inchem.org]
- 2. 487. Allura red AC (WHO Food Additives Series 15) [inchem.org]
- 3. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kwon 2022: Chronic Exposure to Synthetic Food Colorant Allura Red AC Promotes Susceptibility to Experimental Colitis via Intestinal Serotonin in Mice | Talking About The Science [talkingaboutthescience.com]
- 7. Emerging Roles of Gut Serotonin in Regulation of Immune Response, Microbiota Composition and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice [ideas.repec.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. efsa.europa.eu [efsa.europa.eu]
History and regulatory approval of FD&C Red No. 40
An In-depth Technical Guide to the History and Regulatory Approval of FD&C Red No. 40
For Researchers, Scientists, and Drug Development Professionals
Abstract
FD&C Red No. 40 (Allura Red AC) is a synthetic monoazo dye extensively used in the food, drug, and cosmetic industries. Since its introduction in 1971 as a replacement for the delisted FD&C Red No. 2, its safety and regulatory status have been subjects of scientific scrutiny and public interest. This technical guide provides a comprehensive overview of the history, chemical synthesis, regulatory approvals, and key toxicological evaluations of FD&C Red No. 40. It includes summaries of quantitative data, detailed methodologies from pivotal safety studies, and visual diagrams of its chemical synthesis, regulatory timeline, and a recently elucidated signaling pathway associated with gut inflammation. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.
History and Development
FD&C Red No. 40 was developed in 1971 by the Allied Chemical Corporation.[1][2] Its introduction was a direct response to the growing health concerns surrounding FD&C Red No. 2 (Amaranth), which would ultimately be banned by the U.S. Food and Drug Administration (FDA) in 1976.[2] Red No. 40 was developed to be a more stable and safer alternative.[2][3] Its popularity grew rapidly, and by 1980, its annual production had surpassed 2.3 million kilograms.[1][3]
Chemical Synthesis
FD&C Red No. 40 is a petroleum-derived azo dye.[4][5] The synthesis is a well-established industrial process involving a diazotization reaction followed by an azo coupling reaction.[6] The common method begins with the diazotization of p-cresidinesulfonic acid (5-amino-4-methoxy-2-toluenesulfonic acid), which is then chemically coupled with 2-naphthol-6-sulfonic acid (Schaeffer's salt) to form the final dye molecule.[1][6][7]
Regulatory Approval and Status
The regulatory landscape for FD&C Red No. 40 varies globally, but it is approved for use in many major markets. Key regulatory bodies including the U.S. FDA, the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its safety.
United States (FDA)
The FDA approved FD&C Red No. 40 for use in food, drugs, and cosmetics in 1971 under the Color Additive Amendments of 1960.[1][2][8] This legislation requires that all color additives be demonstrated as safe for their intended use before marketing.[2][9] It is listed in the Code of Federal Regulations (CFR) under 21 CFR 74.340 for food use. The FDA requires batch certification for Red No. 40 to ensure it meets strict purity specifications.
European Union (EFSA)
Allura Red AC was approved as a food colorant in the European Union in 1994 and is designated with the E number E129.[1][3] Following a 2007 study by the University of Southampton that suggested a possible link between certain artificial food dyes (including Red No. 40) and hyperactivity in children, the EU instituted mandatory warning labels on foods containing these colorants.[2][10] The label states that the color "may have an adverse effect on activity and attention in children."[10] EFSA has re-evaluated the dye multiple times, maintaining the established Acceptable Daily Intake (ADI).[6][10]
JECFA and Global Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) first evaluated Allura Red AC in 1980 and established an ADI of 0-7 mg/kg of body weight per day.[7][11] This ADI has been reaffirmed in subsequent evaluations.[11] The dye is permitted for use in numerous other countries, including Canada, Japan, and Australia, though specific regulations and permitted use levels may vary.[7][12]
Quantitative Data Summary
The following tables summarize the key chemical properties and established safety thresholds for FD&C Red No. 40.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)azo]-2-naphthalenesulfonate | [6] |
| Common Names | Allura Red AC, FD&C Red No. 40, this compound, C.I. 16035 | [1][8] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [6][7] |
| Molecular Weight | 496.42 g/mol | [6][7] |
| Appearance | Dark red powder or granules | [6] |
| Solubility | Water-soluble | [1][6] |
| Maximum Absorbance (λmax) | ~504 nm (in water, pH 7) | [1][7] |
Table 2: Toxicological and Regulatory Thresholds
| Parameter | Value | Establishing Body | Reference(s) |
| Acceptable Daily Intake (ADI) | 0–7 mg/kg body weight/day | JECFA / EFSA | [4][5][7] |
| No-Observed-Adverse-Effect Level (NOAEL) (Male Rats, Lifetime) | 2829 mg/kg/day (5.19% in diet) | Borzelleca et al. | [13] |
| No-Observed-Adverse-Effect Level (NOAEL) (Female Rats, Lifetime) | 901 mg/kg/day (1.39% in diet) | Borzelleca et al. | [13] |
| No-Observed-Adverse-Effect Level (NOAEL) (Mice, Lifetime) | ~7300-8300 mg/kg/day (5.19% in diet) | Borzelleca et al. | [1] |
Key Experimental Protocols and Findings
The safety of FD&C Red No. 40 has been evaluated through numerous toxicological studies. The methodologies and results of key carcinogenicity, genotoxicity, and developmental toxicity studies are detailed below.
Carcinogenicity Studies
Objective: To assess the long-term carcinogenic potential of FD&C Red No. 40 in rodents.
Methodology (Borzelleca et al., 1989 & 1991):
-
Species: Charles River CD (Sprague-Dawley) rats and CD-1 mice.[1][13]
-
Study Design: Lifetime toxicity/carcinogenicity studies, including an in utero exposure phase.[1][13]
-
Administration: The dye was administered as a dietary admixture.
-
Dose Levels: Dietary concentrations of 0.0% (control), 0.37%, 1.39%, and 5.19%.[1][13]
-
Exposure: Parental generations were exposed through mating, gestation, and lactation. The F1 generation was then exposed for their lifetime (up to 121 weeks for rats, 109 weeks for mice).[1][13]
-
Endpoints: Observations for clinical signs of toxicity, body weight changes, food consumption, survival, and comprehensive gross and histopathological examination of organs and tissues for neoplastic lesions.[1][13]
Findings: The studies concluded that FD&C Red No. 40 was not carcinogenic in rats or mice under the tested conditions. The only significant compound-related effect was a reduction in body weight in high-dose female rats. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 1.39% in the diet for female rats and 5.19% for male rats and both sexes of mice.[1][13]
Genotoxicity Studies
Objective: To evaluate the potential for FD&C Red No. 40 to induce genetic mutations or chromosomal damage.
Methodology (Honma, 2015):
-
Design: A battery of in vivo genotoxicity assays conducted in accordance with OECD guidelines.
-
Assays Performed:
-
Comet Assay (OECD TG 489): To detect DNA strand breaks in cells from the liver and glandular stomach.
-
Micronucleus Test (OECD TG 474): To assess chromosomal damage (clastogenicity/aneugenicity) in bone marrow erythrocytes.
-
Transgenic Rodent Gene Mutation Assay (gpt delta mouse): To measure gene mutations in the liver and glandular stomach.
-
-
Species: Male Muta™Mouse and gpt delta mice.
-
Administration: Oral administration of Allura Red AC.
-
Dose Levels: Doses up to the maximum recommended levels by OECD guidelines were used (e.g., up to 2000 mg/kg body weight).
Findings: Allura Red AC did not induce a significant increase in DNA damage, micronuclei, or gene mutations in any of the tissues examined. The results showed a clear absence of in vivo genotoxic activity under the conditions of these guideline-compliant studies. These findings were crucial in addressing earlier concerns raised by EFSA based on a non-guideline compliant study.
Developmental and Reproductive Toxicity Study
Objective: To assess the effects of FD&C Red No. 40 on reproductive success and fetal development.
Methodology (Vorhees et al., 1983):
-
Species: Adult Sprague-Dawley rats.[4]
-
Study Design: A multi-generational study assessing reproductive performance and offspring development.
-
Administration: FD&C Red No. 40 was administered as a dietary admixture.
-
Dose Levels: 0.0% (control), 2.5%, 5.0%, and 10.0% of the diet.[4]
-
Exposure: Parental animals were fed the diets for 2 weeks prior to breeding and throughout gestation and lactation. Offspring were continued on the same diets post-weaning.[4]
-
Endpoints:
-
Parental: Body weight, food consumption, reproductive success (fertility, gestation length).
-
Offspring: Survival, body weight, brain weight, physical development landmarks (e.g., vaginal patency), and a battery of behavioral tests (running wheel activity, open-field tests).[4]
-
Findings: At high doses (up to 10% of the diet), Red No. 40 produced evidence of both physical and behavioral toxicity. Effects included significantly reduced reproductive success, lower parental and offspring body weights, reduced brain weight, and decreased survival. Behaviorally, a substantial decrease in running wheel activity was observed.[4] It is important to note that the dose levels used in this study are significantly higher than the established ADI.
Signaling Pathway: Gut Inflammation
Recent research has begun to elucidate the molecular mechanisms by which FD&C Red No. 40 may influence gut health. A study by Kwon et al. (2022) demonstrated that chronic exposure in mice can promote susceptibility to colitis.
The proposed pathway involves the following key steps:
-
Increased Serotonin (B10506) (5-HT): Chronic exposure to Allura Red AC leads to elevated levels of serotonin (5-hydroxytryptamine) in the colon.[6][7] This effect was shown to be dependent on tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme for 5-HT biosynthesis.[6][7]
-
MLCK Activation: The increased serotonin impairs the epithelial barrier function of the gut. This impairment is mediated via the activation of myosin light chain kinase (MLCK).[6][7]
-
Barrier Dysfunction: Activated MLCK leads to the phosphorylation of myosin light chains, causing contraction of the perijunctional actomyosin (B1167339) ring and increasing intestinal permeability (i.e., "leaky gut").
-
Inflammation: This compromised barrier function allows luminal antigens to cross into the tissue, triggering an inflammatory response and increasing susceptibility to conditions like colitis.[6][8] The process is also influenced by alterations in the gut microbiota.[6][7]
Conclusion
FD&C Red No. 40 was developed as a stable and safe alternative to previously used red food colorants. Its history is intertwined with the evolution of food additive regulation in the 20th century. Extensive toxicological testing, including lifetime carcinogenicity studies in rodents and a battery of guideline-compliant genotoxicity assays, has generally supported its safety at current levels of consumption, leading to its approval by major regulatory agencies worldwide. The established ADI of 0-7 mg/kg bw/day is considered protective of public health. However, ongoing research continues to explore its biological effects, with recent studies pointing to a potential role in modulating gut health and inflammation through specific signaling pathways involving serotonin. For professionals in research and drug development, it is critical to recognize both the extensive safety database that supports its regulatory status and the emerging science that suggests potential bioactivity, particularly with chronic exposure.
References
- 1. [PDF] Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice | Semantic Scholar [semanticscholar.org]
- 2. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice [ideas.repec.org]
- 3. The synthetic food dye, Red 40, causes DNA damage, causes colonic inflammation, and impacts the microbiome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Is Red Dye 40 Causing Inflammation? What the Research Really Says [signos.com]
- 6. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. supplysidefbj.com [supplysidefbj.com]
- 9. researchgate.net [researchgate.net]
- 10. newatlas.com [newatlas.com]
- 11. "FD&C Red Dye No. 40 (Allura Red) effects on non-human animal testing: " by Vilate Winfrey [scholarworks.wmich.edu]
- 12. FD&C Red No. 40 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The synthetic food dye, Red 40, causes DNA damage, causes colonic inflammation, and impacts the microbiome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical characteristics of Allura Red dye
An In-depth Technical Guide on the Physicochemical Characteristics of Allura Red Dye
Introduction
Allura Red AC, also known as FD&C Red No. 40 or E129, is a synthetic monoazo dye belonging to the naphthalenesulfonic acid class.[1][2][3] It is widely utilized as a color additive in a variety of products, including foods, beverages, drugs, and cosmetics, to impart a yellowish-red hue.[4][5][6] The dye is typically supplied as its sodium salt but can also be found as calcium and potassium salts, all of which are water-soluble.[2][7] First developed in 1971 by the Allied Chemical Corporation, it was introduced as a replacement for Amaranth (Red No. 2).[2][7] Its popularity in industrial applications stems from its high tinctorial strength, good stability under various conditions, and relatively low production cost.[3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of Allura Red, detailed experimental protocols for its analysis, and insights into its stability and potential biological interactions.
Chemical Identity and Nomenclature
The fundamental identification details for Allura Red AC are summarized in the table below.
| Parameter | Value | Reference |
| IUPAC Name | disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | [2] |
| Synonyms | Allura Red AC, FD&C Red No. 40, C.I. Food Red 17, this compound, Curry Red | [2][7] |
| CAS Number | 25956-17-6 | [2][4][7] |
| Chemical Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [3][4][7][8] |
| Molecular Weight | 496.42 g/mol | [3][4][7] |
| Color Index No. | 16035 | [2][4] |
Physicochemical Properties
The key physicochemical properties of Allura Red AC are presented in the following tables.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Dark red powder or granules | [3][6][9] |
| Melting Point | >300 °C (decomposes) | [2][3][6][7] |
| pKa | 11.28 | [1][10][11] |
| Log P (estimated) | -0.55 | [2] |
Solubility
| Solvent | Solubility | Reference |
| Water | 22 g/100 mL (at 25 °C) | [4][5][6][12] |
| Glycerol | Soluble | [2][6][9] |
| Propylene Glycol | Soluble | [2][6][9] |
| Ethanol | Slightly soluble / Insoluble | [6][12][13] |
| Grease / Oil | Insoluble | [6][9] |
Spectral Characteristics
The spectral properties of Allura Red are pH-dependent.[1][14] Its characteristic red color is due to strong absorption in the visible region.
| Condition | Maximum Absorption Wavelength (λmax) | Reference |
| In Water / Neutral Solution | ~501 - 506 nm | [7][12][13][15][16] |
| Acidic Mobile Phase (pH ≤ 3) | 212 nm, 236 nm, 316 nm, 506 nm | [15] |
| Ammonium Acetate Solution | 499 ± 2 nm | [5][6] |
Stability Profile
| Condition | Stability | Reference |
| pH | Good stability in the range of pH 3 to 8. | [4][5][12] |
| Light | Very good stability. | [4][5][6] |
| Heat | Good stability. | [4][5][6] |
| Oxidation | Fair to poor stability. | [4][5][6] |
| 10% Sugar Systems | No appreciable change. | [4][5][6] |
| Acids (Citric, Tartaric) | Stable. | [6][17] |
| Alkali | Good stability. | [6][17] |
Experimental Protocols
This section details the methodologies for determining key physicochemical parameters of Allura Red.
Quantification by UV-Visible Spectrophotometry
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration.[16][18]
Objective: To determine the concentration of Allura Red in a sample.
Materials:
-
UV-Vis Spectrophotometer
-
1 cm pathlength cuvettes
-
Allura Red AC analytical standard
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
Distilled or deionized water (used as blank and solvent)[16]
-
Sample containing an unknown concentration of Allura Red
Procedure:
-
Determine λmax: Prepare a standard solution of Allura Red (e.g., 20 µg/mL).[18] Scan the solution across the UV-visible range (e.g., 200–800 nm) to identify the wavelength of maximum absorbance (λmax), which should be approximately 504 nm.[16][18] Set the spectrophotometer to this fixed wavelength for all subsequent measurements.[16]
-
Prepare Stock Solution: Accurately weigh a known mass of Allura Red standard and dissolve it in a 100 mL volumetric flask with distilled water to create a concentrated stock solution (e.g., 200 µg/mL).[18]
-
Prepare Standard Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations (e.g., 20, 40, 80, 120, 160, 200 µg/mL).[18]
-
Generate Calibration Curve:
-
Measure Unknown Sample: If necessary, dilute the unknown sample to ensure its absorbance falls within the range of the calibration curve. Measure the absorbance of the diluted unknown sample.
-
Calculate Concentration: Use the linear equation from the calibration curve (y = mx + c) to calculate the concentration of Allura Red in the unknown sample.[18]
References
- 1. Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant’s pKa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. nbinno.com [nbinno.com]
- 4. rainbowdyetech.co [rainbowdyetech.co]
- 5. Page loading... [wap.guidechem.com]
- 6. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 7. Allura Red AC - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. "Three-way Estimation of Allura Red and Its pKa Value in Energy Drink" by Erdal Dinç Prof., Nazangül Ünal et al. [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. ALLURA RED AC - Ataman Kimya [atamanchemicals.com]
- 13. openknowledge.fao.org [openknowledge.fao.org]
- 14. CID 156592243 | 25956-17-6 | Benchchem [benchchem.com]
- 15. UV-Vis Spectrum of Allura Red (Red 40) | SIELC Technologies [sielc.com]
- 16. science.valenciacollege.edu [science.valenciacollege.edu]
- 17. ALLURA RED AC CAS#: 25956-17-6 [m.chemicalbook.com]
- 18. ymerdigital.com [ymerdigital.com]
A Deep Dive into the Toxicological Evaluation of Allura Red AC (E129) and its Acceptable Daily Intake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological studies that form the basis for the established Acceptable Daily Intake (ADI) of the food colorant Allura Red AC (E129). It details the experimental protocols of key studies, presents quantitative data in a structured format, and visualizes the safety assessment process and a potential mechanism of toxicity.
Introduction
Allura Red AC, also known as FD&C Red No. 40, is a mono-azo dye widely used in food, drugs, and cosmetics. Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established an ADI of 0-7 mg/kg body weight/day based on a thorough evaluation of available toxicological data.[1][2][3][4][5][6] This guide delves into the pivotal studies that underpinned this decision, offering a technical resource for professionals in the fields of toxicology, food science, and drug development.
Quantitative Toxicological Data Summary
The ADI for Allura Red AC is primarily derived from long-term toxicological studies in animals. The No-Observed-Adverse-Effect Level (NOAEL) from these studies is used to calculate the ADI by applying a safety factor, typically 100, to account for interspecies and intraspecies differences.
| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects Observed at LOAEL | Regulatory Body & Year |
| Chronic Toxicity/Carcinogenicity | Rat (Sprague-Dawley) | 2829 (males), 901 (females) | >5.19% in diet (males), 5.19% in diet (females) | Reduced body weight in high-dose females at the end of the study. | JECFA/EFSA (based on Borzelleca et al., 1989) |
| Developmental Toxicity | Rat (Sprague-Dawley) | 701 | 2.5% in diet | Reduced reproductive success, parental and offspring weight, brain weight, and survival.[7] | EFSA (2009)[8] |
| Two-Generation Reproduction Toxicity | Rat | 695 | - | Growth suppression in pups.[8] | EFSA (2009)[8] |
Experimental Protocols of Key Studies
Detailed methodologies are crucial for the interpretation and replication of toxicological findings. The following sections outline the protocols for the key studies that have informed the safety assessment of Allura Red AC, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Chronic Toxicity and Carcinogenicity Studies (Similar to OECD 453)
Objective: To determine the potential for Allura Red AC to cause chronic toxicity and cancer in rats upon long-term dietary exposure.
-
Test Species: Charles River CD (Sprague-Dawley) rats.[9]
-
Group Size: 30 of each sex per group for the parental generation and 50 of each sex per group for the lifetime phase.[9]
-
Dose Levels: Dietary concentrations of 0.0%, 0.37%, 1.39%, and 5.19%.[9]
-
Duration: The study included a parental phase with exposure throughout mating, gestation, and lactation, followed by a lifetime exposure of the first-generation rats for up to 118 weeks for males and 121 weeks for females.[9]
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Analyzed at terminal sacrifice.
-
Gross Necropsy: Full post-mortem examination of all animals.
-
Histopathology: Microscopic examination of a comprehensive set of organs and tissues from all control and high-dose animals, and all gross lesions from all animals.
-
-
Endpoint of Interest: The primary endpoints were the incidence and severity of neoplastic and non-neoplastic lesions.
Two-Generation Reproduction Toxicity Study (Following OECD 416 Principles)
Objective: To assess the effects of Allura Red AC on male and female reproductive performance, as well as on the development and viability of the offspring over two generations.
-
Test Species: Rats.
-
Group Size: At least 20 pregnant females per group at or near parturition.
-
Dose Levels: At least three dose levels plus a concurrent control, administered via the diet.
-
Exposure Period:
-
F0 Generation (Parental): Dosed for a pre-mating period of at least 10 weeks, and throughout mating, gestation, and lactation.
-
F1 Generation: Selected from the F0 offspring and dosed from weaning through maturity, mating, and production of the F2 generation.
-
-
Parameters Monitored:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, gestation length, and parturition observations.
-
Offspring: Litter size, viability, sex ratio, body weight, and clinical signs. Post-weaning developmental landmarks and reproductive organ weights are also assessed in selected F1 offspring.
-
-
Endpoint of Interest: The key endpoints are the NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity.
In Vivo Genotoxicity Studies
Objective: To determine if Allura Red AC induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of mice.
-
Test Species: Mice (e.g., CD1).[10]
-
Group Size: At least 5 analyzable animals per sex per group.
-
Dose Levels: Typically three dose levels plus negative and positive controls. Doses up to 2000 mg/kg body weight have been tested.[10]
-
Administration: Usually a single or double oral gavage administration.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as an indicator of bone marrow toxicity.
-
Endpoint of Interest: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control.
Objective: To detect DNA strand breaks in cells from various tissues of mice treated with Allura Red AC.
-
Test Species: Mice (e.g., CD2F1).[10]
-
Group Size: A minimum of 5 animals per group.
-
Dose Levels: At least three dose levels plus vehicle and positive controls.
-
Administration: Typically oral gavage for one or more days.
-
Sample Collection: Tissues of interest (e.g., liver, glandular stomach, colon) are collected shortly after the final dose.[10][11]
-
Procedure:
-
Single-cell suspensions are prepared from the tissues.
-
Cells are embedded in agarose (B213101) on a microscope slide.
-
Cells are lysed to remove membranes and proteins, leaving behind the DNA (nucleoids).
-
The slides undergo electrophoresis under alkaline conditions (pH > 13).
-
DNA is stained with a fluorescent dye and visualized.
-
-
Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software, with common metrics being % tail DNA, tail length, and tail moment.
-
Endpoint of Interest: A significant, dose-related increase in DNA damage in the target tissues of treated animals compared to controls.
Potential Mechanism of Toxicity: Intestinal Barrier Dysfunction
Recent research has suggested a potential mechanism by which chronic exposure to Allura Red AC may promote susceptibility to colitis in mice.[12] This proposed pathway involves the modulation of intestinal serotonin (B10506) levels and the subsequent impact on epithelial barrier function.
Caption: Proposed signaling pathway for Allura Red AC-induced intestinal barrier dysfunction.
Safety Assessment Workflow
The determination of an ADI for a food additive like Allura Red AC is a rigorous, multi-step process undertaken by regulatory bodies. The following diagram illustrates the general workflow.
Caption: Logical workflow for the safety assessment of a food additive.
Conclusion
The Acceptable Daily Intake for Allura Red AC is founded on a robust body of scientific evidence from a range of toxicological studies. The NOAELs derived from long-term animal studies, combined with a lack of genotoxic potential in comprehensive in vivo assays, provide the scientific basis for the current ADI of 0-7 mg/kg bw/day. Continuous monitoring of the scientific literature and re-evaluation by regulatory authorities ensure that the safety of food additives like Allura Red AC is maintained in light of new scientific knowledge. This technical guide serves as a detailed resource for understanding the rigorous scientific process behind the safety assessment of this widely used food colorant.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Regulation of Intestinal Mucosal Barrier by Myosin Light Chain Kinase/Rho Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Joint FAO/WHO Expert Committee on Food Additives (JECFA) [who.int]
- 6. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myosin Light Chain Kinase Mediates Intestinal Barrier Disruption following Burn Injury | PLOS One [journals.plos.org]
- 9. efsa.europa.eu [efsa.europa.eu]
- 10. oecd.org [oecd.org]
- 11. Food safety and quality: Chemical risks and JECFA [fao.org]
- 12. oecd.org [oecd.org]
An In-Depth Technical Guide on the Genotoxicity and Carcinogenicity of Allura Red AC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allura Red AC (FD&C Red No. 40), a widely used azo dye in food, drugs, and cosmetics, has been the subject of extensive toxicological evaluation to determine its potential genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the key studies, experimental protocols, and potential mechanistic pathways related to the safety profile of Allura Red AC. While the bulk of evidence from regulatory-guideline-compliant studies suggests a lack of genotoxic and carcinogenic activity at current acceptable daily intake levels, some studies have indicated potential concerns, particularly regarding its metabolites and effects on gut health. This document aims to present a balanced and detailed account of the available scientific data.
Genotoxicity Profile
A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the potential of Allura Red AC to induce genetic damage. The results have been varied, leading to a nuanced regulatory landscape.
In Vitro Studies
The most common in vitro assay for mutagenicity is the bacterial reverse mutation assay, or Ames test.
Table 1: Summary of In Vitro Genotoxicity Studies on Allura Red AC
| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) | Up to 5000 µ g/plate | With and without | Negative | [1] |
| Bacterial Reverse Mutation Assay (Ames Test) | Escherichia coli strain WP2uvrA | Up to 5000 µ g/plate | With and without | Negative |
In Vivo Studies
In vivo studies are critical for evaluating the genotoxic potential of a substance in a whole organism, considering metabolic activation and detoxification processes. Key in vivo assays include the micronucleus test and the comet assay.
Table 2: Summary of In Vivo Genotoxicity Studies on Allura Red AC
| Assay Type | Species (Strain) | Route of Administration | Dose Levels | Tissues Examined | Key Findings | Reference |
| Micronucleus Assay | Mouse (CD-1) | Oral gavage | 500, 1000, 2000 mg/kg bw | Bone marrow | No increase in micronucleated polychromatic erythrocytes. | [2] |
| Micronucleus Assay | Mouse | Oral | Not specified | Bone marrow | Negative | [3] |
| Comet Assay | Mouse (CD-1) | Oral gavage | 10, 100, 1000, 2000 mg/kg bw | Colon, Stomach | Positive (DNA damage observed) | [4] |
| Comet Assay | Mouse (CD2F1) | Oral gavage | Up to 2000 mg/kg bw | Liver, Glandular stomach | Negative | [5] |
| Comet Assay | Mouse | Oral | Not specified | Liver, Stomach, Colon | Negative | [3] |
| Comet Assay | Rat | Oral | 7 mg/kg bw/day for 4 weeks | White blood cells | Negative for genotoxic effect. | [6][7] |
Carcinogenicity Profile
Long-term carcinogenicity bioassays in rodents are the gold standard for assessing the cancer-causing potential of a substance over a lifetime of exposure.
Table 3: Summary of Long-Term Carcinogenicity Studies on Allura Red AC
| Species (Strain) | Route of Administration | Dose Levels | Duration of Study | Key Findings | Reference |
| Rat (Sprague-Dawley) | Dietary | 0.0, 0.37, 1.39, and 5.19% in the diet | Lifetime (up to 121 weeks) | No compound-related adverse effects observed. NOAEL: 1.39% in the diet (901 mg/kg bw/day for females) and 5.19% (2829 mg/kg bw/day for males). | [8] |
| Mouse (CD-1) | Dietary | 0.0, 0.37, 1.39, or 5.19% in the diet | Lifetime (104-109 weeks) | No compound-related adverse effects were observed. A suggested earlier onset of lymphomas in one study was not confirmed in a more extensive subsequent study. | [9][10][11] |
Regulatory Status and Acceptable Daily Intake (ADI)
Major regulatory agencies worldwide have evaluated the safety of Allura Red AC and established an Acceptable Daily Intake (ADI).
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): The ADI for Allura Red AC is 0-7 mg/kg body weight per day.[12]
-
U.S. Food and Drug Administration (FDA): Allura Red AC is approved for use in food, drugs, and cosmetics.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
-
Test Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli). The bacteria are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can synthesize the amino acid and form colonies.
-
Methodology:
-
Strains: Commonly used S. typhimurium strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions). E. coli strain WP2uvrA is also often included.[13][14]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This mimics mammalian metabolism and allows for the detection of mutagens that require metabolic activation.
-
Procedure: A mixture of the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate.[13][15]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A substance is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible and significant increase at one or more concentrations.[14]
-
In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Test Principle: When an erythroblast develops into an erythrocyte, its main nucleus is expelled. If chromosomal damage has occurred, fragments or whole chromosomes may lag behind and form small, separate nuclei in the cytoplasm called micronuclei. An increase in the frequency of micronucleated erythrocytes indicates genotoxicity.
-
Methodology:
-
Administration: The test substance is administered via an appropriate route, commonly oral gavage. Dosing can be a single administration or repeated daily for a short period.[2][17]
-
Dose Selection: A preliminary dose-ranging study is often conducted to determine the maximum tolerated dose (MTD). The main study typically uses the MTD and at least two lower dose levels.[18]
-
Sample Collection: Bone marrow or peripheral blood is collected at specific time points after the last administration (e.g., 24 and 48 hours).[18]
-
Slide Preparation and Staining: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. Peripheral blood smears can also be made. The slides are stained with a dye that allows for the differentiation of polychromatic (immature) and normochromatic (mature) erythrocytes and the visualization of micronuclei.
-
Scoring: A predetermined number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.[1]
In Vivo Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Test Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Animal Dosing: Similar to the micronucleus assay, animals (usually rodents) are dosed with the test substance.[4]
-
Tissue Collection and Cell Isolation: At selected time points, various tissues (e.g., liver, colon, stomach) are collected and processed to obtain single-cell suspensions.[19]
-
Slide Preparation: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to an electric field.
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using a fluorescence microscope equipped with image analysis software.
-
Data Analysis: Parameters such as tail length, tail intensity, and tail moment are measured to quantify the extent of DNA damage.
-
Potential Mechanistic Pathways of Toxicity
While Allura Red AC is generally considered non-genotoxic and non-carcinogenic, some studies have explored potential mechanisms by which it or its metabolites could exert biological effects.
Gut Microbiota Metabolism
A primary pathway of concern involves the metabolism of Allura Red AC by the gut microbiota.
-
Azo Bond Reduction: Gut bacteria possess azoreductase enzymes that can cleave the azo bond of Allura Red AC.[12]
-
Formation of Aromatic Amines: This cleavage results in the formation of aromatic amines, such as cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[12]
-
Potential Genotoxicity of Metabolites: Some aromatic amines are known to be genotoxic and can form DNA adducts, potentially initiating the carcinogenic process.
Induction of Gut Inflammation via Serotonin (B10506) Signaling
Recent research has suggested a link between chronic Allura Red AC exposure and gut inflammation.
-
Increased Serotonin Production: Chronic exposure to Allura Red AC has been shown to increase the production of serotonin (5-hydroxytryptamine, 5-HT) in the gut.[20][21][22]
-
Gut Barrier Dysfunction: Elevated serotonin levels can lead to the impairment of the intestinal epithelial barrier function, partly through the action of myosin light chain kinase (MLCK).[20][21][22]
-
Inflammation: A compromised gut barrier can lead to increased translocation of microbial products into the underlying tissue, triggering an inflammatory response and potentially contributing to conditions like colitis.
Oxidative Stress and Inflammatory Mediators
Some studies suggest that Allura Red AC may induce oxidative stress and modulate inflammatory pathways.
-
Reactive Oxygen Species (ROS) Production: Exposure to Allura Red AC may lead to an increase in reactive oxygen species, creating a state of oxidative stress.[23]
-
Upregulation of COX-2: Oxidative stress can lead to the upregulation of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[6][7]
-
Inflammation: The increased production of inflammatory mediators contributes to a pro-inflammatory environment.
Conclusion
The weight of evidence from guideline-compliant genotoxicity and carcinogenicity studies indicates that Allura Red AC does not pose a genotoxic or carcinogenic risk at the currently established acceptable daily intake levels. However, emerging research on its interaction with the gut microbiota and its potential to induce gut inflammation warrants further investigation. For drug development professionals, it is crucial to consider the potential for high-dose or chronic exposure scenarios and to stay abreast of ongoing research into the subtle biological effects of this widely used excipient. The presented data and experimental protocols provide a solid foundation for informed risk assessment and future research directions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of the in vivo genotoxicity of Allura Red AC (Food Red No. 40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sunset Yellow and Allura Red modulate Bcl2 and COX2 expression levels and confer oxidative stress-mediated renal and hepatic toxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lifetime toxicity/carcinogenicity study of FD & C Red No. 40 (allura red) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lifetime toxicity/carcinogenicity studies of FD & C red no. 40 (allura red) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 487. Allura red AC (WHO Food Additives Series 15) [inchem.org]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 12. Allura Red AC is a xenobiotic. Is it also a carcinogen? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 16. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 18. criver.com [criver.com]
- 19. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 20. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice [ideas.repec.org]
- 23. Kwon 2022: Chronic Exposure to Synthetic Food Colorant Allura Red AC Promotes Susceptibility to Experimental Colitis via Intestinal Serotonin in Mice | Talking About The Science [talkingaboutthescience.com]
Allura Red AC: A Technical Examination of its Biological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allura Red AC (AR), also known as FD&C Red No. 40, is a synthetic azo dye widely used in food, beverages, and pharmaceuticals.[1] While approved for consumption by regulatory bodies such as the U.S. Food and Drug Administration (FDA), its potential biological effects have been a subject of ongoing scientific inquiry.[1] This technical guide provides an in-depth overview of the current understanding of Allura Red AC's mechanism of action in biological systems, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.
Core Mechanisms of Action
The primary interactions of Allura Red AC within biological systems appear to be concentrated in the gastrointestinal tract, with emerging evidence pointing to its influence on gut microbiota, intestinal barrier function, and neuro-hormonal signaling. Additionally, its potential for genotoxicity and interactions with various proteins and enzymes have been investigated.
Interaction with Gut Microbiota and Induction of Colitis
A significant body of research points to the role of gut microbiota in metabolizing Allura Red AC, which can trigger a cascade of events leading to intestinal inflammation.[2][3] Chronic exposure to Allura Red AC has been shown to exacerbate experimental colitis in animal models.[4][5]
The proposed mechanism involves the bacterial enzyme azoreductase, which cleaves the azo bond of Allura Red AC.[2] This process releases metabolites, including cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid, which are suspected to be pro-inflammatory and potentially DNA-reactive.[2]
A key pathway implicated in Allura Red AC-induced colitis involves the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[4] Studies have demonstrated that chronic exposure to the dye leads to increased production of serotonin in the gut.[6] This elevation in serotonin can disrupt the gut barrier function, leading to increased intestinal permeability and a heightened inflammatory response, thereby increasing susceptibility to colitis.[6][7]
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Genotoxicity Profile
The genotoxicity of Allura Red AC has been a point of contention. While some earlier studies suggested potential DNA damage, more recent and comprehensive in vivo studies conducted according to OECD guidelines have largely concluded that Allura Red AC is not genotoxic.[8][9] These studies, utilizing methods such as the Comet assay and the in vivo bone marrow micronucleus assay, have found no significant evidence of genotoxic activity in various tissues, including the liver, stomach, colon, and bone marrow.[8][9]
Neurotoxicity
Several studies have investigated the potential neurotoxic effects of Allura Red AC, with some evidence suggesting it may induce behavioral and structural changes in the brain, particularly at high doses.[2][10] Research in rats has indicated that both low (7 mg/kg/day) and high (70 mg/kg/day) doses of Allura Red AC can lead to memory impairment and structural alterations in the medial prefrontal cortex.[2][10] However, other studies have reported few adverse neurobehavioral effects in mice, even at doses significantly higher than the acceptable daily intake (ADI).[11]
Hypersensitivity and Allergic Reactions
Allura Red AC has been associated with hypersensitivity and allergic-type reactions in sensitive individuals.[1][12] These reactions are generally considered rare in the general population but may be more prevalent in atopic individuals.[13]
Quantitative Data
The following tables summarize the available quantitative data on the biological interactions of Allura Red AC.
Table 1: Binding of Allura Red AC to Proteins
| Protein | Method | Binding Constant (Kb) | Number of Binding Sites (n) | Thermodynamic Parameters (at 298 K) | Reference(s) |
| Bovine Serum Albumin (BSA) | Fluorescence Quenching | 1.2758 M-1 | 0.413 | - | |
| Bovine Serum Albumin (BSA) | UV-Vis Absorption | 3.1 x 104 M-1 | - | - | |
| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Not explicitly stated, but static quenching confirmed | ~1 | ΔG: Negative, ΔH: Negative, ΔS: Negative | [11][14] |
Table 2: Enzyme Interactions of Allura Red AC
| Enzyme | Effect | Mechanism | Quantitative Data | Reference(s) |
| Carbonic Anhydrase II | Inhibition (by degradation products) | Competitive | Ki not specified, but degradation products are more potent inhibitors than the parent dye. | [10] |
| Pepsin | Activation | - | 163% activation at 45 µM Allura Red AC | [15] |
Table 3: Toxicological Data
| Species | Route of Administration | LD50 | Reference(s) |
| Rats & Mice | Oral | 6,000-10,000 mg/kg body weight | |
| Rats & Mice | Intraperitoneal | 3,800-5,000 mg/kg body weight |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Allura Red AC.
DSS-Induced Colitis in Mice
This model is widely used to mimic ulcerative colitis in humans and to study the effects of substances like Allura Red AC on intestinal inflammation.
Objective: To induce acute colitis in mice to study the inflammatory effects of Allura Red AC.
Materials:
-
Dextran sodium sulfate (B86663) (DSS), molecular weight 36,000–50,000 Da
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Allura Red AC
-
Standard chow or chow supplemented with Allura Red AC
-
Sterile drinking water
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Dietary Intervention: Divide mice into control and experimental groups. The control group receives standard chow and drinking water. The experimental group receives chow supplemented with a specified concentration of Allura Red AC (e.g., as part of a chronic exposure study) and/or DSS in their drinking water.
-
Induction of Colitis: Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water.[12] Administer the DSS solution to the mice as their sole source of drinking water for 5-10 consecutive days.[8]
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency (diarrhea), and the presence of blood in the stool (rectal bleeding).[8] Calculate a Disease Activity Index (DAI) based on these parameters.
-
Termination and Analysis: At the end of the experimental period, euthanize the mice.[8] Dissect the colon and measure its length (a shortened colon is indicative of inflammation).[16] Collect tissue samples for histological analysis (H&E staining) to assess the degree of inflammation and tissue damage.[8]
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In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay is a standard method for assessing the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.[4][5][9]
Objective: To determine if Allura Red AC induces the formation of micronuclei in the erythrocytes of rodents.
Materials:
-
Rodents (typically mice or rats)
-
Allura Red AC
-
Vehicle control (e.g., water)
-
Positive control (a known genotoxic agent)
-
Fetal bovine serum
-
Staining solution (e.g., Giemsa, acridine (B1665455) orange)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Dosing: Administer Allura Red AC to the animals, typically via oral gavage, at three different dose levels.[4] Include a vehicle control group and a positive control group. The administration can be a single dose or repeated doses over 24-hour intervals.[5]
-
Sample Collection: Sacrifice the animals at appropriate time points after the final dose (e.g., 24 and 48 hours).[9] Collect bone marrow from the femur or peripheral blood.[4]
-
Slide Preparation: Prepare bone marrow smears or blood smears on microscope slides.
-
Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature) and to visualize micronuclei.
-
Scoring: Under a microscope, score a predetermined number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[9] Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.
-
Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group. A significant, dose-related increase in micronucleated PCEs indicates a positive result for genotoxicity.[9]
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// Edges Start -> Sample; Sample -> Prepare; Prepare -> Score; Score -> Analyze; Analyze -> Result; } END_DOT
Measurement of Serotonin in Mouse Colon by HPLC
This protocol details the quantification of serotonin levels in the colon, a key aspect of understanding the mechanism behind Allura Red AC-induced gut inflammation.
Objective: To measure the concentration of serotonin in mouse colonic tissue.
Materials:
-
Mouse colon tissue
-
Phosphate-buffered saline (PBS), 0.01 M
-
Perchloric acid, 0.2 M
-
Sodium acetate, 1 M
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation: Euthanize the mouse and dissect the distal colon.[17] Weigh the tissue and place it in a 1.5-mL tube.[17]
-
Homogenization: Add 1 mL of 0.01 M PBS to the tissue and homogenize.[17]
-
Deproteinization: Centrifuge the homogenate at 13,000 g for 15 minutes at 4°C.[17] Collect the supernatant and mix it with 1 mL of 0.2 M perchloric acid to precipitate proteins.[17]
-
pH Adjustment: Centrifuge again at 13,000 g for 15 minutes. Adjust the pH of the resulting supernatant to approximately 3.0 with 1 M sodium acetate.[17]
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The mobile phase typically consists of an aceto-citric acid buffer, methanol, sodium 1-octane sulfonate, and EDTA.[17] Serotonin is separated on a reverse-phase column and detected by an electrochemical detector.
-
Quantification: Compare the peak area of serotonin in the sample to a standard curve generated with known concentrations of serotonin to determine the concentration in the tissue.
Conclusion
The available scientific evidence suggests that the primary mechanism of action of Allura Red AC in biological systems, particularly with chronic exposure, involves its interaction with the gut microbiota. This interaction leads to the production of metabolites that, along with the parent compound, can increase intestinal serotonin levels, disrupt the gut barrier, and promote inflammation. While concerns about genotoxicity have been largely addressed by recent studies adhering to international guidelines, questions regarding its potential for neurotoxicity and its role in hypersensitivity reactions warrant further investigation. The quantitative data on its binding to proteins and interaction with enzymes provide a foundation for understanding its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined here serve as a guide for researchers investigating the biological effects of this widely used food additive.
References
- 1. Binding properties of food colorant allura red with human serum albumin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. inotiv.com [inotiv.com]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSS-induced experimental colitis in mice [bio-protocol.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. Characterisation of interaction between food colourant allura red AC and human serum albumin: multispectroscopic analyses and docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Degradation products of the artificial azo dye, Allura red, inhibit esterase activity of carbonic anhydrase II: A basic in vitro study on the food safety of the colorant in terms of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. keep.eu [keep.eu]
- 15. Interactions and effects of food additive dye Allura red on pepsin structure and protease activity; experimental and computational supports - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Regulation of gut luminal serotonin by commensal microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
E129 (Allura Red AC) and its Interaction with the Gut Microbiota: A Technical Guide
Executive Summary
Allura Red AC (E129), a widely used synthetic azo dye, undergoes significant metabolic transformation by the gut microbiota, leading to a cascade of events that can impact intestinal homeostasis. This technical guide provides an in-depth analysis of the mechanisms governing the interaction between this compound and the gut microbiome. Primarily, this compound is metabolized by bacterial azoreductases into potentially bioactive aromatic amines.[1] Chronic exposure to this compound has been demonstrated in animal models to promote susceptibility to colitis.[2] This effect is critically mediated by an increase in intestinal serotonin (B10506) (5-hydroxytryptamine; 5-HT), which subsequently disrupts the epithelial barrier function and alters the composition of the gut microbiota.[3] This document details the metabolic pathways, summarizes the key experimental findings in quantitative terms, outlines the methodologies used in pivotal studies, and provides visual diagrams of the core signaling pathways and experimental workflows.
Metabolism of this compound by Gut Microbiota
This compound is a sulfonated mono-azo dye that largely escapes absorption in the upper gastrointestinal tract, thereby reaching the colon where it interacts with the dense resident microbial community.[4] The key metabolic event is the reductive cleavage of the azo bond (R-N=N-R'), a reaction catalyzed by azoreductase enzymes expressed by a variety of gut bacteria.[1] This biotransformation is a crucial initial step, as the resulting metabolites are systemically absorbed and are implicated in the subsequent physiological effects.
The primary metabolites generated from this compound are:
-
Cresidine-4-sulfonic acid (2-methoxy-5-methyl-aniline-4-sulfonic acid)[5]
-
1-amino-2-naphthol-6-sulfonic acid [5]
These aromatic amines are considered more biologically active than the parent this compound compound.[1] A broad range of commensal bacteria, particularly within the Bacteroidetes and Firmicutes phyla, possess azoreductase activity.[6] Studies have identified species such as Odoribacter splanchnicus and Phocaeicola vulgatus as being particularly efficient in reducing this compound.[6]
Caption: Metabolic pathway of this compound in the gut.
Pathophysiological Impact on the Host
Chronic exposure to this compound has been linked to the promotion of intestinal inflammation. The central mechanism involves the dysregulation of serotonin signaling, leading to impaired gut barrier function and subsequent alterations in the microbiome.
Serotonin Signaling Dysregulation
Studies in murine models show that chronic this compound consumption leads to a significant increase in the levels of colonic serotonin (5-HT).[7] This is a critical event, as mice lacking tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme for 5-HT biosynthesis, do not exhibit increased susceptibility to colitis upon this compound exposure.[7] The elevated serotonin directly impacts the intestinal epithelium.
Impairment of Epithelial Barrier Function
Increased local serotonin levels are associated with the impairment of the intestinal epithelial barrier.[3] Serotonin can down-regulate the expression of tight junction proteins, which are essential for maintaining barrier integrity.[3] This process is mediated, at least in part, through the activation of myosin light chain kinase (MLCK).[7] MLCK activation leads to the contraction of the perijunctional actomyosin (B1167339) ring, increasing paracellular permeability. This "leaky gut" state allows for the translocation of microbial products from the lumen into the mucosa, triggering an inflammatory response.
Caption: this compound-induced gut inflammation signaling pathway.
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from murine studies investigating the effects of chronic this compound exposure. The primary model involves feeding mice a diet containing Allura Red followed by the induction of colitis using Dextran Sulfate Sodium (DSS).
Table 1: Effects of Chronic this compound Exposure on Colitis Severity in Mice
| Parameter | Control Group (No this compound) | This compound-Exposed Group | Reference |
|---|---|---|---|
| Disease Activity Index (DAI) | Lower Scores | Significantly Higher Scores | [3] |
| Colon Length | Normal | Significantly Shortened | [7] |
| Histological Score | Minimal Inflammation | Increased Inflammatory Infiltrates, Crypt Damage | [3] |
| Colonic Serotonin (5-HT) Levels | Baseline | Significantly Elevated | [7] |
| Myeloperoxidase (MPO) Activity | Baseline | Significantly Increased |[8] |
Table 2: Impact of this compound on Gut Microbiota Composition (16S rRNA Sequencing)
| Microbial Taxon | Control Group | This compound-Exposed Group | Effect | Reference |
|---|---|---|---|---|
| Alpha Diversity (e.g., Shannon) | Baseline | No Significant Change / Slight Decrease | Altered community structure rather than richness | [7] |
| Beta Diversity | Distinct Cluster | Distinct Cluster | Significant shift in overall microbial community composition | [7] |
| Phylum: Firmicutes | Higher Abundance | Decreased Abundance | Dysbiosis | [7] |
| Phylum: Bacteroidetes | Lower Abundance | Increased Abundance | Dysbiosis |[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in this compound research.
Protocol: DSS-Induced Colitis in a Murine Model
This protocol describes the induction of acute or chronic colitis in mice to assess the impact of prior dietary exposure to this compound.
-
Animal Model: 6-8 week old C57BL/6 mice are used and housed under standard conditions.[9]
-
Dietary Regimen:
-
Control Group: Fed a standard chow diet.
-
Experimental Group: Fed a standard chow diet containing Allura Red AC. The dose is calculated to be equivalent to the acceptable daily intake (ADI) in humans (e.g., 7 mg/kg).[3]
-
Duration: Mice are maintained on their respective diets for a chronic period, typically 12 weeks, to model long-term exposure.[3]
-
-
Colitis Induction:
-
Monitoring and Assessment:
-
Daily: Monitor body weight, stool consistency, and presence of fecal occult blood to calculate the Disease Activity Index (DAI).[8]
-
Endpoint: At the end of the DSS administration period (day 5-7), mice are euthanized.
-
-
Sample Collection and Analysis:
-
Colon: The entire colon is excised, and its length is measured. Distal portions are fixed in 10% formalin for histology (H&E staining) and other sections are snap-frozen for myeloperoxidase (MPO) activity assays and serotonin quantification via HPLC.[3][8]
-
Cecal Content/Feces: Samples are collected for gut microbiota analysis via 16S rRNA gene sequencing.[7]
-
Protocol: In Vitro Fecal Fermentation Model
This model assesses the direct metabolism of this compound by a complex human gut microbial community and its impact on microbial activity.
-
Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. A 10% (w/v) fecal slurry is prepared anaerobically in a buffered medium.[10]
-
Fermentation Setup:
-
Incubation: Cultures are incubated anaerobically at 37°C for a period of 24-48 hours. pH is typically controlled.[11]
-
Sampling and Analysis:
-
Samples are collected at various time points (e.g., 0, 12, 24, 48 hours).
-
Metabolite Analysis: Supernatants are analyzed for this compound and its metabolites (cresidine-4-sulfonic acid, etc.) using HPLC or LC-MS. Short-chain fatty acid (SCFA) concentrations are measured by GC.[11]
-
Microbiota Analysis: Pellets are collected for DNA extraction and subsequent 16S rRNA gene sequencing to assess changes in microbial community composition.[12]
-
Caption: Workflow for a murine model of this compound-induced colitis.
Conclusion and Future Directions
The evidence strongly indicates that chronic consumption of the food dye this compound can disrupt gut health. The metabolism of this compound by gut bacteria into aromatic amines and the subsequent elevation of intestinal serotonin are key initiating events that compromise the gut barrier, alter the microbiome, and increase susceptibility to inflammation. While these findings are primarily from animal models, they highlight a plausible mechanistic link between a common dietary additive and inflammatory bowel diseases (IBDs).
Future research should focus on:
-
Human Studies: Investigating the effects of this compound consumption on the gut microbiota and inflammatory markers in human cohorts.
-
Metabolite Toxicity: Further characterizing the specific toxicological profiles of this compound metabolites, such as cresidine-4-sulfonic acid.
-
Microbial Specificity: Identifying the specific bacterial species and azoreductase enzymes most critical for this compound metabolism in the human gut.
-
Therapeutic Targets: Exploring the serotonin signaling pathway in the gut as a potential therapeutic target for mitigating diet-induced intestinal inflammation.
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 2. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. supplysidefbj.com [supplysidefbj.com]
- 4. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 487. Allura red AC (WHO Food Additives Series 15) [inchem.org]
- 6. Allura Red AC is a xenobiotic. Is it also a carcinogen? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice | Semantic Scholar [semanticscholar.org]
- 8. criver.com [criver.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro investigations on the impact of fermented dairy constituents on fecal microbiota composition and fermentation activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Allura Red AC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Allura Red AC (FD&C Red No. 40), a widely used synthetic azo dye in the food, pharmaceutical, and cosmetic industries. This document details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of Allura Red AC
Allura Red AC is a dark red, water-soluble powder or granule.[1][2] It is slightly soluble in ethanol.[1][2] The molecular formula of its disodium (B8443419) salt is C₁₈H₁₄N₂Na₂O₈S₂.[1][2]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a cornerstone technique for the quantitative analysis of Allura Red AC, leveraging its strong absorption of light in the visible region. The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference(s) |
| λmax (Wavelength of Maximum Absorbance) | ~504 nm | Water (pH 7) | [1][2] |
| ~505 nm | Aqueous solution (pH 2-12) | [1] | |
| ~501 nm | Water | ||
| Molar Absorptivity (ε) | 3.1 x 10⁴ L mol⁻¹ cm⁻¹ | Aqueous solution (pH 2-12) | [1] |
| E 1% 1cm | 540 | Water (pH 7) | [1][2] |
Experimental Protocol: Quantitative Analysis of Allura Red AC in an Aqueous Solution
This protocol outlines the steps to determine the concentration of Allura Red AC in a clear aqueous sample.
1. Materials and Equipment:
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Allura Red AC analytical standard
- Volumetric flasks and pipettes
- Distilled or deionized water
2. Preparation of Stock and Standard Solutions:
- Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Allura Red AC standard and dissolve it in a 100 mL volumetric flask with distilled water.
- Working Standards: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution with distilled water in volumetric flasks.
3. Determination of λmax:
- Turn on the spectrophotometer and allow it to warm up.
- Use one of the standard solutions (e.g., 10 mg/L) to scan the absorbance from approximately 400 nm to 600 nm.
- The wavelength at which the highest absorbance is recorded is the λmax.
4. Generation of a Calibration Curve:
- Set the spectrophotometer to the determined λmax.
- Use distilled water as a blank to zero the absorbance.
- Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.
- Plot a graph of absorbance (y-axis) versus concentration (x-axis). The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be close to 1.
5. Measurement of Unknown Sample:
- Measure the absorbance of the unknown Allura Red AC solution at λmax. If the absorbance is above the range of the calibration curve, dilute the sample with a known volume of distilled water until the absorbance falls within the range.
- Use the calibration curve equation to calculate the concentration of Allura Red AC in the (diluted) sample.
- If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original sample.
Workflow for UV-Vis Analysis of Allura Red AC
Caption: General workflow for quantitative analysis of Allura Red AC using UV-Vis spectrophotometry.
Fluorescence Spectroscopy
The fluorescence of Allura Red AC is highly dependent on its environment, particularly the viscosity. In low-viscosity solvents like water, its fluorescence is weak. However, as the viscosity of the medium increases, the quantum yield of fluorescence also increases. This property can be exploited for analysis. A more recent and highly sensitive method involves the quenching of fluorescence of nitrogen-doped carbon quantum dots (N@CQDs) by Allura Red AC.
Quantitative Data Summary (Fluorescence Quenching Method)
| Parameter | Value | Conditions | Reference(s) |
| Excitation Wavelength (λex) | 350 nm | pH 3.2 | |
| Emission Wavelength (λem) | 445 nm | pH 3.2 | |
| Linear Range | 0.07 - 10.0 µg/mL | - | |
| Quantum Yield of N@CQDs | 36.60% | - |
Experimental Protocol: Quantification by Fluorescence Quenching
This protocol describes a method for the sensitive quantification of Allura Red AC in beverages using nitrogen-doped carbon quantum dots (N@CQDs) as a fluorescent probe.
1. Materials and Equipment:
- Fluorescence Spectrophotometer
- Nitrogen-doped carbon quantum dots (N@CQDs) solution (2 mg/mL)
- Allura Red AC standard solutions
- Britton-Robinson (BR) buffer (pH 3.2)
- Volumetric flasks and pipettes
- Ultrapure water
2. Sample Preparation:
- Prepare a series of Allura Red AC standard solutions of varying concentrations.
- For beverage samples, appropriate dilution with ultrapure water may be necessary.
3. Measurement Procedure:
- In a 5 mL volumetric flask, mix a known volume of the Allura Red AC standard or sample solution with 1.0 mL of the N@CQDs solution.
- Add 1.0 mL of BR buffer (pH 3.2).
- Dilute to the mark with ultrapure water and mix well.
- Allow the solution to stand for 5 minutes.
- Set the excitation wavelength of the fluorescence spectrophotometer to 350 nm and the emission wavelength to 445 nm.
- Measure the fluorescence intensity of the solutions.
4. Data Analysis:
- A decrease in the fluorescence intensity of the N@CQDs will be observed in the presence of Allura Red AC.
- Plot the quenching efficiency ((F₀ - F) / F₀, where F₀ is the fluorescence of the blank and F is the fluorescence of the sample) against the concentration of Allura Red AC to generate a calibration curve.
- Determine the concentration of Allura Red AC in the unknown sample from the calibration curve.
Signaling Pathway for Fluorescence Quenching
Caption: Interaction between N@CQDs and Allura Red AC leading to fluorescence quenching.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the qualitative identification of Allura Red AC by identifying its characteristic functional groups. The infrared spectrum provides a unique molecular fingerprint of the compound.
Experimental Protocol: FTIR Analysis of Solid Allura Red AC
1. Materials and Equipment:
- FTIR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
- Allura Red AC solid sample
- Spatula and cleaning solvents (e.g., isopropanol)
2. Sample Preparation:
- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid Allura Red AC powder onto the ATR crystal to ensure full coverage.
3. Data Acquisition:
- Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
- The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 32 or 64 scans).
4. Spectral Interpretation:
- The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the Allura Red AC molecule. Key functional groups include:
- O-H (hydroxyl group)
- C-H (aromatic and aliphatic)
- N=N (azo group)
- S=O (sulfonate groups)
- C=C (aromatic rings)
- C-O (ether group)
- Compare the obtained spectrum with a reference spectrum of Allura Red AC for positive identification.
Characteristic FTIR Vibrational Bands of Allura Red AC
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | O-H stretching | Hydroxyl |
| 3100 - 3000 | C-H stretching | Aromatic |
| 2950 - 2850 | C-H stretching | Aliphatic (CH₃) |
| 1650 - 1550 | N=N stretching | Azo |
| 1600 - 1450 | C=C stretching | Aromatic Ring |
| 1250 - 1000 | S=O stretching | Sulfonate (SO₃⁻) |
| 1250 - 1000 | C-O stretching | Ether |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for identifying the non-polar bonds in a molecule. The azo (-N=N-) bond in Allura Red AC, for instance, often gives a strong Raman signal.
Experimental Protocol: Raman Analysis of Solid Allura Red AC
1. Materials and Equipment:
- Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
- Microscope for sample focusing
- Allura Red AC solid sample
- Glass microscope slide
2. Sample Preparation:
- Place a small amount of the solid Allura Red AC powder on a clean glass microscope slide.
3. Data Acquisition:
- Place the slide on the microscope stage and focus on the sample.
- Select the laser excitation wavelength and power. A lower power setting should be used initially to avoid sample degradation.
- Acquire the Raman spectrum over a typical range of 200 to 1800 cm⁻¹. The acquisition time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.
4. Spectral Interpretation:
- The Raman spectrum will show peaks corresponding to the vibrational modes of the molecule. Key features to look for include:
- A strong band associated with the N=N stretching of the azo group.
- Bands corresponding to the aromatic ring vibrations.
- Vibrations of the sulfonate and other functional groups.
- Comparison with a reference Raman spectrum of Allura Red AC is the most reliable method for identification.
Characteristic Raman Shifts for Allura Red AC
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 1600 - 1550 | Aromatic C=C stretching | Aromatic Rings |
| 1450 - 1350 | N=N stretching | Azo |
| 1200 - 1000 | S=O stretching | Sulfonate (SO₃⁻) |
| Aromatic C-H bending | Aromatic Rings |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the highly selective and sensitive quantification of Allura Red AC, especially in complex matrices like food and beverages. It is also the method of choice for identifying and characterizing degradation products.
Experimental Protocol: LC-MS/MS Quantification of Allura Red AC in Beverages
This protocol provides a general outline for the analysis of Allura Red AC in a beverage sample.
1. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
- Reversed-phase C18 analytical column.
- Allura Red AC analytical standard.
- Methanol (B129727), acetonitrile, ammonium (B1175870) acetate (B1210297) (LC-MS grade).
- Ultrapure water.
- Syringe filters (0.22 µm).
2. Sample and Standard Preparation:
- Stock and Standard Solutions: Prepare a stock solution of Allura Red AC in a suitable solvent (e.g., methanol/water) and dilute to create a series of calibration standards.
- Sample Preparation: For carbonated beverages, degas the sample using an ultrasonic bath. Dilute the sample with ultrapure water and filter through a 0.22 µm syringe filter prior to injection.[3][4][5]
3. LC-MS/MS Analysis:
- Chromatographic Separation:
- Mobile Phase: A common mobile phase consists of a gradient of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
- Gradient Elution: A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute the analyte.
- Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for Allura Red AC.
- Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions are monitored. This provides high selectivity and sensitivity.
4. Data Analysis:
- Integrate the peak area of the MRM transition for Allura Red AC in both the standards and the samples.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of Allura Red AC in the samples from the calibration curve.
LC-MS/MS Analysis Workflow
Caption: A typical workflow for the quantification of Allura Red AC in beverages by LC-MS/MS.
This guide provides a foundational understanding and practical protocols for the spectroscopic analysis of Allura Red AC. For specific applications, method development and validation are essential to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Three-way Estimation of Allura Red and Its pKa Value in Energy Drink" by Erdal Dinç Prof., Nazangül Ünal et al. [jfda-online.com]
- 5. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
A Technical Guide to the Solubility and Stability of Allura Red AC (E129)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Allura Red AC, systematically known as the disodium (B8443419) salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid, is a synthetic azo dye designated as E129 in the European Union and FD&C Red No. 40 in the United States.[1] Its vibrant red hue, high tinctorial strength, and cost-effectiveness have led to its widespread use in the food, beverage, pharmaceutical, and cosmetic industries.[2][3] For researchers and formulation scientists, a comprehensive understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is critical for ensuring product quality, efficacy, and shelf-life. This technical guide provides an in-depth review of the solubility and stability of this compound, presents standardized experimental protocols for its characterization, and summarizes key quantitative data.
Physicochemical Properties
Allura Red AC is a dark red, water-soluble powder or granule.[3][4] Its chemical structure, featuring an azo linkage (-N=N-) and sulfonate groups, is responsible for its color and aqueous solubility.
| Property | Value | References |
| Chemical Name | Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | [2] |
| Common Names | Allura Red AC, FD&C Red 40, Food Red 17 | [2] |
| E Number | This compound | |
| CAS Number | 25956-17-6 | |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [3][4] |
| Molecular Weight | 496.42 g/mol | [2][3][4] |
| λmax (in water) | ~504 nm | [2][4] |
Solubility Profile
The solubility of this compound is dictated by the polarity of the solvent and temperature. The presence of two sulfonate groups in its structure renders it highly soluble in aqueous and other polar solvents.
Solubility in Common Solvents
The following table summarizes the known solubility of this compound in various solvents. It is important to note the conflicting reports regarding its solubility in ethanol (B145695), which may be due to differences in the ethanol concentration used in various studies.
| Solvent | Temperature | Solubility ( g/100 mL) | Qualitative Description | References |
| Water | 25 °C | 22 | Freely Soluble / Highly Soluble | [1][3][5][6] |
| Ethanol (95%) | Not Specified | - | Slightly Soluble | [1][6] |
| Ethanol | Not Specified | - | Insoluble | [5] |
| Ethanol (50%) | Not Specified | - | Slightly Soluble | [3][4] |
| Glycerol (B35011) | Not Specified | - | Soluble | [1][3][6] |
| Propylene (B89431) Glycol | Not Specified | - | Soluble | [1][3][6] |
| Grease / Oil | Not Specified | - | Insoluble | [1][6] |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines a standard method for determining the solubility of this compound in a given solvent using UV-Vis spectrophotometry.
Materials:
-
This compound powder
-
Solvent of interest
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Thermostatic shaker or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure undissolved solids remain after equilibration.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge an aliquot of the suspension or filter it through a membrane filter (e.g., 0.45 µm PTFE or PVDF). This step must be performed quickly and at the same temperature to prevent precipitation or further dissolution.
-
Sample Dilution: Accurately pipette a small volume of the clear, saturated supernatant into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Spectrophotometric Analysis: Measure the absorbance of the diluted solution at this compound's maximum absorption wavelength (λmax ≈ 504 nm in water). Use the pure solvent as a blank.
-
Concentration Calculation: Using the Beer-Lambert law (A = εbc) and a standard calibration curve, calculate the concentration of this compound in the diluted sample.
-
Solubility Determination: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of this compound in that solvent at the specified temperature.
Stability Profile
This compound generally exhibits good stability under conditions typically found in food and pharmaceutical processing, but it is susceptible to degradation under specific chemical and physical stresses.[7]
Factors Affecting Stability
The stability of this compound is influenced by pH, light, heat, and the presence of oxidizing or reducing agents.
| Factor | Observation | References |
| pH | Good stability in the pH range of 3 to 8 with no appreciable change. The solution is red in acidic and neutral conditions and dark red in basic conditions. | [1][6] |
| Light | Generally reported as having "very good" stability to light. However, it is also described as "light sensitive," and photodegradation can occur under UV irradiation. | [1][6][8] |
| Heat | Good stability to heat and thermal processing. Degradation rate increases with temperature, but it is generally stable under typical cooking and pasteurization conditions. | [1][6][9] |
| Oxidizing Agents | Reports are contradictory. Some sources state "fair to poor" stability, while others claim "excellent resistance." It is known to be degraded by strong oxidizing agents like sodium hypochlorite (B82951) (bleach). | [1][6][10] |
| Sugars | Shows no appreciable change in stability in 10% sugar systems. | [1][6] |
| Other | Good resistance to salt and acids like citric and tartaric acid. Tolerates sulfur dioxide well. | [1][6] |
Experimental Protocol: Kinetic Analysis of Oxidative Degradation
This protocol describes a method to evaluate the stability of this compound in the presence of an oxidizing agent (e.g., sodium hypochlorite) by monitoring its degradation kinetics.
Materials:
-
Stock solution of this compound of known concentration
-
Degrading agent solution (e.g., commercial bleach, diluted to a known concentration of NaClO)
-
Buffer solutions for pH control
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
System Setup: Set the spectrophotometer to kinetic mode to measure absorbance at λmax (~504 nm) at regular time intervals (e.g., every 5 seconds). Set the temperature of the cuvette holder to the desired value (e.g., 25 °C).
-
Reagent Preparation: In a cuvette, pipette the required volumes of buffer and this compound stock solution. Dilute with deionized water to a final volume that will accommodate the addition of the degrading agent (e.g., total volume of 3 mL). The initial this compound concentration should yield an absorbance value within the optimal range of the instrument (typically 0.1 - 1.0).
-
Blank Measurement: Use a cuvette containing the buffer and deionized water to zero the instrument.
-
Reaction Initiation: Place the cuvette with the this compound solution in the spectrophotometer. To initiate the reaction, rapidly add a known volume of the degrading agent solution, mix quickly by inversion or with a pipette, and immediately start the kinetic measurement.
-
Data Acquisition: Record the absorbance at λmax as a function of time until the reaction is complete or has progressed significantly (e.g., for 5-10 minutes). The absorbance will decrease as the this compound chromophore is destroyed.
-
Data Analysis:
-
Convert the absorbance data to concentration at each time point using the Beer-Lambert law.
-
Plot concentration versus time to observe the reaction rate.
-
To determine the reaction order, plot ln[this compound] vs. time (for first-order kinetics) and 1/[this compound] vs. time (for second-order kinetics). The plot that yields a straight line indicates the order of the reaction with respect to this compound. The degradation of this compound often follows pseudo-first-order kinetics.[8]
-
The slope of the linear plot gives the rate constant (k).
-
Conclusion
Allura Red AC (this compound) is a versatile colorant characterized by high solubility in water and other polar solvents like glycerol and propylene glycol. It is generally stable across a wide pH range (3-8) and to heat encountered in standard processing, making it suitable for a vast array of applications. However, its stability is compromised by exposure to strong oxidizing agents and prolonged exposure to UV light. Contradictory reports on its stability towards oxidation and light warrant application-specific testing. The provided protocols offer a standardized framework for researchers and developers to precisely quantify the solubility and stability of this compound, ensuring optimal performance and quality in final product formulations.
References
- 1. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 2. Allura Red AC - Wikipedia [en.wikipedia.org]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. ALLURA RED AC CAS#: 25956-17-6 [m.chemicalbook.com]
- 7. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. azom.com [azom.com]
An In-depth Technical Guide to the Degradation Products of Allura Red AC and Their Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allura Red AC, a widely used azo dye in food, pharmaceuticals, and cosmetics, undergoes degradation through various processes, including microbial action, photodegradation, and advanced oxidation techniques. This degradation leads to the formation of various byproducts, most notably aromatic amines. A growing body of scientific evidence suggests that these degradation products may pose greater toxicological risks than the parent dye itself. This technical guide provides a comprehensive overview of the degradation pathways of Allura Red AC, the identified degradation products, and their associated toxicities. It includes a compilation of quantitative data, detailed experimental methodologies for key cited experiments, and visual diagrams of signaling pathways and experimental workflows to support researchers and professionals in the fields of drug development, food science, and toxicology.
Introduction
Allura Red AC (FD&C Red No. 40) is a synthetic monoazo dye extensively used to impart a red color to a wide range of consumer products.[1][2] Its chemical structure, characterized by an azo bond (-N=N-), is susceptible to cleavage under various environmental and biological conditions.[3][4] The resulting degradation products, particularly aromatic amines, are a subject of increasing scientific scrutiny due to their potential for adverse health effects, including genotoxicity and carcinogenicity.[3][5] This guide aims to provide a detailed technical resource on the degradation of Allura Red AC and the toxicological implications of its byproducts.
Degradation of Allura Red AC
The degradation of Allura Red AC can be achieved through several methods, each resulting in a unique profile of degradation products.
Microbial Degradation
Intestinal microbiota and various environmental microorganisms can metabolize Allura Red AC, primarily through the enzymatic cleavage of the azo bond by azoreductases.[3][4] This process is a crucial first step in the breakdown of the dye within the human gut and in certain wastewater treatment processes.
Identified Degradation Products: The primary products of microbial azo reduction of Allura Red AC are cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[3]
Experimental Protocol: Microbial Degradation by Ochrobactrum anthropi
A study demonstrated the effective decolorization and degradation of Allura Red AC by the bacterium Ochrobactrum anthropi. The general protocol is as follows:
-
Bacterial Culture: Ochrobactrum anthropi is cultured in a nutrient-rich medium.
-
Degradation Assay: A specific concentration of Allura Red AC (e.g., 10 g/L) is added to the bacterial culture.
-
Incubation: The culture is incubated under specific conditions (e.g., 24 hours).
-
Analysis: The decolorization is monitored spectrophotometrically, and the degradation products are analyzed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Photodegradation
Exposure to light, particularly simulated sunlight, can induce the degradation of Allura Red AC, especially in beverage formulations. This process can be influenced by other ingredients present in the product, such as ascorbic acid and citric acid.[5]
Identified Degradation Products: Photodegradation can lead to the formation of various aromatic amine and amide-containing compounds.[5] The specific products can vary depending on the matrix in which the dye is present.
Experimental Protocol: Photodegradation in a Beverage Matrix
A typical experimental setup for studying the photodegradation of Allura Red AC in a beverage involves:
-
Sample Preparation: A beverage containing Allura Red AC is prepared.
-
Irradiation: The sample is exposed to a simulated sunlight source for a defined period.
-
Extraction: The degradation products are extracted from the beverage matrix.
-
Analysis: The identification and quantification of degradation products are performed using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).[5]
Advanced Oxidation Processes (AOPs)
AOPs are highly effective in degrading Allura Red AC by generating highly reactive hydroxyl radicals (•OH). Common AOPs include the Fenton process, photo-Fenton, photocatalysis with titanium dioxide (TiO₂), and sonochemical degradation.[6][7][8]
Identified Degradation Products: AOPs can lead to the formation of various aromatic by-products and low molecular weight carboxylic acids.[6] In some cases, complete mineralization to CO₂, H₂O, and inorganic ions can be achieved.[8]
Experimental Protocol: Fenton Process for Allura Red AC Degradation
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. A general protocol is as follows:
-
Reaction Setup: An aqueous solution of Allura Red AC is prepared at a specific pH (e.g., pH 3).
-
Reagent Addition: Ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂) are added to the solution at optimized concentrations.
-
Reaction: The reaction is allowed to proceed for a specific duration.
-
Analysis: The degradation of Allura Red AC is monitored spectrophotometrically, and the reduction in Chemical Oxygen Demand (COD) can be measured to assess mineralization.[6]
Toxicity of Allura Red AC and its Degradation Products
While some studies have indicated a lack of genotoxicity for the parent Allura Red AC dye, there are growing concerns about its potential to cause gut inflammation and the toxicity of its degradation products.[3][9]
Gut Inflammation
Chronic exposure to Allura Red AC has been shown to promote susceptibility to experimental colitis in animal models.[10] The proposed mechanism involves the disruption of the gut barrier function, an increase in the production of serotonin (B10506) (5-hydroxytryptamine; 5-HT), and alterations in the gut microbiota composition.[10]
Experimental Protocol: Mouse Model of Allura Red AC-Induced Colitis
A common animal model to study the effects of Allura Red AC on gut inflammation involves:
-
Animal Model: C57BL/6 mice are often used.
-
Exposure: Mice are chronically exposed to Allura Red AC in their diet at a concentration relevant to human consumption.
-
Induction of Colitis: Experimental colitis can be induced using agents like dextran (B179266) sulfate sodium (DSS).
-
Analysis: The severity of colitis is assessed by monitoring body weight changes, disease activity index, and histopathological examination of the colon. Markers of inflammation and gut barrier function are also measured.[10]
Inhibition of Carbonic Anhydrase II
Studies have revealed that the degradation products of Allura Red AC are more potent inhibitors of the enzyme carbonic anhydrase II than the parent dye itself.[11][12] Carbonic anhydrase II is a crucial enzyme involved in various physiological processes, and its inhibition can have significant biological consequences.
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
The inhibitory effect of Allura Red AC and its degradation products on carbonic anhydrase II can be assessed using the following protocol:
-
Enzyme and Substrate: Purified human carbonic anhydrase II and a suitable substrate (e.g., p-nitrophenyl acetate) are used.
-
Inhibition Assay: The enzyme activity is measured in the presence and absence of varying concentrations of Allura Red AC and its degradation products.
-
Data Analysis: The mode of inhibition and the inhibitory constants (e.g., IC₅₀) are determined by analyzing the enzyme kinetics.[12]
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of Allura Red AC and the toxicity of its byproducts as reported in the cited literature.
Table 1: Degradation Efficiency of Allura Red AC by Various Methods
| Degradation Method | Key Parameters | Degradation Efficiency (%) | Reference |
| Microbial (Ochrobactrum anthropi) | 10 g/L dye, 24 h | 95 | [4] |
| Fenton Process | pH 3, Fe²⁺/H₂O₂ molar ratio 1:30 | 85.90 | [6] |
| HC/Fenton | 5 bar pressure, pH 3 | 100 (in 1 min) | [6] |
| BAP System | [Dye] = 21.25 mg/L, [H₂O₂] = 2.59 mM, [NaHCO₃] = 1.25 mM | > 99.43 | [6] |
Table 2: Identified Degradation Products of Allura Red AC
| Degradation Method | Identified Products | Analytical Method | Reference |
| Microbial Azo Reduction | Cresidine-4-sulfonic acid, 1-amino-2-naphthol-6-sulfonic acid | - | [3] |
| Photodegradation | Aromatic amines and amides | UHPLC-Q-TOF-MS | [5] |
| Advanced Oxidation | Aromatic by-products, low molecular weight carboxylic acids | GC-MS, HPLC | [6] |
Table 3: Toxicological Data for Allura Red AC and its Degradation Products
| Compound | Toxicological Endpoint | Key Findings | Reference |
| Allura Red AC | Gut Inflammation (in vivo) | Promotes susceptibility to colitis, increases serotonin, alters gut microbiota | [10] |
| Allura Red AC Degradation Products | Carbonic Anhydrase II Inhibition (in vitro) | More potent inhibitors than the parent dye | [11][12] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows described in this guide.
Signaling Pathway: Allura Red AC and Gut Inflammation
Caption: Proposed mechanism of Allura Red AC-induced gut inflammation.
Experimental Workflow: Microbial Degradation Analysis
Caption: Workflow for analyzing microbial degradation of Allura Red AC.
Experimental Workflow: In Vivo Gut Inflammation Study
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allura Red AC is a xenobiotic. Is it also a carcinogen? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azo Dye Degradation Spectroscopy Measurements - Application Note [avantes.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of degradation of allura red, ponceau 4R and carmosine dyes with potassium ferrioxalate complex in the presence of H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 360. Allura red AC (WHO Food Additives Series 6) [inchem.org]
- 9. Allura Red AC - Wikipedia [en.wikipedia.org]
- 10. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation products of the artificial azo dye, Allura red, inhibit esterase activity of carbonic anhydrase II: A basic in vitro study on the food safety of the colorant in terms of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo and In Vitro Toxicity of E129 (Allura Red AC)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
E129, also known as Allura Red AC or FD&C Red No. 40, is a synthetic mono-azo dye widely used in food, beverages, pharmaceuticals, and cosmetics.[1][2] Despite its broad regulatory approval, concerns persist regarding its toxicological profile. This document provides an in-depth analysis of the available scientific literature on the in vivo and in vitro toxicity of this compound, with a focus on quantitative data, experimental methodologies, and implicated molecular pathways. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have established an Acceptable Daily Intake (ADI) of 0-7 mg/kg body weight per day.[1][3][4] However, recent research has illuminated potential adverse effects, particularly concerning gut health, that warrant further investigation.
Pharmacokinetics and Metabolism
Allura Red AC is a sulfonated azo dye that is poorly absorbed in its intact form.[5][6] The primary metabolic pathway involves the gut microbiota.[7][8] Commensal gut bacteria, particularly species from genera like Clostridium and Odoribacter, possess azoreductase enzymes that cleave the dye's characteristic azo bond (–N=N–).[7][9] This azo reduction metabolizes Allura Red AC into two primary aromatic amines: cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[7][10] These metabolites are considered to have pro-inflammatory properties and the potential to form DNA adducts.[7]
In Vivo Toxicity Studies
A range of in vivo studies have been conducted to assess the systemic toxicity of Allura Red AC.
Acute and Chronic Toxicity
Allura Red AC exhibits low acute oral toxicity.[2] Long-term carcinogenicity studies in mice, including an in utero exposure phase, found no compound-related adverse effects at dietary concentrations up to 5.19%.[11]
| Parameter | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral (gavage) | > 10,000 mg/kg bw | [12] |
| Acute Oral Toxicity | Mouse | Oral | No deaths at 2,000 mg/kg bw | [2] |
| NOAEL (Carcinogenicity) | Mouse | Dietary | 5.19% in diet (~7300 mg/kg/day) | [11] |
Table 1: Acute and Chronic Toxicity Data for Allura Red AC.
Genotoxicity
Initial concerns about the genotoxicity of this compound have been largely addressed by recent studies conducted according to OECD guidelines. These studies show a clear absence of genotoxic activity in both the in vivo bone marrow micronucleus assay and the Comet assay across multiple tissues.[13][14]
| Assay | Species | Tissues Examined | Result | Reference |
| Comet Assay | Mouse | Liver, Stomach, Colon | Negative | [13][14] |
| Micronucleus Test | Mouse | Bone Marrow | Negative | [13][14] |
| Micronucleus Test (Flow Cytometry) | Mouse | Peripheral Blood | Negative | [15][16] |
Table 2: Summary of In Vivo Genotoxicity Studies.
Reproductive and Developmental Toxicity
Studies on reproductive and developmental toxicity have produced dose-dependent results. High dietary concentrations (2.5% to 10.0%) in rats were associated with reduced reproductive success, decreased parental and offspring weight, and lower survival rates.[17] In contrast, a study in mice at lower dietary levels (up to 1.68%) found few adverse effects on reproductive or neurobehavioral parameters.[18]
Neurotoxicity and Behavioral Effects
The neurotoxic potential of this compound is an area of ongoing debate. Some studies in rats have shown that both low (7 mg/kg/day, equivalent to the ADI) and high (70 mg/kg/day) doses can lead to memory impairment and structural changes in the medial prefrontal cortex.[19][20] Chronic administration in rats has also been linked to a decrease in brain neurotransmitters like GABA and histamine.[21] The controversial "Southampton study" suggested a link between a mixture of food dyes, including Allura Red, and increased hyperactivity in children, which prompted labeling requirements in the EU.[1][3][7]
Gut Inflammation and Microbiome Disruption
Recent evidence strongly suggests that chronic exposure to Allura Red AC can disrupt gut homeostasis. In mouse models of colitis, long-term consumption of the dye exacerbates inflammation.[8][22][23] The proposed mechanism involves this compound-induced alterations in the gut microbiota, which lead to an increase in colonic serotonin (B10506) (5-hydroxytryptamine, 5-HT).[24][25] Elevated 5-HT levels impair the intestinal epithelial barrier function, partly through the upregulation of myosin light chain kinase (MLCK), thereby increasing susceptibility to inflammation.[22][23]
In Vitro Toxicity Studies
In vitro assays provide a controlled environment to investigate the specific cellular and molecular effects of Allura Red AC and its metabolites.
Genotoxicity and Cytotoxicity
Results from in vitro genotoxicity assays have been largely negative, consistent with in vivo findings.[12][26] Studies using human intestinal HT29 cell monolayers found that Allura Red AC did not exhibit cytotoxic effects.[27]
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [12] |
| Mutagenicity Assay | Saccharomyces cerevisiae | Negative | [12] |
| Cytotoxicity Assay | HT29 Human Colon Cells | No cytotoxic effects | [27] |
| 5-HT Secretion Assay | BON Cells (Human EC model) | Increased 5-HT secretion | [8] |
Table 3: Summary of In Vitro Toxicity and Bioactivity Studies.
Effects on Cellular Pathways
In vitro models have been instrumental in elucidating the mechanisms observed in vivo. For instance, studies using BON cells, a human enterochromaffin cell model, demonstrated that Allura Red AC directly promotes the secretion of serotonin (5-HT), supporting its role as a key mediator in gut inflammation.[8] Other research has shown that degradation products of the dye can inhibit the esterase activity of carbonic anhydrase II.[16][19]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key in vivo assays.
In Vivo Micronucleus and Comet Assay Protocol (Combined)
This workflow describes a robust in vivo genotoxicity assessment as performed in guideline-compliant studies.[13][14]
Methodology Details:
-
Animal Model: Male ICR mice are commonly used.
-
Dosing: Allura Red AC is administered via oral gavage at several dose levels (e.g., 0, 500, 1000, 2000 mg/kg bw), alongside a positive control (e.g., ethyl methanesulfonate).
-
Tissue Collection: At specified time points (e.g., 24 and 48 hours post-dosing), animals are euthanized.
-
Micronucleus Assay: Bone marrow is flushed from the femurs. Smears are prepared on glass slides, stained, and analyzed microscopically to determine the frequency of micronucleated polychromatic erythrocytes (MNPCEs) and the ratio of polychromatic to normochromatic erythrocytes (PCE/NCE) as a measure of cytotoxicity.
-
Comet Assay (Single Cell Gel Electrophoresis): Tissues such as the liver, stomach, and colon are collected. Single-cell suspensions are prepared, embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. DNA damage is quantified by measuring the "comet tail" length and intensity after staining with a fluorescent dye.
Conclusion
The toxicological profile of Allura Red AC (this compound) is complex. While robust, modern studies conducted under OECD guidelines have cleared it of genotoxic and carcinogenic concerns at current exposure levels, emerging research presents a compelling case for its role in promoting gut inflammation.[11][13][14] The mechanism, which involves microbial metabolism of this compound and subsequent disruption of intestinal serotonin signaling, highlights a potential risk factor for inflammatory bowel diseases, particularly with chronic exposure.[23][24] Furthermore, conflicting data on neurotoxicity and developmental effects suggest that certain dose levels may have adverse impacts.[17][19][20] These findings underscore the need for continued research into the long-term health implications of chronic this compound consumption, especially in susceptible populations. Drug development professionals should be aware of these potential off-target effects when considering this compound as an excipient in pharmaceutical formulations.
References
- 1. toxicscan.com [toxicscan.com]
- 2. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 3. eadditives.com [eadditives.com]
- 4. Scientific Opinion on the re-evaluation of Allura Red AC (E 129) as a food additive [cris.unibo.it]
- 5. scribd.com [scribd.com]
- 6. 487. Allura red AC (WHO Food Additives Series 15) [inchem.org]
- 7. Allura Red AC is a xenobiotic. Is it also a carcinogen? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 360. Allura red AC (WHO Food Additives Series 6) [inchem.org]
- 11. Lifetime toxicity/carcinogenicity studies of FD & C red no. 40 (allura red) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. talkingaboutthescience.com [talkingaboutthescience.com]
- 13. Lack of genotoxicity in vivo for food color additive Allura Red AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound Allura Red AC - Rosso allura studi [tiiips.com]
- 17. Developmental toxicity and psychotoxicity of FD and C red dye No. 40 (allura red AC) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reproductive and neurobehavioral effects of Allura Red AC administered to mice in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. lifesciencesite.com [lifesciencesite.com]
- 22. researchgate.net [researchgate.net]
- 23. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sciencealert.com [sciencealert.com]
- 25. Kwon 2022: Chronic Exposure to Synthetic Food Colorant Allura Red AC Promotes Susceptibility to Experimental Colitis via Intestinal Serotonin in Mice | Talking About The Science [talkingaboutthescience.com]
- 26. consoinfo.org [consoinfo.org]
- 27. In Vitro Investigation of the Effects of the Food Additives Monosodium Glutamate and Allura Red AC on the human Gut Microbiota and Intestinal Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Allura Red AC (E129): A Technical Examination of its Allergenic and Sensitizing Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allura Red AC, also known as E129 or FD&C Red No. 40, is a synthetic azo dye extensively used in food, beverage, and pharmaceutical industries to impart a red hue. As a xenoestrogen, its interaction with biological systems has come under scientific scrutiny, particularly concerning its potential to act as an allergen or sensitizer (B1316253). This technical guide provides an in-depth analysis of the current scientific evidence regarding the allergenic and sensitizing properties of Allura Red AC, focusing on immunological mechanisms, experimental findings, and relevant testing protocols.
Immunological Mechanisms of Hypersensitivity to Allura Red AC
Hypersensitivity reactions to small molecules like Allura Red AC are often mediated by a hapten-carrier mechanism. As a low-molecular-weight compound, this compound itself is typically non-immunogenic. However, it can act as a hapten, covalently binding to endogenous proteins to form a hapten-carrier conjugate. This modified protein is then recognized as a foreign antigen by the immune system, initiating an immune response.
Two primary pathways are implicated in hypersensitivity reactions to haptens like Allura Red AC:
-
IgE-Mediated (Type I) Hypersensitivity: This immediate-type hypersensitivity is responsible for allergic reactions such as urticaria (hives), angioedema, and anaphylaxis. The hapten-protein conjugate is processed by antigen-presenting cells (APCs), which in turn activate T-helper 2 (Th2) cells. These Th2 cells then stimulate B cells to produce allergen-specific Immunoglobulin E (IgE) antibodies. Upon re-exposure, the allergen cross-links IgE molecules bound to the surface of mast cells and basophils, triggering their degranulation and the release of inflammatory mediators like histamine (B1213489), leukotrienes, and prostaglandins.
-
T-Cell-Mediated (Type IV) Hypersensitivity: This delayed-type hypersensitivity is responsible for conditions like contact dermatitis. In this pathway, APCs present the hapten-peptide complex to T-cells, leading to the activation and proliferation of hapten-specific T-cells. Upon subsequent exposure, these memory T-cells are reactivated, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells, resulting in tissue inflammation.
Quantitative Data on Allura Red AC Hypersensitivity
The following tables summarize quantitative data from various studies investigating the allergenic and sensitizing potential of Allura Red AC.
Table 1: Human Oral Challenge Studies with Allura Red AC
| Study Population | Number of Subjects | Dosing Regimen | Observed Reactions | Percentage of Reactors | Reference |
| Patients with recurrent urticaria or angioedema | 52 | 1 mg or 10 mg, single oral dose | Urticaria, Angioedema | 15% | [1] |
Table 2: In Vivo Animal Studies on Allura Red AC
| Animal Model | Dosing Regimen | Parameter Measured | Results | Reference |
| Male FVB mice | Single intraperitoneal injection (100-2000 mg/kg b.w.) | Frequency of micronucleated polychromatic erythrocytes (%PCE) | No significant difference in %PCE compared to control. | [2] |
| Male CD-1 mice | Oral administration (500, 1000, 2000 mg/kg b.w. for 2 days) | Micronucleus test in bone marrow cells | No induction of clastogenicity or aneugenicity. | [3] |
| Male CD2F1 mice | Oral administration | Comet assay in liver and glandular stomach | No induction of DNA damage. | [3] |
| Mice | Chronic exposure to 0.1 g/kg in diet | Susceptibility to DSS-induced colitis | Exacerbated colitis, elevated colonic serotonin (B10506) levels. | [4] |
| Rats | 7 and 70 mg/kg/day for six weeks | Behavioral and structural changes in the medial prefrontal cortex | Impairment of memory, reduction in mPFC volume and neuron number at high dose. | [5] |
Table 3: In Vitro Studies on Allura Red AC
| Cell Line | This compound Concentration | Parameter Measured | Results | Reference |
| Rat Basophilic Leukemia (RBL-2H3) cells | Not specified | Histamine Release | Information on specific concentrations and release amounts is limited in the provided search results. Further research is needed to populate this data. | [6][7][8][9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Cytokine Production (IL-4, IL-5, IL-13, TNF-α) | Data on specific cytokine levels at different this compound concentrations is not available in the provided search results. | [10][11][12][13][14][15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of Allura Red AC's allergenic potential are outlined below.
In Vivo Comet Assay
Objective: To assess the DNA-damaging potential (genotoxicity) of Allura Red AC in vivo.
Methodology:
-
Animal Model: Male FVB or CD-1 mice are typically used.[2][3]
-
Dosing: Allura Red AC is administered via oral gavage or intraperitoneal injection at various doses (e.g., 0, 100, 200, 400, 600, 800, 1000, 1500, and 2000 mg/kg body weight).[2] A positive control (e.g., ethyl methanesulfonate) and a vehicle control are included.
-
Tissue Collection: After a specified time (e.g., 46 hours post-treatment), animals are euthanized, and target organs such as the liver and glandular stomach are collected.[2][3]
-
Cell Isolation: Single-cell suspensions are prepared from the collected tissues.
-
Comet Assay Procedure:
-
Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
-
The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet" shape.
-
The slides are stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software. Statistical analysis is performed to compare the DNA damage in the treated groups to the control group.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
Objective: To investigate the effect of Allura Red AC on the severity of intestinal inflammation.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Dietary Manipulation: Mice are fed a diet containing a specific concentration of Allura Red AC (e.g., 0.1 g/kg) for a chronic period (e.g., 12 weeks).[4] Control mice receive a standard diet.
-
Induction of Colitis: After the dietary intervention period, colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water (e.g., 2.5-3% w/v) for a defined period (e.g., 5-7 days).[4][16][17]
-
Clinical Assessment: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.[4][18]
-
Macroscopic and Histological Analysis: At the end of the experiment, mice are euthanized, and the colon is excised. The length of the colon is measured (shortening is an indicator of inflammation).[17][18] Colon tissue is then fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in the colon tissue.[18] Levels of inflammatory cytokines in the colon can also be quantified.
Lymphocyte Transformation Test (LTT)
Objective: To detect a cell-mediated immune response to Allura Red AC by measuring the proliferation of lymphocytes in vitro.
Methodology:
-
Sample Collection: Peripheral blood is collected from subjects, and peripheral blood mononuclear cells (PBMCs) are isolated by density gradient centrifugation.[1][19][20]
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum.
-
Stimulation: The cells are stimulated with various concentrations of Allura Red AC in triplicate wells. A positive control (e.g., phytohemagglutinin) and a negative (unstimulated) control are included.[19]
-
Incubation: The cell cultures are incubated for a period of 5-6 days to allow for lymphocyte proliferation.[1][19]
-
Proliferation Assay: Lymphocyte proliferation is measured by the incorporation of a labeled nucleoside, typically 3H-thymidine or a non-radioactive alternative like BrdU, into the newly synthesized DNA of proliferating cells.[1][19]
-
Data Analysis: The amount of incorporated label is quantified using a scintillation counter (for 3H-thymidine) or an ELISA reader (for BrdU). The results are expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) or optical density (OD) of the stimulated cultures to that of the unstimulated cultures. An SI value of ≥ 2 is generally considered a positive result.[1]
Skin Prick Test (SPT)
Objective: To detect an IgE-mediated immediate hypersensitivity reaction to Allura Red AC.
Methodology:
-
Subject Preparation: The subject's forearm or back is cleaned with alcohol. Antihistamine medications should be discontinued (B1498344) for a specified period before the test.[11][16][21]
-
Application of Allergen: A drop of a sterile solution of Allura Red AC at a specific concentration is placed on the skin. A positive control (histamine) and a negative control (saline) are also applied.[11][21]
-
Pricking the Skin: A sterile lancet is used to make a small prick through the drop of allergen, allowing a tiny amount to enter the epidermis.[11][21]
-
Observation: The test sites are observed for 15-20 minutes for the development of a wheal (a raised, itchy bump) and flare (redness) reaction.[11][21]
-
Measurement and Interpretation: The diameter of the wheal and flare is measured in millimeters. A wheal diameter of 3 mm or greater than the negative control is typically considered a positive result.[22][23][24] The size of the wheal can indicate the degree of sensitization.[22][23]
Oral Food Challenge (OFC)
Objective: To definitively diagnose or rule out a hypersensitivity reaction to Allura Red AC under medical supervision.
Methodology:
-
Subject Selection: The subject should be in good health and have a history suggestive of a reaction to this compound. The procedure is performed in a clinical setting with emergency equipment available.
-
Blinding: The challenge can be open (both subject and investigator know the substance), single-blind (only the investigator knows), or double-blind, placebo-controlled (neither knows). The double-blind, placebo-controlled food challenge (DBPCFC) is the gold standard.
-
Dosing Protocol: Allura Red AC is administered in gradually increasing doses, starting with a very small amount (e.g., 0.1 mg).[25] Doses are typically given at fixed intervals (e.g., every 15-30 minutes). A placebo is also administered in a blinded fashion.
-
Monitoring: The subject is closely monitored for any signs or symptoms of an allergic reaction, including skin (urticaria, angioedema), respiratory (wheezing, shortness of breath), gastrointestinal (nausea, vomiting, abdominal pain), and cardiovascular (hypotension) symptoms.
-
Endpoint: The challenge is stopped if a clear objective reaction occurs. If no reaction occurs after the final dose, the subject is observed for a further period (e.g., 1-2 hours). A negative challenge indicates tolerance to the tested dose.
Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
Objective: To measure the ability of Allura Red AC to induce the degranulation of mast cells in vitro.
Methodology:
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells, a model for mucosal mast cells, are commonly used.[6][7][8]
-
Sensitization (for IgE-mediated degranulation): Cells are sensitized overnight with an antigen-specific IgE (e.g., anti-DNP IgE).[26]
-
Stimulation:
-
IgE-mediated: Sensitized cells are washed and then stimulated with the specific antigen (e.g., DNP-BSA).
-
Non-IgE-mediated: Unsensitized cells are stimulated directly with various concentrations of Allura Red AC. A positive control for degranulation (e.g., calcium ionophore A23187 or compound 48/80) and a negative control (buffer) are included.[20][27]
-
-
Incubation: The cells are incubated with the stimulants for a specific time (e.g., 30-60 minutes) at 37°C.[26][27]
-
Measurement of Beta-Hexosaminidase Release:
-
The cell culture plates are centrifuged to pellet the cells.
-
A sample of the supernatant (containing released beta-hexosaminidase) is transferred to a new plate.
-
A substrate for beta-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG) is added.[26]
-
The reaction is incubated, and then a stop solution is added.
-
The absorbance of the resulting colored product is measured using a spectrophotometer.
-
-
Data Analysis: The percentage of beta-hexosaminidase release is calculated by comparing the absorbance of the supernatant from stimulated cells to the total beta-hexosaminidase content of lysed, unstimulated cells.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to Allura Red AC hypersensitivity.
IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated hypersensitivity pathway for Allura Red AC.
Serotonin-Mediated Intestinal Inflammation
Caption: Serotonin signaling in this compound-induced gut inflammation.
Experimental Workflow for In Vivo Sensitization Study
Caption: General workflow for an in vivo sensitization study.
Conclusion
The available scientific literature suggests that Allura Red AC (this compound) has the potential to act as a sensitizer and trigger hypersensitivity reactions in susceptible individuals. The primary mechanism is believed to be through a hapten-carrier model, leading to both IgE-mediated and T-cell-mediated immune responses. Human challenge studies have demonstrated that this compound can induce urticaria and angioedema in a subset of patients with a history of these conditions.[1] In vivo animal studies have provided mixed results regarding genotoxicity, with some studies showing no adverse effects, while others suggest a potential for neurobehavioral changes and exacerbation of intestinal inflammation at higher doses.[2][3][4][5] In vitro studies are crucial for elucidating the cellular and molecular mechanisms, although more quantitative data is needed to establish clear dose-response relationships for mediator release.
For researchers and professionals in drug development, it is imperative to consider the potential for this compound to act as a sensitizer, particularly when used as an excipient in pharmaceutical formulations. The experimental protocols detailed in this guide provide a framework for assessing the allergenic potential of new formulations containing this colorant. Further research is warranted to better define the prevalence of this compound hypersensitivity in various populations and to fully elucidate the molecular signaling pathways involved in these reactions.
References
- 1. 487. Allura red AC (WHO Food Additives Series 15) [inchem.org]
- 2. Lack of genotoxicity in vivo for food color additive Allura Red AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Histamine Release from RBL-2H3 Cells by Zoledronate Did Not Affect Rab27a/Doc2a Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line RBL-2H3 (CVCL_0591) [cellosaurus.org]
- 9. Inhibition of histamine release from RBL-2H3 cells by protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of Pro-inflammatory Cytokines in Mixed Cultures of Peripheral Blood Mononuclear Cells and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IgE- and IgE+Ag-mediated mast cell migration in an autocrine/paracrine fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of proliferation and cytokines production by mitogen-stimulated bovine peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nextmune.com [nextmune.com]
- 16. criver.com [criver.com]
- 17. Amelioration of the DSS-induced colitis in mice by pretreatment with 4,4′-diaponeurosporene-producing Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the in vivo genotoxicity of Allura Red AC (Food Red No. 40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Signal transduction of serotonin release from enterochromaffin cells in mouse ileal crypts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Clinical relevance is associated with allergen-specific wheal size in skin prick testing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interpretation of prick and intradermal skin tests [aaaai.org]
- 25. eurannallergyimm.com [eurannallergyimm.com]
- 26. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Allura Red AC in Beverages
Allura Red AC (also known as FD&C Red 40 or E129) is a synthetic azo dye extensively used to impart a red color to a wide variety of foods and beverages, including soft drinks, juices, and candies.[1][2] Due to potential health concerns, such as allergies and hyperactivity in children, regulatory bodies in many countries have established acceptable daily intake (ADI) levels and maximum permitted concentrations in foodstuffs.[1][3] Consequently, accurate and reliable analytical methods are essential for monitoring the levels of Allura Red AC in commercial products to ensure regulatory compliance and consumer safety.[4]
High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Diode Array Detection (DAD) is the most prevalent analytical technique for the determination of synthetic dyes in food and beverages.[1][3] This method offers excellent precision, accuracy, and sensitivity for separating and quantifying Allura Red AC, even in complex matrices.[3] The most common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase.[1]
This document provides detailed protocols and comparative data for various HPLC methods designed for the quantification of Allura Red AC in beverage samples.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key parameters and performance characteristics of several reported HPLC methods for the analysis of Allura Red AC and other food dyes.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Mixed-Mode HPLC | Method 3: Gradient RP-HPLC | Method 4: General RP-HPLC |
| Column | Spherisorb ODS-2 (C18), 150 x 4.6 mm, 5 µm[5] | Obelisc N, 3.2 x 50 mm, 5 µm[6] | C8 column[7] | C18 column[8] |
| Mobile Phase | Isocratic: Water/Methanol (70:30)[5] | Isocratic: Acetonitrile (B52724)/Water (50:50) with 70 mM Ammonium Formate, pH 3.0[6] | Gradient: Increasing aqueous acetate (B1210297) in acetonitrile over 35 minutes[7] | Not specified |
| Flow Rate | 0.5 mL/min[5] | 0.6 mL/min[6] | Not specified | Not specified |
| Detection Wavelength | 525 nm[5] | 525 nm[6] | 515 nm[7] | 473 nm |
| Injection Volume | 20 µL[5] | Not specified | Not specified | Not specified |
| Linearity Range | Not specified | Not specified | Not specified | 1 - 30 µg/mL[8] |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | 0.905 - 2.26 µg/mL[8] |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified | 2.743 - 6.85 µg/mL[8] |
| Analysis Time | ~20 minutes per sample[5] | Not specified | ~35 minutes per sample[7] | Not specified |
Experimental Protocols
Protocol 1: Isocratic Reversed-Phase HPLC with DAD Detection
This protocol details a straightforward and robust method for quantifying Allura Red AC in clear beverages using a C18 column and an isocratic mobile phase.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with an isocratic pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic data acquisition and processing software.
-
Spherisorb ODS-2 (C18) column (150 x 4.6 mm, 5 µm particle size) or equivalent.[5]
-
Analytical balance.
-
Volumetric flasks (100 mL, 50 mL, 10 mL).
-
Pipettes.
-
Syringe filters (0.45 µm or 0.5 µm, nylon or PTFE).[5]
-
Ultrasonic bath.
2. Reagents and Standard Preparation
-
Allura Red AC analytical standard.
-
Methanol (HPLC grade).
-
Water (HPLC grade or deionized).
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Allura Red AC standard and dissolve it in HPLC-grade water in a 100 mL volumetric flask. Fill to the mark with water and mix thoroughly. This solution should be stored in the dark at 4°C.
-
Working Standard Solutions (1, 5, 10, 25, 50 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with HPLC-grade water.[4] These will be used to construct the calibration curve.
3. Sample Preparation
-
For carbonated beverages, degas the sample by sonication in an ultrasonic bath for approximately 15-20 minutes.[5]
-
For non-carbonated beverages, proceed to the next step.
-
If necessary, dilute the beverage sample with HPLC-grade water to bring the expected concentration of Allura Red AC within the range of the calibration curve.
-
Filter the degassed (and diluted, if applicable) sample through a 0.5 µm syringe filter into an HPLC vial.[5]
4. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Spherisorb ODS-2 (C18), 150 x 4.6 mm, 5 µm[5] |
| Mobile Phase | Water/Methanol (70:30, v/v)[5] |
| Mode | Isocratic[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or 30°C |
| Detection | DAD, monitoring at 525 nm[5] |
| Run Time | 20 minutes[5] |
5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in increasing order of concentration.
-
Generate a calibration curve by plotting the peak area of Allura Red AC against the concentration of the standards. Determine the linearity (R²) of the curve, which should be ≥ 0.999.
-
Inject the prepared beverage samples.
-
Identify the Allura Red AC peak in the sample chromatograms by comparing its retention time with that of the standards.
-
Quantify the amount of Allura Red AC in the samples using the calibration curve.
Protocol 2: Mixed-Mode HPLC with UV Detection
This protocol utilizes a mixed-mode column which can offer alternative selectivity compared to standard C18 columns.
1. Apparatus and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic data acquisition and processing software.
-
Obelisc N column (3.2 x 50 mm, 5 µm) or equivalent.[6]
-
Standard laboratory glassware and equipment as listed in Protocol 1.
2. Reagents and Standard Preparation
-
Allura Red AC analytical standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or deionized).
-
Ammonium Formate.
-
Formic Acid (to adjust pH).
-
Mobile Phase Buffer: Prepare a 70 mM Ammonium Formate solution and adjust the pH to 3.0 with Formic Acid.[6]
-
Prepare Stock and Working Standard Solutions as described in Protocol 1.
3. Sample Preparation
-
Prepare beverage samples as described in Protocol 1 (degassing and filtration).
4. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Obelisc N, 3.2 x 50 mm, 5 µm[6] |
| Mobile Phase | Acetonitrile/Water (50:50, v/v) with 70 mM Ammonium Formate, pH 3.0[6] |
| Mode | Isocratic |
| Flow Rate | 0.6 mL/min[6] |
| Injection Volume | 10 µL (typical) |
| Column Temperature | Ambient |
| Detection | UV Detector at 525 nm[6] |
| Run Time | ~10-15 minutes (typical for a shorter column) |
5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Follow the calibration and sample analysis steps as outlined in Protocol 1 (steps 2-6).
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC quantification of Allura Red AC in beverages.
General workflow for HPLC analysis of Allura Red AC in beverages.
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 2. imbarex.com [imbarex.com]
- 3. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Method for Analysis of Allura Red in Soft Drinks 5 | SIELC Technologies [sielc.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes for Allura Red AC as a Biological Stain
References
- 1. macsenlab.com [macsenlab.com]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 7. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 8. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 9. clyte.tech [clyte.tech]
- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 11. Protocols | Gregory L Tylka [faculty.sites.iastate.edu]
- 12. Staining roots for SCN | Soybean Cyst Nematode [scn.plantpath.iastate.edu]
- 13. med.wmich.edu [med.wmich.edu]
Allura Red AC: A Versatile Tracer Dye for Fluid Dynamics Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allura Red AC, a water-soluble synthetic azo dye, is widely recognized for its utility as a tracer in fluid dynamics research. Its vibrant red color, high solubility in aqueous solutions, and stability across a range of pH levels make it an excellent candidate for visualizing and quantifying flow patterns. In the context of drug development, understanding fluid dynamics is critical for processes such as dissolution testing, bioreactor design, and characterizing transport phenomena in microfluidic devices. This document provides detailed application notes and experimental protocols for the effective use of Allura Red AC as a tracer dye in these and other fluid dynamics studies.
Properties of Allura Red AC
A comprehensive understanding of the physicochemical properties of Allura Red AC is essential for its proper application as a tracer dye.
| Property | Value | Reference |
| Synonyms | FD&C Red No. 40, Food Red 17, E129 | [1] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [2] |
| Molecular Weight | 496.42 g/mol | [2] |
| Appearance | Dark red powder or granules | [1] |
| Solubility in Water | High | [1] |
| Maximum Absorbance (λmax) | ~504 nm in water | [2] |
| Stability | Stable in a wide pH range | [3] |
Applications in Fluid Dynamics
The primary application of Allura Red AC in fluid dynamics is for qualitative and quantitative flow visualization.
-
Qualitative Flow Visualization: The intense color of Allura Red AC allows for the direct observation of flow patterns, including streamlines, vortices, and mixing zones. This is invaluable for understanding the fluid behavior around solid objects, in stirred tanks, or within complex geometries.
-
Quantitative Concentration Measurement: The concentration of Allura Red AC in a solution can be accurately determined using UV-Visible spectrophotometry. By creating a calibration curve, researchers can quantify the dispersion and dilution of the tracer, providing insights into mixing efficiency and residence time distributions.
-
Pesticide Spray Deposition: Studies have successfully used Allura Red AC as a tracer to determine the spray deposition of pesticides on target crops, demonstrating its utility in agricultural fluid dynamics.[4]
Experimental Protocols
Preparation of Stock and Working Solutions
A precise and consistent method for preparing tracer solutions is fundamental to reproducible experiments.
Objective: To prepare a concentrated stock solution and a series of diluted working solutions of Allura Red AC.
Materials:
-
Allura Red AC powder (analytical grade)
-
Distilled or deionized water
-
Volumetric flasks (various sizes, e.g., 100 mL, 500 mL, 1000 mL)
-
Pipettes (various sizes)
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 1 g/L):
-
Accurately weigh 1.000 g of Allura Red AC powder using an analytical balance.
-
Transfer the powder to a 1000 mL volumetric flask.
-
Add approximately 500 mL of distilled water to the flask and swirl gently to dissolve the powder completely.
-
Once dissolved, add distilled water to the calibration mark of the flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution. For example, to prepare a 100 mg/L solution, pipette 10 mL of the 1 g/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Label all solutions clearly with their concentration and date of preparation.
-
Logical Relationship for Solution Preparation
Caption: Workflow for preparing stock and working solutions of Allura Red AC.
Quantitative Analysis using UV-Visible Spectrophotometry
This protocol outlines the steps for determining the concentration of Allura Red AC in a sample.
Objective: To create a calibration curve and determine the concentration of an unknown Allura Red AC solution.
Materials:
-
UV-Visible Spectrophotometer
-
Cuvettes (quartz or glass)
-
Prepared working solutions of Allura Red AC
-
Unknown sample containing Allura Red AC
-
Distilled water (for blank)
Protocol:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the maximum absorbance of Allura Red AC (~504 nm).
-
-
Calibration Curve:
-
Fill a cuvette with distilled water to serve as a blank and zero the spectrophotometer.
-
Measure the absorbance of each of the prepared working solutions, starting from the least concentrated.
-
Rinse the cuvette with the next solution to be measured before filling it.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve.
-
-
Unknown Sample Measurement:
-
Measure the absorbance of the unknown sample.
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of Allura Red AC in the unknown sample.
-
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for quantitative analysis of Allura Red AC using spectrophotometry.
Flow Visualization in a Water Channel
This protocol provides a general guideline for using Allura Red AC for flow visualization.
Objective: To visualize the flow patterns around an object in a water channel.
Materials:
-
Water channel or flow cell
-
Object of interest (e.g., an airfoil, cylinder)
-
Allura Red AC working solution (concentration to be optimized, start with 10-100 mg/L)
-
Dye injection system (e.g., syringe pump, gravity feed with a fine needle)
-
Lighting system (e.g., white light sheet)
-
Camera for recording observations
Protocol:
-
Setup:
-
Position the object of interest in the test section of the water channel.
-
Set up the lighting to illuminate the area of interest. A light sheet perpendicular to the viewing direction is often effective.
-
Position the camera to capture the flow field.
-
-
Dye Injection:
-
Fill the dye injection system with the Allura Red AC working solution.
-
Position the injection needle upstream of the object, ensuring it causes minimal disturbance to the flow.
-
Start the water flow in the channel at the desired velocity.
-
Begin injecting the dye at a slow, steady rate. The injection velocity should ideally match the local flow velocity to avoid altering the flow pattern.
-
-
Observation and Recording:
-
Observe the path of the dye as it interacts with the object.
-
Record videos or take photographs of the flow patterns.
-
Adjust the dye concentration and injection rate as needed to achieve clear visualization.
-
Signaling Pathway for Flow Visualization Experiment
Caption: Logical flow of a typical flow visualization experiment using a tracer dye.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the use of Allura Red AC as a tracer dye.
| Parameter | Value/Range | Notes | Reference |
| Stock Solution Concentration | 1 - 10 g/L | A higher concentration is useful for serial dilutions. | |
| Working Solution Concentration (Visualization) | 10 - 200 mg/L | Optimal concentration depends on the specific setup and lighting. | |
| Working Solution Concentration (Spectrophotometry) | 1 - 20 mg/L | This range typically provides absorbance values within the linear range of most spectrophotometers. | |
| Maximum Absorbance (λmax) | ~504 nm | Use this wavelength for quantitative measurements. | [2] |
| Effect on Viscosity | Negligible at low concentrations (<2% by volume) | At higher concentrations, the dye can alter the rheological properties of the solution. | [3] |
| Effect on Surface Tension | Can be affected at higher concentrations | This is an important consideration for free-surface flows. | [3] |
Safety and Handling
While Allura Red AC is a common food additive, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat when handling the powder and concentrated solutions.
-
Handling: Avoid inhalation of the powder. Use a fume hood when weighing out large quantities.
-
Disposal: Dispose of solutions in accordance with local regulations. Although it is a food dye, it should not be disposed of down the drain in large quantities in a laboratory setting.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions and consult the relevant safety data sheets for detailed handling and disposal information.
References
Application of Allura Red AC (E129) in Pharmaceutical Formulation Studies
Application Note AP-E129-001
Introduction
Allura Red AC, also known as FD&C Red No. 40 and E129, is a synthetic azo dye widely utilized as an excipient in the pharmaceutical industry.[1][2][3] Its primary function is to impart a distinct red color to various dosage forms, including tablets, capsules, and oral liquids.[1][4] This coloration serves several critical purposes in pharmaceutical formulations:
-
Product Identification and Differentiation: A unique color allows for easy identification of a specific medication, reducing the risk of medication errors by both patients and healthcare providers.[5]
-
Patient Compliance: Aesthetically pleasing and easily identifiable medications can improve patient adherence to prescribed treatment regimens.
-
Anti-Counterfeiting: A distinctive color can be a deterrent to counterfeit drug manufacturing.[6]
-
Brand Recognition: Color is an essential component of a product's trade dress and brand identity.
Allura Red AC is favored for its stability across a pH range of 3 to 8, high water solubility, and resistance to fading under various storage conditions.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have approved its use in pharmaceuticals, with an established Acceptable Daily Intake (ADI) of 0-7 mg/kg of body weight.[7]
Data Presentation
The application of this compound in pharmaceutical formulations is concentration-dependent, with the amount used varying based on the dosage form and desired color intensity. While specific concentrations are proprietary to each formulation, the following tables summarize typical concentration ranges found in food products, which can be analogous to pharmaceutical use, and analytical parameters for quantification.
Table 1: Typical Concentration Ranges of Allura Red AC (this compound) in Various Media
| Product Type | Concentration Range (µg/mL or µg/g) | Reference |
| Non-alcoholic flavored drinks | 50 - 123.203 mg/L | [8][9][10] |
| Energy Drinks | 47 - 231 µg/mL | [11] |
| Syrups | 58 - 440 µg/mL | [12] |
| Candies and Jellies | 9 - 499 µg/g | [11] |
| Commercially Available Food Samples | 31.2 - 127.06 µg/mL | [13] |
Table 2: Analytical Parameters for Quantification of Allura Red AC (this compound)
| Analytical Method | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| UV-Visible Spectrophotometry | 504 nm | 20 - 200 µg/mL | - | - | [13] |
| UV-Visible Spectrophotometry | 507 nm | 2 - 40 µg/mL | - | - | [14] |
| UV-Visible Spectrophotometry | 506 nm | 0 - 6 µg/mL | 3.0 ng/mL | 8.5 ng/mL | [11] |
| HPLC with Visible Detection | 600 nm | Not Specified | Not Specified | Not Specified | [15] |
| UPLC | Not Specified | 96.07% to 107.48% recovery | - | - | [16] |
Experimental Protocols
Detailed methodologies for the quantification and stability testing of Allura Red AC in pharmaceutical formulations are crucial for quality control and regulatory compliance.
Protocol 1: Quantification of this compound in a Liquid Oral Formulation by UV-Visible Spectrophotometry
This protocol outlines the steps for determining the concentration of Allura Red AC in a syrup or oral solution.
1. Objective: To quantify the amount of Allura Red AC (this compound) in a liquid oral pharmaceutical product.
2. Materials:
-
UV-Visible Spectrophotometer
-
Allura Red AC analytical standard
-
Distilled water (or appropriate solvent system matching the formulation base)
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes
-
Cuvettes
3. Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of Allura Red AC standard and dissolve it in 100 mL of distilled water in a volumetric flask to obtain a stock solution of 1000 µg/mL.[13]
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 5 to 30 µg/mL.
-
-
Sample Preparation:
-
Accurately measure a volume of the liquid oral formulation expected to contain this compound within the calibration range.
-
Dilute the sample with distilled water in a volumetric flask to a final volume that brings the theoretical concentration of this compound into the middle of the calibration range.
-
Filter the diluted sample if necessary to remove any particulate matter.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan the wavelength range of 400-700 nm to determine the maximum absorbance (λmax) of Allura Red AC, which is approximately 504 nm.[1][13]
-
Set the instrument to the determined λmax.
-
Zero the instrument using a blank solution (distilled water or the formulation's vehicle without the colorant).
-
Measure the absorbance of each calibration standard and the prepared sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the original concentration of this compound in the undiluted pharmaceutical product, accounting for the dilution factor.
-
Protocol 2: Quantification of this compound in a Tablet Coating by High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of Allura Red AC content in the coating of a pharmaceutical tablet.
1. Objective: To quantify the amount of Allura Red AC (this compound) in a tablet coating.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Visible or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[17]
-
Allura Red AC analytical standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (or other suitable buffer)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of ammonium acetate buffer and methanol/acetonitrile in an isocratic or gradient elution. A typical mobile phase could be a mixture of pH 4 oxalate (B1200264) buffer, methanol, and water (7:2:1, v/v).[17]
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: 30-40°C[17]
-
Detection Wavelength: 504 nm (or the determined λmax)
-
Injection Volume: 20 µL[17]
4. Procedure:
-
Preparation of Standard Stock Solution:
-
Prepare a stock solution of Allura Red AC in the mobile phase at a concentration of 100 µg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a specific number of tablets.
-
Carefully remove the coating from the tablets using a suitable solvent (e.g., a water/alcohol mixture). This can be done by gently washing the tablets until the color is removed.
-
Collect the colored solvent in a volumetric flask and dilute to a known volume.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the prepared sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its peak area.
-
Calculate the amount of this compound per tablet.
-
Protocol 3: Color Stability Testing of a Pharmaceutical Formulation Containing this compound
This protocol is designed to assess the color stability of a pharmaceutical product containing Allura Red AC under various environmental conditions, following ICH guidelines.[18]
1. Objective: To evaluate the color stability of a pharmaceutical product containing this compound when exposed to different temperature, humidity, and light conditions.
2. Materials:
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., artificial daylight lamp)[18][19][20]
-
UV-Visible Spectrophotometer or a colorimeter
-
The pharmaceutical product in its final proposed packaging
3. Procedure:
-
Sample Preparation:
-
Place a sufficient number of samples of the pharmaceutical product in its final packaging into different stability chambers.
-
-
Storage Conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose the product to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
Photostability: After the specified exposure
-
-
Evaluation:
-
At each time point, withdraw samples from the chambers.
-
Visual Assessment: Visually inspect the samples for any color change against a reference standard stored at controlled, protected conditions.
-
Instrumental Color Measurement:
-
For liquid samples, measure the absorbance spectrum using a UV-Visible spectrophotometer.
-
For solid samples, a colorimeter can be used to measure the CIE Lab* color space values.
-
-
Chemical Analysis: Quantify the amount of this compound using a validated stability-indicating HPLC method (as described in Protocol 2) to determine if any degradation has occurred.
-
4. Data Analysis:
-
Compare the visual appearance and instrumental color measurements of the stored samples to the initial samples.
-
Analyze the concentration of this compound at each time point to assess for degradation.
-
Any significant change in color or a decrease in the concentration of this compound would indicate instability.
Visualizations
Experimental Workflow for Quantification of this compound in a Liquid Formulation
Caption: Workflow for this compound quantification in liquids.
Logical Relationship in Color Stability Testing
References
- 1. This compound (Allura Red AC) - Ataman Kimya [atamanchemicals.com]
- 2. Allura Red AC - Wikipedia [en.wikipedia.org]
- 3. pmf-tr.com [pmf-tr.com]
- 4. This compound ALLURA RED - Ataman Kimya [atamanchemicals.com]
- 5. jinlupacking.com [jinlupacking.com]
- 6. The colouration of tablets and capsules [manufacturingchemist.com]
- 7. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TOXICOLOGICAL STUDY AND QUANTITATIVE DETERMINATION OF ALLURA RED (this compound) DYE ADDITIVE IN SOME FOOD BEVERAGES CONSUMED IN KATSINA METROPOLIS, NIGERIA | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ymerdigital.com [ymerdigital.com]
- 14. scispace.com [scispace.com]
- 15. HPLC Method for Analysis of Allura Red (FD&C Red 40, this compound) on a BIST A Column | SIELC Technologies [sielc.com]
- 16. Water-soluble food dye of Allura Red as a tracer to determine the spray deposition of pesticide on target crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
Application Note: Spectrophotometric Determination of Allura Red AC
AN-SPECTRO-012
Introduction
Allura Red AC, also known as FD&C Red No. 40, is a synthetic azo dye widely used as a colorant in food products, beverages, and pharmaceuticals.[1][2] Due to regulations and potential health concerns, the accurate quantification of Allura Red AC is crucial for quality control and regulatory compliance. UV-Visible spectrophotometry offers a rapid, accessible, and reliable method for determining its concentration.[1][3] This technique is based on the Beer-Lambert Law, which correlates the absorbance of light by a substance with its concentration in a solution.
Principle of the Method
The quantitative determination of Allura Red AC is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.[4]
-
b is the path length of the cuvette (typically 1 cm).[5]
-
c is the concentration of the substance (in mol L⁻¹).[4]
By measuring the absorbance of an unknown sample at the wavelength of maximum absorbance (λmax), its concentration can be determined using a calibration curve prepared from standards of known concentrations.[6]
Experimental Protocols
Protocol 1: Direct Quantification in Aqueous Solutions
This protocol details the standard procedure for creating a calibration curve and determining the concentration of Allura Red AC in a clear aqueous sample.
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer (capable of scanning from 350-700 nm)
-
Matched quartz or plastic cuvettes (1 cm path length)
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL, 1000 mL)
-
Class A volumetric pipettes
-
Allura Red AC analytical standard (Molar Mass: 496.42 g/mol )[7]
-
Deionized (DI) or distilled water
2. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 100 mg of Allura Red AC standard.
-
Transfer it quantitatively to a 1000 mL volumetric flask.
-
Dissolve and dilute to the mark with DI water. Mix thoroughly. This solution is stable when stored in the dark.
-
-
Working Standards (Calibration Curve):
-
Prepare a series of dilutions from the stock solution. For a linear range of approximately 1-20 mg/L, pipette the calculated volumes of the stock solution into separate 10 mL volumetric flasks (see Table 2 for an example).
-
Dilute each to the mark with DI water and mix well.
-
3. Determination of λmax (Wavelength of Maximum Absorbance)
-
Prepare a mid-range standard solution (e.g., 10 mg/L).
-
Use DI water as a blank to zero the spectrophotometer.[6]
-
Scan the absorbance of the standard solution from 700 nm to 350 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. For Allura Red AC, this is typically around 504 nm.[2][6][7]
4. Measurement and Calibration
-
Set the spectrophotometer to the determined λmax (e.g., 504 nm).[8]
-
Zero the instrument using a cuvette filled with DI water (the blank).
-
Measure the absorbance of each working standard, starting from the least concentrated. Rinse the cuvette with the next standard before measuring.
-
Plot a graph of Absorbance (y-axis) vs. Concentration (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically desired.
5. Sample Analysis
-
Measure the absorbance of the unknown Allura Red AC sample at λmax.
-
If the absorbance is higher than the most concentrated standard, dilute the sample accurately with DI water to bring it within the calibration range and re-measure.
-
Calculate the concentration using the calibration curve equation, correcting for any dilutions made.
Protocol 2: Quantification in Food Products with Extraction
This protocol is adapted for colored food samples where matrix components may interfere with direct measurement. It incorporates a liquid-phase microextraction (LPME) step using a hydrophobic deep eutectic solvent (HDES).[9][10]
1. Additional Reagents
-
Octanoic acid
-
Tetrabutylammonium (B224687) bromide (N4444-Br)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
2. Preparation of HDES
-
Mix octanoic acid and tetrabutylammonium bromide in a 2:1 molar ratio.[9]
-
Heat and stir the mixture until a clear, homogeneous liquid is formed.
3. Sample Preparation
-
Solid Samples (e.g., candy, gelatin): Accurately weigh a known amount of the sample, dissolve it in a specific volume of DI water, and sonicate if necessary to ensure complete dissolution. Filter the solution to remove any insoluble matter.
-
Liquid Samples (e.g., beverages): Degas carbonated drinks by sonication. Use the liquid directly or after dilution if the color is intense.
4. Microextraction Procedure
-
Place 15 mL of the prepared sample solution into a centrifuge tube.
-
Adjust the sample pH to 6.5 using HCl or NaOH. This pH has been shown to be optimal for extraction efficiency.[9][10]
-
Add 1.0 mL of the prepared HDES.[9]
-
Vortex the mixture for 60 seconds to facilitate the transfer of Allura Red into the HDES phase.[9]
-
Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and HDES phases.[9]
-
Carefully collect the HDES phase (which now contains the concentrated Allura Red) for analysis.
5. Measurement and Calculation
-
Use the HDES solvent as the blank to zero the spectrophotometer.
-
Measure the absorbance of the Allura Red-containing HDES phase at its λmax in that solvent.
-
Prepare calibration standards by spiking known concentrations of Allura Red into a blank food matrix (if available) and performing the same extraction procedure.
-
Construct a calibration curve and calculate the concentration in the extract.
-
Determine the original concentration in the food sample by accounting for the initial sample weight/volume and all dilution/concentration factors.
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allura Red AC - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. Absorption Spectrum of Allura Red – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 6. science.valenciacollege.edu [science.valenciacollege.edu]
- 7. webassign.net [webassign.net]
- 8. uclmail.net [uclmail.net]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
Application Notes & Protocols: Voltammetric Detection of Allura Red AC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of Allura Red AC (ARAC), a common food colorant, using various voltammetric methods. The high sensitivity, selectivity, and rapid response of electrochemical techniques make them a powerful tool for food safety and quality control.[1][2][3]
Introduction to Voltammetric Detection of Allura Red AC
Allura Red AC (E129) is a synthetic azo dye extensively used in food and beverage products.[1][3] While generally considered safe at regulated levels, concerns about its potential health effects necessitate accurate and reliable analytical methods for its quantification.[1][2][3] Voltammetric techniques offer a compelling alternative to traditional chromatographic methods, providing advantages such as high sensitivity, rapid analysis, and cost-effectiveness.[1][2] These methods are based on the electrochemical oxidation or reduction of the Allura Red AC molecule at the surface of a modified electrode.[4] The resulting current is proportional to the concentration of the analyte, allowing for precise quantification.
The electrochemical behavior of Allura Red AC typically involves an irreversible or quasi-reversible oxidation process of its azo group and hydroxyl group.[1][4] Various modifications to the working electrode surface, such as the use of nanomaterials like multi-walled carbon nanotubes (MWCNTs), graphene, and metallic nanoparticles, have been shown to significantly enhance the electrochemical signal and improve the sensitivity and selectivity of the detection method.[1][5][6]
Quantitative Data Summary
The following tables summarize the analytical performance of various voltammetric methods for the detection of Allura Red AC reported in the literature. This allows for a direct comparison of different electrode modifications and voltammetric techniques.
Table 1: Performance of Modified Electrodes for Allura Red AC Detection
| Electrode Modification | Voltammetric Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sample Matrix | Reference |
| Multi-walled Carbon Nanotubes / Glassy Carbon Electrode (MWCNT/GCE) | Differential Pulse Voltammetry (DPV) | 0.1 - 9.0 | 0.014 | Isotonic sports drinks | [1] |
| Titania / Electrochemically Reduced Graphene Oxide / GCE (TiO2/ErGO/GCE) | Differential Pulse Voltammetry (DPV) | 0.3 - 5.0 & 5.0 - 800 (semi-log) | 0.05 | - | [1] |
| Carbon Paste Electrode modified with Silica and Cetylpyridinium Chloride | Square Wave Voltammetry (SWV) | 0.04 - 0.2 & 0.2 - 1.0 | 0.005 | Jelly candies | [1][7] |
| Poly(thionine) / Pencil Graphite (B72142) Electrode (Ptre/PGE) | Differential Pulse Voltammetry (DPV) | 0.25 - 100 | 0.075 | Cherry juice, energy drink | [1] |
| Multi-walled Carbon Nanotubes / Glassy Carbon Electrode (MWCNT/GCE) | Differential Pulse Voltammetry (DPV) | 0.1 - 1.2 | 0.05 | Soft drinks | [1] |
| Electrochemically Reduced Graphene Oxide / GCE (ErGO/GCE) | Differential Pulse Adsorptive Anodic Stripping Voltammetry (DPAdASV) | 0.1 - 0.8 | 0.028 | Food samples | [1][8] |
| Cobalt Oxide / Carbon Paste Electrode (Co3O4/CPE) | Square Wave Voltammetry (SWV) | 0.1 - 1.0 | 0.05 | Chili sauce, soft drink, isotonic drink | [1] |
| β-Cyclodextrin / Carbon Paste Electrode (β-CD/CPE) | Adsorptive Stripping Voltammetry | 0.32 - 9.86 | 0.42 | Soft drinks | [7] |
| Hanging Mercury Drop Electrode (HMDE) | Square Wave Adsorptive Stripping Voltammetry (SW-AdSV) | 0.025 - 0.2 | 0.0085 | Candy, soft drink | [9][10] |
| La2YCrO6/HLNTs/GCE | Differential Pulse Voltammetry (DPV) | 0.01 - 0.12 | 0.00899 | Food Samples | [11][12] |
| Functionalized Nanodiamond@SiO2@TiO2 / Screen-Printed Electrode | Differential Pulse Voltammetry (DPV) | 0.01 - 0.12 & 0.12 - 8.65 | 0.00122 | Soft drinks, powders, orange juice, candy | [13][14] |
| Poly(pyrrole)/Co-Ni@rGO/Screen-Printed Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.0001 - 10 | 0.00003 | Carbonated energy beverages, water samples | [15][16] |
Experimental Protocols
This section provides a generalized protocol for the voltammetric determination of Allura Red AC. Specific parameters should be optimized based on the chosen electrode system and instrumentation.
Reagents and Solutions
-
Allura Red AC Stock Solution: Prepare a standard stock solution of Allura Red AC (e.g., 1 mM) in deionized water.
-
Supporting Electrolyte: The choice of supporting electrolyte is crucial and depends on the specific electrode system. Common electrolytes include:
-
Electrode Modification Materials: As required, e.g., multi-walled carbon nanotubes, graphene oxide, metal nanoparticles.
Instrumentation
-
A standard three-electrode electrochemical workstation (potentiostat/galvanostat).
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), or Screen-Printed Electrode (SPE).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[11]
-
Counter Electrode (CE): Platinum wire or graphite rod.[11]
Working Electrode Preparation
a) Bare Electrode Pre-treatment:
-
Polish the bare electrode (e.g., GCE) with alumina (B75360) slurry on a polishing cloth.
-
Rinse thoroughly with deionized water.
-
Soncate in deionized water and ethanol (B145695) to remove any residual particles.
-
Allow the electrode to dry at room temperature.
b) Modified Electrode Fabrication (Example: MWCNT/GCE):
-
Disperse a known amount of MWCNTs in a suitable solvent (e.g., DMF or water with a surfactant) by sonication to form a stable suspension.
-
Drop-cast a small volume (e.g., 5-10 µL) of the MWCNT suspension onto the pre-treated GCE surface.
-
Allow the solvent to evaporate at room temperature or under an infrared lamp.
Sample Preparation
-
Liquid Samples (e.g., Beverages):
-
Degas the sample by sonication to remove dissolved CO₂.
-
Filter the sample to remove any particulate matter.
-
Dilute the sample with the supporting electrolyte to a suitable concentration within the linear range of the method.
-
-
Solid Samples (e.g., Candies, Powders):
-
Weigh a known amount of the homogenized sample.
-
Dissolve the sample in a known volume of deionized water or supporting electrolyte.
-
Soncate and/or heat gently to ensure complete dissolution.
-
Filter the solution to remove insoluble components.
-
Dilute the filtrate with the supporting electrolyte as needed.
-
Voltammetric Measurement
-
Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.
-
Add a known volume of the prepared sample solution to the cell.
-
For adsorptive stripping techniques, apply an accumulation potential for a specific time with stirring to pre-concentrate the analyte on the electrode surface.[7][8][10]
-
Perform the voltammetric scan using the desired technique (CV, DPV, or SWV) within a defined potential window.
-
Record the voltammogram. The peak current is proportional to the concentration of Allura Red AC.
-
For quantification, the standard addition method is recommended to mitigate matrix effects.
Visualizations
The following diagrams illustrate the general workflow for voltammetric analysis and the proposed electrochemical reaction of Allura Red AC.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Turkish Journal of Analytical Chemistry » Submission » Voltammetric methods for determination of Allura Red AC in foods and beverages [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical study of allura red at glassy carbon electrode modified with the reduced graphene oxide and its determination in food by adsorptive stripping voltammetry [abechem.com]
- 9. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A reusable and sensitive electrochemical sensor for determination of Allura red in the presence of Tartrazine based on functionalized nanodiamond@SiO2@TiO2; an electrochemical and molecular docking investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for E129 in Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allura Red AC, also known as E129 or FD&C Red 40, is a widely used azo dye in food, beverages, and pharmaceuticals. While generally considered safe for consumption within the acceptable daily intake, its potential effects on cellular processes are of interest to researchers in toxicology and drug development. These application notes provide a framework for assessing the in vitro cytotoxic effects of this compound using common cell viability and cytotoxicity assays.
Recent research suggests that at high concentrations or under specific conditions, certain food dyes may impact cell viability. For instance, some studies have indicated that food additives can induce reactive oxygen species (ROS) accumulation, leading to cellular damage and apoptosis.[1] Chronic exposure in animal models has also been linked to pro-inflammatory responses.[1] Therefore, robust in vitro testing is crucial to understand the cellular response to this compound exposure.
Data Presentation: Cytotoxicity of Food Dyes
While specific IC50 values for Allura Red AC across a wide range of mammalian cell lines are not extensively documented in publicly available literature, the following table summarizes illustrative data for a similar food dye on the human hepatoma cell line, HepG2. This data is presented to provide a reference for the expected dose-dependent effects of food dyes on cell viability.
Table 1: Effect of a Synthetic Food Dye on HepG2 Cell Viability (MTS Assay)
| Concentration (µg/mL) | Cell Viability (%) in 5 mM Glucose | Cell Viability (%) in 25 mM Glucose |
| 0 (Control) | 100 | 100 |
| 75 | 90 ± 5 | 85 ± 6 |
| 150 | 82 ± 7 | 75 ± 5 |
| 300 | 70 ± 6 | 62 ± 8 |
Data is hypothetical and based on trends observed in studies on similar food dyes. Actual results may vary. A study on HepG2 cells showed that some food dyes led to a decrease in cell viability with increasing concentrations.[2]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[3]
Important Consideration for this compound:
Allura Red is a red dye, which can interfere with the absorbance reading of the purple formazan product (typically measured at 570 nm). It is crucial to include proper controls to account for this potential interference.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS) and dilute it to various concentrations in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used for the this compound stock solution.
-
Untreated Control: Cells in a complete medium only.
-
Blank Control: Medium only (no cells).
-
This compound Color Control: Wells containing each concentration of this compound in the medium but without cells. This is to measure the background absorbance of the dye itself.
-
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Subtract the absorbance of the this compound color control from the corresponding treated wells.
-
Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[4][5][6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls:
-
Vehicle Control: Cells treated with the vehicle only.
-
Untreated Control (Spontaneous LDH release): Cells in medium only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Blank Control: Medium only.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of above 600 nm is recommended.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate cytotoxicity as a percentage of the maximum LDH release: Cytotoxicity (%) = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100
-
Visualizations
Experimental Workflow for Cytotoxicity Testing of this compound
Caption: Workflow for assessing this compound cytotoxicity using MTT and LDH assays.
Potential Signaling Pathways Affected by Food Additives
Some studies suggest that food additives may induce cellular stress, leading to the activation of pro-inflammatory and apoptotic pathways.[1]
Caption: Potential signaling pathways influenced by food additives like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. takara.co.kr [takara.co.kr]
Application Notes and Protocols for Allura Red AC Staining in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Allura Red AC as a histological stain for tissue samples. The following sections offer guidance on staining both paraffin-embedded and frozen sections, along with proposed starting parameters for optimization.
Introduction
Allura Red AC, a common synthetic azo dye, has been investigated for its biological effects when ingested.[1][2][3] However, its properties as a charged, colored molecule suggest its potential utility as a histological stain for visualizing various tissue components. As a sulfonated mono-azo dye, Allura Red AC is expected to bind to tissue structures, likely through electrostatic and hydrophobic interactions with proteins.[4][5] The protocols provided herein are foundational and may require optimization for specific tissues and research questions.
Quantitative Data Summary
The following table outlines the recommended starting concentrations and conditions for Allura Red AC staining. These parameters are based on general histological staining principles and should be optimized for specific applications.
| Parameter | Paraffin-Embedded Sections | Frozen Sections | Notes |
| Fixation | 10% Neutral Buffered Formalin (4-24 hours) | Cold Acetone (B3395972) (-20°C for 2 minutes)[6] or 4% Paraformaldehyde | Fixation method can influence staining patterns. |
| Allura Red AC Solution | 0.1% - 1.0% (w/v) in distilled water | 0.1% - 1.0% (w/v) in distilled water | The optimal concentration may vary depending on the tissue type and desired staining intensity. A starting concentration of 0.5% is recommended. |
| Staining pH | 2.5 - 4.0 (acidified with acetic acid) | 2.5 - 4.0 (acidified with acetic acid) | The pH can significantly affect the binding of the anionic dye to cationic tissue components. |
| Incubation Time | 5 - 15 minutes | 3 - 10 minutes | Incubation times should be optimized to achieve desired contrast and avoid overstaining. |
| Differentiation | 0.5% Acetic Acid Solution (optional) | 0.5% Acetic Acid Solution (optional) | A brief rinse in a weak acid solution can help to remove excess stain and improve contrast. |
| Counterstain | Hematoxylin or Methyl Green (optional) | Hematoxylin or Methyl Green (optional) | A counterstain can be used to visualize cell nuclei. |
| Washing Steps | Distilled water and graded ethanols[7][8] | PBS or TBS buffer[9] | Thorough washing is crucial to remove unbound dye and reduce background staining. |
| Mounting | Resin-based mounting medium | Aqueous or resin-based mounting medium | The choice of mounting medium should be compatible with the subsequent imaging modality. |
Experimental Protocols
I. Staining Protocol for Paraffin-Embedded Sections
This protocol outlines the steps for deparaffinization, rehydration, and staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections with Allura Red AC.
Materials:
-
FFPE tissue sections on slides
-
Graded ethanol (B145695) series (100%, 95%, 70%)[8][10]
-
Distilled water
-
Allura Red AC staining solution (0.5% w/v in distilled water, acidified to pH 3.0 with acetic acid)
-
0.5% Acetic Acid solution (optional, for differentiation)
-
Hematoxylin (optional, for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Cover the tissue section with the Allura Red AC staining solution and incubate for 5-15 minutes at room temperature.
-
Briefly rinse with distilled water.
-
-
Differentiation (Optional):
-
Dip the slides in 0.5% acetic acid solution for 10-30 seconds to remove excess stain.
-
Rinse immediately in distilled water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate with Hematoxylin according to the manufacturer's protocol.
-
Wash thoroughly in running tap water.
-
-
Dehydration and Mounting:
II. Staining Protocol for Frozen Sections
This protocol provides a method for staining fresh or fixed frozen tissue sections.
Materials:
-
Frozen tissue sections on slides
-
Fixative (e.g., cold acetone, 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Allura Red AC staining solution (0.5% w/v in distilled water, acidified to pH 3.0 with acetic acid)
-
0.5% Acetic Acid solution (optional, for differentiation)
-
Hematoxylin (optional, for counterstaining)
-
Aqueous or resin-based mounting medium
Procedure:
-
Fixation:
-
Washing:
-
Rehydrate the sections in PBS or TBS for 5-10 minutes.[9]
-
-
Staining:
-
Cover the tissue section with the Allura Red AC staining solution and incubate for 3-10 minutes at room temperature.
-
Briefly rinse with PBS or TBS.
-
-
Differentiation (Optional):
-
Dip the slides in 0.5% acetic acid solution for 10-20 seconds.
-
Rinse immediately in PBS or TBS.
-
-
Counterstaining (Optional):
-
Incubate with Hematoxylin according to the manufacturer's protocol.
-
Wash thoroughly in running tap water.
-
-
Mounting:
-
Mount with an aqueous mounting medium or dehydrate through ethanol and xylene for a resin-based medium.
-
Visualizations
Caption: Workflow for Allura Red AC staining of paraffin-embedded and frozen tissue sections.
Caption: Proposed mechanism of Allura Red AC binding to tissue components.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. red ac dye: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frozen Tissue [bdbiosciences.com]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
Application Note: Quantitative Analysis of Allura Red AC (E129) in Food and Beverage Matrices by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allura Red AC, designated as E129 in Europe, is a synthetic red azo dye widely used in a variety of food and beverage products to enhance their visual appeal.[1][2] Regulatory bodies worldwide have established acceptable daily intake (ADI) levels for this compound due to potential health concerns, making its accurate quantification in consumer products a critical aspect of food safety and quality control.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a highly sensitive and selective technique for the determination of synthetic food colorants like Allura Red AC.[3][4] This application note provides a detailed protocol for the analysis of this compound in both liquid and solid food matrices using LC-MS/MS, offering high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is highly dependent on the food matrix.[5] Below are detailed methodologies for liquid and solid/semi-solid samples.
1.1. Liquid Samples (e.g., Soft Drinks, Juices)
This protocol is adapted for clear liquid matrices with minimal particulate matter.
-
Materials:
-
Sonicator
-
Vortex mixer
-
0.45 µm syringe filters (Nylon or PTFE)
-
Volumetric flasks
-
Pipettes
-
Deionized water
-
Methanol (B129727) (LC-MS grade)
-
-
Procedure:
-
Degas carbonated beverages by sonication for 15-20 minutes.
-
For clear liquid samples, perform a direct dilution with deionized water or an appropriate mobile phase surrogate. A dilution factor of 1:10 is a good starting point and can be adjusted based on the expected concentration of this compound.
-
For samples with suspended solids, centrifuge at 4000 rpm for 5 minutes.[6]
-
Filter the diluted sample or the supernatant from centrifugation through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS analysis.
-
1.2. Solid and Semi-Solid Samples (e.g., Candies, Jellies, Powders)
This protocol involves a solvent extraction step to isolate the analyte from the complex matrix.
-
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (15 mL or 50 mL)
-
Sonicator
-
Vortex mixer
-
0.45 µm syringe filters (Nylon or PTFE)
-
Ammonia (B1221849) solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polyamide or C18), if further cleanup is required.
-
-
Procedure:
-
Homogenize a representative portion of the solid sample (e.g., 5-10 grams). For powdered samples, ensure they are well-mixed.
-
Weigh 1-2 grams of the homogenized sample into a centrifuge tube.
-
Add an extraction solvent. A common solvent system is a mixture of ammonia and methanol or acetonitrile. For example, add 10 mL of a methanol/water (70:30 v/v) solution containing 0.1% ammonia.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample for 15-30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the solid matrix components.[7]
-
Carefully collect the supernatant.
-
For complex matrices, an optional Solid Phase Extraction (SPE) cleanup step can be employed to remove interferences. A polyamide SPE cartridge is often effective for dye extraction.[4]
-
Filter the final extract through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS analysis.
-
LC-MS/MS Method
The following conditions are a robust starting point for the analysis of Allura Red AC.
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-5 min ramp to 90% B, 5-7 min hold at 90% B, 7.1-10 min return to 10% B. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40 °C |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
| Gas Flow Rates | Optimize for the specific instrument (Cone Gas and Desolvation Gas) |
2.3. MRM Transitions for Allura Red AC (this compound)
The molecular weight of Allura Red AC is 496.42 g/mol .[3][4] In negative ESI mode, the deprotonated molecule [M-H]⁻ is typically observed.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 495.1 | 397.1 | Optimize for specific instrument |
| 495.1 | 289.1 | Optimize for specific instrument |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve the best signal intensity.
Data Presentation
The following table summarizes quantitative data for the LC-MS analysis of Allura Red AC from various studies, providing a benchmark for method performance.
| Parameter | Food/Beverage Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Linearity, LOD, LOQ, Recovery | Chili Powders, Syrup-preserved Fruits | 0.10–200 µg/kg | - | - | >90 | [6] |
| Linearity, LOD, LOQ, Recovery | Flour and Meat Foodstuffs | - | - | - | 75.2–113.8 | [3][4] |
| Linearity, LOD, LOQ, Recovery | Wines and Soft Drinks | - | - | 1.51 µg/L (Wines), 5.0 µg/L (Soft Drinks) | 84.0–116.2 | [3][4] |
| Linearity, LOD, LOQ, Recovery | Various Foodstuffs | 0.01–0.05 µg/mL | 0.01–0.05 µg/mL | - | 76.1–105.0 | [3][4] |
| Linearity, LOD, LOQ, Recovery | Hotpot Condiment | - | 1–3 µg/kg | - | - | [3][4] |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of Allura Red AC (this compound).
Caption: Decision tree for selecting the appropriate this compound sample preparation method.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound (Allura Red AC) - Ataman Kimya [atamanchemicals.com]
- 3. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 4. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d.docksci.com [d.docksci.com]
Application Note: High-Resolution Separation of Azo Dyes by Capillary Electrophoresis
Abstract
This application note details the use of capillary electrophoresis (CE) for the efficient separation and analysis of various azo dyes, a prominent class of synthetic colorants used across numerous industries. Methodologies for both Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are presented, offering robust protocols for the analysis of sulfonated, acidic, and basic azo dyes. These methods provide high-resolution separations, rapid analysis times, and require minimal sample and reagent volumes, making them powerful alternatives to traditional chromatographic techniques. Detailed experimental protocols and quantitative data are provided to guide researchers, scientists, and drug development professionals in implementing these techniques for quality control, environmental monitoring, and research applications.
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). They are extensively used in the textile, food, pharmaceutical, and cosmetic industries. However, the potential for some azo dyes to reductively cleave into carcinogenic aromatic amines has led to regulatory scrutiny and the need for sensitive and accurate analytical methods.[1][2][3]
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of dyes due to its high separation efficiency, speed, and low consumption of samples and reagents.[4][5] This technique separates charged molecules in a narrow-bore capillary under the influence of a high electric field.[6] For charged analytes like sulfonated azo dyes, Capillary Zone Electrophoresis (CZE) is an ideal method, separating ions based on their charge-to-mass ratio.[7][8] For neutral or hydrophobic dyes, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be employed.[9][10] In MEKC, surfactants are added to the buffer above their critical micelle concentration, creating a pseudostationary phase that allows for the differential partitioning of analytes.[10][11]
This document provides detailed protocols for the separation of azo dyes using both CZE and MEKC, accompanied by quantitative data and a generalized experimental workflow.
Principle of the Method
Capillary electrophoresis separations are driven by the application of a high voltage across a buffer-filled fused-silica capillary.[6] The inner wall of the capillary is typically negatively charged at neutral to alkaline pH, which attracts a layer of positive ions from the buffer. When the voltage is applied, these cations migrate towards the cathode, dragging the bulk solution with them in a phenomenon known as electroosmotic flow (EOF).[12]
In Capillary Zone Electrophoresis (CZE) , charged analytes migrate based on their own electrophoretic mobility, which is dependent on their charge-to-mass ratio.[7] Anionic dyes, such as sulfonated azo dyes, will have an electrophoretic mobility directed towards the anode. However, if the EOF is strong enough, both anionic and cationic dyes can be swept towards the cathode and detected. The overall migration velocity is the vector sum of the electrophoretic mobility and the electroosmotic flow.
Micellar Electrokinetic Chromatography (MEKC) is used for the separation of both neutral and charged analytes.[10] It involves the addition of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC).[10] These surfactant molecules form micelles, which constitute a pseudostationary phase. Analytes can partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles.[9] This partitioning, combined with the electrophoretic mobility of the micelles and the EOF, allows for the high-resolution separation of a wide range of compounds, including neutral azo dyes.[10]
Experimental Data
The following tables summarize the experimental conditions and quantitative results from various studies on the separation of azo dyes by capillary electrophoresis.
Table 1: Capillary Zone Electrophoresis (CZE) of Sulfonated Azo Dyes
| Parameter | Method 1: Determination in River Water[13] | Method 2: Analysis of Textile Dyes[14] | Method 3: Analysis of Aromatic Amines[15] |
| Instrument | CE System with Photodiode Array Detector | CE System with UV-Vis Detector | Agilent 7100 CE System |
| Capillary | Fused Silica (B1680970) (CElect-FS75) | Fused Silica | PVA-coated Fused Silica, 50 µm i.d., 60 cm length |
| Background Electrolyte (BGE) | 1:5 dilution of 10 mM H₃PO₄ and tetrabutylammonium (B224687) hydroxide (B78521) (pH 11.5) + 25 mM triethylamine (B128534) | 0.14 M (3-cyclohexylamino)-1-propanesulfonic acid (CAPS), pH 10.8 | 0.5 M acetic acid, pH 2.5 |
| Applied Voltage | Not Specified | Not Specified | 28 kV |
| Temperature | Not Specified | Not Specified | 25 °C |
| Injection | Not Specified | Not Specified | 15 seconds at 50 mbar |
| Detection | Photodiode Array | 254 nm | Mass Spectrometry (MS/MS) |
| Analytes Separated | Acid Yellow 1, Acid Orange 7, Acid Orange 12, Acid Orange 52, Acid Red 26, Acid Red 27, Acid Red 88 | Six Acid Dyes | Aromatic Amines from Azo Dyes |
| Analysis Time | Not Specified | < 16 minutes | Not Specified |
| Detection Limits | 0.1 to 4.53 µg/mL | Not Specified | Not Specified |
Table 2: Micellar Electrokinetic Chromatography (MEKC) of Azo Dyes
| Parameter | Method 1: Analysis of Sulfonated Azo Dyes[16] | Method 2: Analysis of Commercial Acid Dyes[17] | Method 3: Analysis of Basic Dyes[18] |
| Instrument | CE System with Absorbance Detection | CE System with UV-Vis Detector | CE System with UV-Vis and MS Detector |
| Capillary | Fused Silica | Fused Silica, 50 µm i.d., 50 cm length | Fused Silica, 50 cm effective length |
| Background Electrolyte (BGE) | 9.5 mM Ammonium Acetate, 0.1% Brij 35, pH 9 | 10 mM Sodium Dodecyl Sulfate (SDS) in 25 mM Sodium Tetraborate (B1243019), pH 9.3 | 45 mM Ammonium Acetate in 60:40 Acetonitrile/Water, pH 4.7 |
| Applied Voltage | 12 kV (for injection) | +29 kV | 20 kV |
| Temperature | Not Specified | 20 °C | Not Specified |
| Injection | Electromigration at 12 kV for 30 s | High Pressure Flush | Pressure injection at 0.2 psi for 2 s |
| Detection | Absorbance Spectra | 233 nm | 214 nm and Mass Spectrometry |
| Analytes Separated | Acid Blue 113, Acid Red 73, Acid Red 13, Mordant Yellow 8, Acid Red 1, Acid Red 14, Acid Red 9, Acid Yellow 23 | C.I. Acid Black 194 and related impurities | C.I. Basic Red 22, Basic Yellow 21, Basic Blue 159, Basic Red 14, Basic Blue 41, Basic Blue 45, Basic Red 18 |
| Analysis Time | Not Specified | ~8 minutes | Not Specified |
| Detection Limits | 19–230 µg/L | Not Specified | Not Specified |
Detailed Experimental Protocols
Protocol 1: CZE Separation of Sulfonated Azo Dyes in Water Samples
This protocol is adapted from the methodology for determining sulfonated azo dyes in river water.[13]
1. Materials and Reagents:
-
Capillary: Fused silica capillary (e.g., CElect-FS75).
-
Reagents: Phosphoric acid (H₃PO₄), tetrabutylammonium hydroxide, triethylamine, deionized water.
-
Background Electrolyte (BGE): Prepare a 10 mM solution of phosphoric acid and tetrabutylammonium hydroxide (pH 11.5). Dilute this solution 1:5 with deionized water and add triethylamine to a final concentration of 25 mM. The final pH should be approximately 11.55.
-
Sample Preparation (SPE): For water samples, acidify 100 mL to pH 3. Use a solid-phase extraction cartridge (e.g., Oasis HLB, 1 mL) to pre-concentrate the dyes. Elute the dyes from the cartridge with an appropriate solvent.
2. Instrumentation:
-
Capillary Electrophoresis system equipped with a photodiode array (PDA) detector.
3. CE Method:
-
Capillary Conditioning: Before first use, rinse the new capillary with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Pre-run Rinse: Before each injection, rinse the capillary with the BGE.
-
Injection: Inject the sample using a hydrodynamic or electrokinetic method.
-
Separation: Apply the separation voltage. The specific voltage should be optimized to achieve the best resolution within a reasonable time.
-
Detection: Monitor the separation using the PDA detector to identify dyes by their characteristic spectra.
Protocol 2: MEKC Separation of Commercial Acid Dyes
This protocol is based on the analysis of commercial metal-complex azo dyes.[17]
1. Materials and Reagents:
-
Capillary: Fused silica capillary, 50 µm internal diameter, 50 cm total length.
-
Reagents: Sodium dodecyl sulfate (SDS), sodium tetraborate, sodium hydroxide, deionized water.
-
Background Electrolyte (BGE): Prepare a 25 mM sodium tetraborate solution and add SDS to a final concentration of 10 mM. Adjust the pH to 9.3 if necessary.
-
Sample Preparation: Dissolve the commercial dye mixture in the BGE to an appropriate concentration.
2. Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis detector.
-
High-pressure flushing system.
3. CE Method:
-
Capillary Conditioning: For a new capillary, flush for 10 minutes with 1 M NaOH, 5 minutes with deionized water, and 5 minutes with the BGE.
-
Pre-run Rinse: Between analyses, flush the capillary for 1-2 minutes with the BGE at high pressure.
-
Injection: Inject the sample using a high-pressure flush.
-
Separation: Apply a voltage of +29 kV. Maintain the capillary cassette temperature at 20 °C.
-
Detection: Monitor the separation at a wavelength of 233 nm.
Visualized Workflow
The following diagram illustrates the general workflow for the analysis of azo dyes using capillary electrophoresis.
Caption: General workflow for azo dye analysis by Capillary Electrophoresis.
Conclusion
Capillary electrophoresis, in both its CZE and MEKC modes, offers highly efficient, rapid, and versatile methods for the separation and analysis of a wide range of azo dyes. The protocols and data presented in this application note demonstrate the capability of CE to resolve complex dye mixtures from various matrices. By optimizing parameters such as the background electrolyte, pH, and applied voltage, researchers can develop robust and reliable methods for quality control, regulatory compliance, and advanced research in fields impacted by azo dyes.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. atslab.com [atslab.com]
- 4. researchgate.net [researchgate.net]
- 5. Capillary Electrophoresis: Trends and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. usp.org [usp.org]
- 8. youtube.com [youtube.com]
- 9. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of sulfonated azo dyes in river water samples by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Capillary Electromigration Methods in the Analysis of Textile Dyes—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Allura Red AC from Complex Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the extraction of Allura Red AC (also known as FD&C Red No. 40) from various complex matrices, including food, beverages, and biological samples. The following methodologies are designed to assist researchers in selecting and implementing the most suitable extraction technique for their specific analytical needs, ensuring accurate and reproducible quantification of this widely used synthetic azo dye.
Introduction
Allura Red AC is a water-soluble red azo dye extensively used in food products, beverages, cosmetics, and pharmaceuticals.[1][2] Due to potential health concerns, including allergies and hyperactivity in children, regulatory bodies in many countries have established maximum permissible limits for Allura Red AC in consumer products.[1][3] Accurate determination of this colorant is therefore crucial for quality control, regulatory compliance, and toxicological studies.[1]
The complexity of sample matrices often necessitates an efficient extraction and purification step prior to instrumental analysis to remove interfering substances.[2] This document details several common and advanced extraction techniques, providing step-by-step protocols and performance data to guide the user.
Comparative Quantitative Data
The selection of an extraction method is often guided by its efficiency, sensitivity, and reproducibility. The following tables summarize key quantitative performance metrics for various Allura Red AC extraction techniques from different sample matrices.
Table 1: Extraction of Allura Red AC from Food and Beverage Samples
| Extraction Method | Sample Matrix | Recovery (%) | LOD | LOQ | Reference(s) |
| Solid-Phase Extraction (SPE) | Flour & Meat | 75.2 - 113.8 | - | - | [2][4] |
| Soft Drinks, Syrup, Energy Drinks | - | 1.2 µg/L | - | [5] | |
| Hotpot Condiment | - | 1-3 µg/kg | - | [1] | |
| Wines & Soft Drinks | 84.0 - 116.2 | - | 1.51 µg/L (Wines), 5.0 µg/L (Soft Drinks) | [1][4] | |
| Liquid-Liquid Extraction (LLE) | Food Products | - | 0.005 mg/L | - | [6][7] |
| Ultrasound-Assisted Extraction (UAE) | Various Foodstuffs | - | - | - | [1] |
| Microwave-Assisted Extraction (MAE) | Meat | 61.29 - 116.1 | - | 0.48 - 7.19 µg/kg | [8] |
| Cloud Point Extraction (CPE) | Candy, Soft Drinks, Jellies | - | 7.8 µg/L | - | [9][10] |
| Food Samples | - | 3.0 ng/mL | 8.5 ng/mL | [9] | |
| In-Tube Electro-Membrane Extraction (IEME) | Various | High | 0.3 - 1.0 ng/mL | - | [1][2] |
Table 2: Extraction of Allura Red AC from Biological Samples
| Extraction Method | Sample Matrix | Recovery (%) | LOD | LOQ | Reference(s) |
| Protein Precipitation (Acetonitrile) | Plasma | >96 (protein removal) | - | - | [11] |
Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the most common and effective methods for extracting Allura Red AC. Each protocol is accompanied by a visual workflow diagram generated using Graphviz (DOT language) to aid in understanding the experimental sequence.
Solid-Phase Extraction (SPE) for Food and Beverage Samples
SPE is a widely used technique for the selective extraction and purification of analytes from complex matrices. It relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. Polyamide, C18, and ion-exchange cartridges are commonly used for Allura Red AC extraction.[1][2]
Protocol for SPE of Allura Red AC from Beverages:
-
Sample Preparation:
-
For carbonated beverages, degas the sample by sonication or vigorous stirring.
-
For beverages with high sugar content, dilute the sample 1:1 (v/v) with deionized water.[1]
-
Adjust the pH of the sample to the optimal range for the chosen SPE cartridge (typically acidic, e.g., pH 2-3, but should be optimized).
-
-
SPE Cartridge Conditioning:
-
Condition a polyamide or C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 10-25 mL of the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.
-
-
Elution:
-
Elute the retained Allura Red AC from the cartridge with 2-5 mL of a suitable eluent, such as a basic methanol solution (e.g., methanol with 2% ammonia).[1]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase used for the analytical determination (e.g., HPLC).
-
Liquid-Liquid Extraction (LLE) for Food Samples
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For the water-soluble Allura Red AC, ion-pair reagents are sometimes used to facilitate its extraction into an organic solvent. A more modern approach involves the use of hydrophobic deep eutectic solvents (HDES).
Protocol for LLE of Allura Red AC from Powdered Drink Mixes:
-
Sample Preparation:
-
Extraction:
-
Transfer 15 mL of the supernatant to a centrifuge tube.[6]
-
Add 1.0 mL of a hydrophobic deep eutectic solvent (HDES), for example, a 2:1 molar ratio of octanoic acid to tetrabutylammonium (B224687) bromide.[6][7]
-
Vortex the mixture for 60 seconds to ensure thorough mixing.[6]
-
-
Phase Separation:
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the aqueous and HDES phases.[6]
-
-
Analysis:
-
Carefully collect the HDES phase (which now contains the Allura Red AC) for spectrophotometric or chromatographic analysis.
-
Ultrasound-Assisted Extraction (UAE) for Solid Food Samples
UAE uses the energy of ultrasonic waves to enhance the extraction of target compounds from a solid matrix into a solvent. This method can reduce extraction time and solvent consumption.
Protocol for UAE of Allura Red AC from Candy:
-
Sample Preparation:
-
Homogenize the candy sample to a fine powder.
-
Weigh approximately 0.2 g of the homogenized sample into a 15 mL test tube.[1]
-
-
Extraction:
-
Secondary Extraction (Optional for improved recovery):
-
Extract the remaining solid residue with 1 mL of acetone (B3395972) three times, combining the acetone supernatants.[1]
-
-
Post-Extraction Processing:
Protein Precipitation for Biological Samples (Plasma)
For the analysis of Allura Red AC in biological fluids like plasma, it is crucial to remove high-abundance proteins that can interfere with the analysis. Protein precipitation is a common and straightforward method for this purpose.
Protocol for Protein Precipitation from Plasma:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.[12]
-
-
Precipitation:
-
In a microcentrifuge tube, add three volumes of ice-cold acetonitrile (B52724) to one volume of plasma (e.g., 300 µL of acetonitrile to 100 µL of plasma).[13][14]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[11]
-
-
Incubation (Optional but recommended):
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[11]
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains Allura Red AC, without disturbing the protein pellet.[11] The supernatant can be directly injected for LC-MS/MS analysis or further processed if necessary.
-
Concluding Remarks
The choice of an appropriate extraction method for Allura Red AC is highly dependent on the sample matrix, the required sensitivity, and the available instrumentation. For food and beverage samples, SPE offers excellent cleanup and concentration, while UAE and MAE provide faster extraction times. LLE with novel solvents like HDES presents a green and efficient alternative. For biological samples from drug development or clinical studies, protein precipitation is a rapid and effective method for sample preparation prior to sensitive analytical techniques like LC-MS/MS. The protocols and data presented herein should serve as a valuable resource for researchers and scientists in the field.
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rms.scu.ac.ir [rms.scu.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. a protein precipitation extraction method [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Allura Red AC (E129) in High-Throughput Screening Assays: A Fluorescence Quenching-Based Approach
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for potential therapeutic candidates. Fluorescence-based assays are a popular modality in HTS due to their high sensitivity, broad applicability, and amenability to automation. A common strategy in fluorescence assay design is the use of quenchers to modulate the fluorescent signal. Allura Red AC (E129), a well-characterized azo dye, possesses intrinsic fluorescence quenching properties that can be harnessed for the development of novel HTS assays. This application note describes a methodology for utilizing this compound as a universal quencher in a protease HTS assay, providing a cost-effective and readily available alternative to more complex quenching reagents.
The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET), where a fluorescent substrate is cleaved by a protease, leading to a measurable increase in fluorescence. In the uncleaved state, the proximity of this compound to the fluorophore results in the quenching of the fluorescent signal. Upon enzymatic cleavage, the fluorophore is released from the quenching influence of this compound, leading to a restored fluorescent signal. The inhibition of the protease by a test compound would therefore result in a sustained low-fluorescence state.
Materials and Methods
Reagents and Equipment
-
Allura Red AC (this compound): Food-grade or analytical standard
-
Fluorogenic Protease Substrate: e.g., a peptide substrate conjugated to a fluorophore like FITC and a quencher-linker that can be displaced by this compound. For this hypothetical protocol, we will use a custom-synthesized peptide with a terminal fluorophore.
-
Protease Enzyme: e.g., Trypsin, Caspase-3, or a protease of interest.
-
Assay Buffer: e.g., Tris-HCl, pH 7.4 with 10 mM CaCl2 and 0.01% Triton X-100.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control Inhibitor: A known inhibitor of the target protease.
-
Negative Control: DMSO.
-
Microplates: 384-well, black, flat-bottom plates.
-
Plate Reader: A multi-well fluorescence plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Liquid Handling System: Automated or manual multi-channel pipettes.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Quenching Concentration
-
Prepare a series of dilutions of the fluorogenic protease substrate in assay buffer at a fixed concentration (e.g., 1 µM).
-
Prepare a stock solution of this compound in assay buffer.
-
Create a serial dilution of this compound in the microplate wells containing the fluorogenic substrate. The final concentrations of this compound should range from 0.1 µM to 100 µM.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.
-
Plot the fluorescence intensity as a function of this compound concentration to determine the concentration that provides optimal quenching (typically >90%).
Protocol 2: High-Throughput Screening for Protease Inhibitors
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each test compound from the library into the wells of a 384-well microplate. Dispense DMSO into the negative control wells and a known inhibitor into the positive control wells.
-
Enzyme Addition: Add 10 µL of the protease enzyme solution (at 2X the final desired concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate-Quencher Mix Addition: Prepare a 2X solution of the fluorogenic substrate and this compound (at its optimal quenching concentration) in assay buffer. Add 10 µL of this mixture to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
| Parameter | Value |
| Fluorophore Excitation (nm) | 485 |
| Fluorophore Emission (nm) | 520 |
| Substrate Concentration (µM) | 1 |
| Optimal this compound Conc. (µM) | 25 |
| Z'-factor | > 0.5 |
Table 1: Assay Parameters for a Hypothetical Protease HTS Assay Using this compound as a Quencher.
| Compound ID | % Inhibition | Hit Call |
| Cmpd-001 | 5 | No |
| Cmpd-002 | 85 | Yes |
| Cmpd-003 | 12 | No |
| Cmpd-004 | 92 | Yes |
Table 2: Example HTS Data for Putative Protease Inhibitors.
Visualizations
Caption: High-throughput screening workflow for identifying protease inhibitors using an this compound-based fluorescence quenching assay.
Caption: Mechanism of action for the this compound-based fluorescence quenching protease assay.
Conclusion
Allura Red AC (this compound) presents a viable and economical option as a quencher in fluorescence-based HTS assays. The protocols and data presented here provide a framework for the development and implementation of such assays for the discovery of enzyme inhibitors. The broad availability and well-documented properties of this compound make it an attractive tool for researchers and drug development professionals seeking to expand their HTS capabilities. Further optimization and validation would be required for specific enzyme targets and substrate systems.
Allura Red AC: Application Notes for Use as a Reference Standard in Analytical Chemistry
Introduction
Allura Red AC, also known as FD&C Red No. 40, is a synthetic azo dye widely used in the food, beverage, pharmaceutical, and cosmetic industries.[1][2][3][4] Its consistent quality and well-defined physicochemical properties make it a suitable reference standard for various analytical applications. As a reference standard, Allura Red AC is crucial for method development, validation, and routine quality control, ensuring the accuracy and reliability of analytical data. This document provides detailed application notes and protocols for the use of Allura Red AC as a reference standard in common analytical techniques.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Allura Red AC is fundamental to its application as a reference standard.
| Property | Value | Reference |
| Chemical Name | Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate | |
| Synonyms | FD&C Red No. 40, E129, C.I. Food Red 17, C.I. 16035 | [2][3][4][5] |
| CAS Number | 25956-17-6 | |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [2][3][6] |
| Molecular Weight | 496.42 g/mol | [2][3][6] |
| Appearance | Dark red powder or granules | [2][3][7] |
| Solubility | Freely soluble in water; slightly soluble in ethanol | [2][3][7][8] |
| Maximum Absorbance (λmax) in Water | ~504 nm | [2][3] |
| Melting Point | >300 °C | |
| Purity (as analytical standard) | ≥98.0% (HPLC) | [6] |
Applications in Analytical Chemistry
Allura Red AC serves as a reference standard in a variety of analytical techniques, including:
-
Spectrophotometry: For the quantification of Allura Red AC in various samples.[2]
-
High-Performance Liquid Chromatography (HPLC): As a standard for the identification and quantification of Allura Red AC in complex matrices such as food and beverages.[1][2][3]
-
Method Validation: To assess the performance characteristics of analytical methods, including linearity, accuracy, precision, and limit of detection.
-
Quality Control: For routine monitoring of product quality and ensuring compliance with regulatory limits.
Experimental Protocols
Protocol 1: Quantification of Allura Red AC using UV-Visible Spectrophotometry
This protocol outlines the procedure for the quantitative determination of Allura Red AC in a clear liquid sample using UV-Visible spectrophotometry.
1. Materials and Equipment
-
Allura Red AC analytical standard
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Allura Red AC analytical standard and dissolve it in a 100 mL volumetric flask with distilled water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 10 µg/mL, 5 µg/mL, 2.5 µg/mL, and 1 µg/mL solutions, pipette 10 mL, 5 mL, 2.5 mL, and 1 mL of the stock solution into separate 100 mL volumetric flasks and dilute to volume with distilled water.
3. Sample Preparation
-
For clear liquid samples, a simple dilution may be sufficient. Dilute the sample with distilled water to bring the Allura Red AC concentration within the range of the calibration curve. A pre-test may be necessary to determine the appropriate dilution factor.
4. Spectrophotometric Analysis
-
Set the spectrophotometer to measure absorbance at the λmax of Allura Red AC (~504 nm).
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the prepared sample solution.
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Allura Red AC in the sample solution from the calibration curve using the measured absorbance.
-
Calculate the concentration of Allura Red AC in the original sample by applying the dilution factor.
Workflow for Spectrophotometric Quantification
Caption: Workflow for the quantification of Allura Red AC using UV-Visible Spectrophotometry.
Quantitative Data for Spectrophotometric Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 2.00 mg/L | [9][10] |
| Limit of Detection (LOD) | 0.005 mg/L | [9][10] |
| Molar Absorption Coefficient (ε) | 4.12 x 10⁵ L mol⁻¹ cm⁻¹ (in HDES) | [11] |
Protocol 2: Determination of Allura Red AC by High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of Allura Red AC in a beverage sample using a reversed-phase HPLC method.
1. Materials and Equipment
-
Allura Red AC analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase: Prepare an aqueous solution of ammonium acetate (e.g., 20 mM, pH adjusted to 6.5). The mobile phase will be a gradient of this buffer and acetonitrile.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Allura Red AC analytical standard and dissolve it in 100 mL of the mobile phase buffer.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase buffer.
3. Sample Preparation
-
Degas carbonated beverage samples by sonication.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
-
If necessary, dilute the sample with the mobile phase buffer to bring the Allura Red AC concentration into the calibration range.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 504 nm |
| Column Temperature | 30 °C |
5. Data Analysis
-
Inject the standard solutions to establish the retention time of Allura Red AC and to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Identify the Allura Red AC peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Allura Red AC in the sample using the calibration curve.
Workflow for HPLC Analysis
References
- 1. HPLC Method for Analysis of Allura Red (FD&C Red 40, this compound) on a BIST A Column | SIELC Technologies [sielc.com]
- 2. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 3. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacmcolor.org [iacmcolor.org]
- 5. Allura Red AC - Wikipedia [en.wikipedia.org]
- 6. Allura Red AC analytical standard 25956-17-6 [sigmaaldrich.com]
- 7. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. [PDF] Spectrophotometric Determination of Allura Red AC and Tartrazine in Food Products Using Hydrophobic Deep Eutectic Solvents as an Environmentally Sustainable Micro-Extractor | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
Application Notes & Protocols: Electrochemical Detection of Allura Red (E129)
Introduction
Allura Red AC (E129) is a synthetic azo dye extensively used in food, beverage, and pharmaceutical industries to impart a red color.[1][2] However, concerns regarding its potential adverse health effects, including allergies and hyperactivity in children, have necessitated strict regulations on its usage and accurate monitoring in consumer products.[1][2][3][4] Electrochemical sensors offer a compelling alternative to traditional analytical methods for this compound detection due to their high sensitivity, selectivity, rapid response, and cost-effectiveness.[2][5] These sensors are typically based on the electrochemical oxidation of the azo group (-N=N-) present in the Allura Red molecule at a modified electrode surface.[6] This document provides detailed application notes and protocols for the development and utilization of electrochemical sensors for this compound monitoring.
Quantitative Data Summary
The performance of various electrochemical sensors for the detection of Allura Red (this compound) is summarized in the tables below. These tables highlight the key analytical parameters, including the linear range of detection, the limit of detection (LOD), and the sensitivity of different modified electrodes.
Table 1: Performance Characteristics of Modified Electrodes for this compound Detection
| Electrode Modification | Linear Range (µM) | LOD (µM) | Analytical Technique | Reference |
| TiO2/ErGO/GCE | 0.3–5.0 | 0.05 | DPV | [7] |
| MWCNT/GCE | 0.1–1.2 | 0.05 | DPV | [7] |
| ErGO/GCE | 0.1–0.8 | 0.028 | DPV | [7] |
| β-Cyclodextrin/CPE | 0.04–1.00 | 0.005 | SWV | |
| Laser-Induced Graphene (LIG) | 0.005–1.0 | 0.0025 | - | [8] |
| SHU/PCFE | 0.001–2.0 | 0.00036 | Stripping Voltammetry | [3] |
| IL-GO-MWCNT/GCE | 0.0008–0.5 | 0.0005 | - | [2][5] |
| La2YCrO6/HLNTs/GCE | 0.01–0.12 | 0.00126 | LSV | [9] |
| F-nanodiamond@SiO2@TiO2/SPE | 0.01–8.65 | 0.00122 | - | [10] |
| Chitosan/NPs/MWCNTs/AuE | 0.5-10 ppm | 0.4 ppm | DPV | [11] |
GCE: Glassy Carbon Electrode, CPE: Carbon Paste Electrode, PCFE: Planar Carbon Fiber Electrode, SPE: Screen-Printed Electrode, AuE: Gold Electrode, ErGO: Electrochemically Reduced Graphene Oxide, MWCNT: Multi-Walled Carbon Nanotubes, IL: Ionic Liquid, GO: Graphene Oxide, SHU: Shungite, HLNTs: Halloysite Nanotubes, NPs: Nanoparticles, DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, LSV: Linear Sweep Voltammetry.
Experimental Protocols
This section details the methodologies for fabricating a modified electrochemical sensor and performing the electrochemical detection of Allura Red.
Protocol 1: Fabrication of a Modified Glassy Carbon Electrode (GCE)
This protocol describes a general procedure for modifying a GCE with a nanocomposite material, a common strategy to enhance sensitivity and selectivity.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Modifying material (e.g., graphene oxide, carbon nanotubes, metal nanoparticles)
-
Solvent (e.g., deionized water, ethanol (B145695), N,N-Dimethylformamide)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Polishing pads
-
Ultrasonic bath
Procedure:
-
Polishing the GCE:
-
Mechanically polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water between polishing steps.
-
-
Cleaning the GCE:
-
Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.
-
Rinse with deionized water and allow to dry at room temperature.
-
-
Preparation of the Modifier Suspension:
-
Disperse a known amount of the modifying material (e.g., 1 mg/mL) in a suitable solvent.
-
Sonicate the suspension for 30-60 minutes to ensure a homogenous dispersion.
-
-
Modification of the GCE:
-
Drop-cast a small volume (typically 5-10 µL) of the modifier suspension onto the clean GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen. The modified electrode is now ready for use.
-
Protocol 2: Electrochemical Detection of Allura Red (this compound)
This protocol outlines the steps for the quantitative analysis of this compound using voltammetric techniques.
Materials:
-
Modified working electrode (from Protocol 1)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Glass electrochemical cell
-
Phosphate buffer solution (PBS) or Britton-Robinson buffer as the supporting electrolyte
-
Allura Red stock solution
-
Real samples (e.g., soft drinks, candies)
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0).[12]
-
-
Electrochemical Pre-treatment/Activation (if required):
-
Some modified electrodes may require an electrochemical activation step. This typically involves cycling the potential in the supporting electrolyte for a set number of cycles to obtain a stable and reproducible signal.
-
-
Optimization of Experimental Parameters:
-
Voltammetric Measurement:
-
Add a known concentration of Allura Red to the electrochemical cell.
-
Record the voltammetric response using a suitable technique, such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).[5] A typical potential window for the oxidation of Allura Red is scanned.
-
-
Calibration Curve:
-
Generate a calibration curve by plotting the peak current from the voltammograms against the corresponding Allura Red concentration for a series of standard solutions.
-
-
Real Sample Analysis:
-
For real samples, appropriate pre-treatment such as dilution or filtration may be necessary.
-
Add a known volume of the pre-treated sample to the electrochemical cell and record the voltammogram.
-
Determine the concentration of Allura Red in the sample by using the calibration curve.
-
The standard addition method can be used to overcome matrix effects in complex samples.
-
Visualizations
Signaling Pathway
Caption: Electrochemical detection mechanism of Allura Red (this compound).
Experimental Workflow
References
- 1. Turkish Journal of Analytical Chemistry » Submission » Voltammetric methods for determination of Allura Red AC in foods and beverages [dergipark.org.tr]
- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A brief review on recent high-performance platforms for electrochemical sensing of azo dye Allura Red (this compound): food safety and pharmaceutical applications: Review paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 5. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. A reusable and sensitive electrochemical sensor for determination of Allura red in the presence of Tartrazine based on functionalized nanodiamond@SiO2@TiO2; an electrochemical and molecular docking investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Interference in Allura Red AC Analysis
Welcome to the technical support center for Allura Red AC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of Allura Red AC analysis?
A1: Matrix interference refers to the collective effect of all components in a sample, other than the analyte of interest (Allura Red AC), on the analytical signal. These effects can lead to inaccurate quantification, either by enhancing or suppressing the signal.[1][2] In complex samples such as food, beverages, and pharmaceuticals, the matrix can be a significant source of error.[3]
Q2: What are the common sources of matrix interference for Allura Red AC?
A2: Common sources of matrix interference vary depending on the sample type:
-
Food and Beverages: High concentrations of proteins, fats, sugars, other synthetic or natural colorants, ascorbic acid, citric acid, and preservatives can interfere with the analysis.[4][5][6][7][8]
-
Pharmaceuticals: Excipients used in tablet coatings, capsules, and liquid formulations are the primary source of interference.[9]
-
General: Degradation products of Allura Red AC itself can also be present and interfere with the quantification of the parent dye.[8][10]
Q3: How can I identify if my analysis is suffering from matrix effects?
A3: Signs of matrix interference in your Allura Red AC analysis may include:
-
Chromatography (HPLC): Poor peak shape, shifting retention times, unexpected peaks, and inconsistent results between sample replicates.[2]
-
Spectrophotometry: Inaccurate results, spectral overlap from other components, and high background absorbance.[11]
-
General: Low recovery rates when spiking samples with a known amount of Allura Red AC standard, and poor reproducibility of results.
Q4: What are the general strategies to mitigate matrix interference?
A4: Several strategies can be employed to reduce or eliminate matrix effects:
-
Sample Preparation: This is the most common approach and involves techniques to clean up the sample and remove interfering components before analysis. Methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[2][4][5][12]
-
Dilution: Simply diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the analysis. However, this may also dilute the analyte below the detection limit of the instrument.[12]
-
Method Optimization: Adjusting chromatographic conditions (e.g., mobile phase composition, gradient) or instrument parameters can help to separate the analyte from interfering peaks.[2]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can compensate for matrix effects.[12]
Troubleshooting Guides by Analytical Method
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape, shifting retention times, or co-eluting peaks in the analysis of Allura Red AC.
-
Possible Cause 1: Protein Interference
-
Explanation: Proteins from food or pharmaceutical formulations can precipitate in the HPLC system, leading to column clogging and pressure buildup. They can also co-elute with Allura Red AC, causing peak distortion.[4][5]
-
Solution: Implement a protein precipitation step before injection. A common method is the addition of a solvent like acetonitrile (B52724) or methanol (B129727). For more complex matrices, a more thorough cleanup using solid-phase extraction (SPE) is recommended.[4][5]
-
-
Possible Cause 2: Fat Interference
-
Explanation: Fats and lipids in samples can cause matrix effects and shorten the lifespan of the HPLC column.[4][5]
-
Solution: An additional defatting step during sample preparation is necessary for high-fat matrices.[4][5] This can be achieved through liquid-liquid extraction with a non-polar solvent or by using specialized SPE cartridges.
-
-
Possible Cause 3: Interference from Other Dyes
-
Explanation: Other colorants in the sample may have similar retention times to Allura Red AC, leading to co-elution and inaccurate quantification.
-
Solution: Optimize the chromatographic method. This may involve adjusting the mobile phase composition, pH, or temperature, or using a different column chemistry to improve separation. A diode array detector (DAD) can help to identify co-eluting peaks by examining the UV-Vis spectrum across the peak.[4][5]
-
UV-Vis Spectrophotometry
Problem: Inaccurate quantification and spectral overlap.
-
Possible Cause 1: Overlapping Spectra from Other Components
-
Explanation: Other colored compounds in the matrix can have absorption spectra that overlap with that of Allura Red AC, leading to an overestimation of its concentration.[11]
-
Solution: Employ a sample cleanup method to remove the interfering compounds. Liquid-phase microextraction (LPME) with hydrophobic deep eutectic solvents (HDES) has been shown to be effective for this purpose in beverage samples.[6][7] Derivative spectrophotometry can also sometimes be used to resolve overlapping peaks.[4]
-
-
Possible Cause 2: Sample Turbidity
-
Explanation: Suspended particles in the sample can scatter light, leading to a high and unstable baseline and inaccurate absorbance readings.
-
Solution: Filter the sample extract through a 0.45 µm or 0.22 µm syringe filter before placing it in the cuvette. Centrifugation can also be used to pellet suspended solids.
-
Electrochemical Methods
Problem: Electrode fouling and signal suppression.
-
Possible Cause 1: Adsorption of Matrix Components
-
Explanation: Proteins, fats, and other large molecules can adsorb onto the electrode surface, a phenomenon known as electrode fouling. This blocks the active sites and reduces the electrochemical response to Allura Red AC.
-
Solution: Thorough sample preparation, including protein precipitation and filtration, is crucial.[4][5] Electrochemical cleaning of the electrode between measurements may also be necessary.
-
-
Possible Cause 2: Competition for Active Sites
-
Explanation: Other electroactive compounds in the matrix can compete with Allura Red AC for oxidation or reduction at the electrode surface, leading to signal suppression.
-
Solution: Sample cleanup using techniques like SPE can help to remove these interfering compounds.[4][5] Modifying the electrode surface with materials like multi-walled carbon nanotubes or graphene oxide can enhance the sensitivity and selectivity for Allura Red AC.[4][13]
-
Data Summary
The following table summarizes the performance of various sample preparation techniques for the analysis of Allura Red AC in different matrices.
| Sample Preparation Technique | Matrix | Analytical Method | Recovery (%) | RSD (%) | LOD | Citation |
| Solid-Phase Extraction (SPE) with Strata-AW | Flour and Meat | HPLC-DAD/MS/MS | 75.2–113.8 | <15 | - | [4][5] |
| SPE with Polyamide Cartridge | Solid Foods and Beverages | HPLC-DAD | - | - | 5-300 mg/kg | [4][5] |
| SPE with MCI GEL CHP20P Resin | Water | Spectrophotometry | >95 | <7 | 2.35 µg/L | [14] |
| Magnetic Dispersive SPE (M-dSPE) | - | UFLC-MS/MS | >90 | - | 0.10–200 µg/kg | [4][5] |
| Liquid-Phase Microextraction (LPME) with HDES | Food Products | Spectrophotometry | - | ≤5.0 | 0.005 mg/L | [6][7] |
| Freeze Method with Chitosan | Protein-Rich Samples | HPLC-DAD | - | - | - | [4][5] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for High-Protein and High-Fat Matrices
This protocol is a general guideline based on methods described for cleaning up complex food matrices before HPLC analysis.[4][5]
-
Sample Homogenization:
-
For solid samples, weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
For liquid samples, pipette 5 mL of the sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of an ammonia-methanol solution.
-
Vortex for 1 minute and then place in an ultrasonic bath for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Defatting (for high-fat samples):
-
Add 10 mL of hexane (B92381) to the supernatant, vortex for 1 minute, and centrifuge.
-
Discard the upper hexane layer. Repeat if necessary.
-
-
SPE Cleanup:
-
Condition a polyamide SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the Allura Red AC with a basic methanol solution.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection into the HPLC.
-
Protocol 2: Liquid-Phase Microextraction (LPME) for Beverage Samples
This protocol is adapted from a method using hydrophobic deep eutectic solvents (HDES) for the spectrophotometric determination of Allura Red AC.[6][7]
-
Sample Preparation:
-
HDES Preparation:
-
Prepare the HDES by mixing octanoic acid and tetrabutylammonium (B224687) bromide in a 2:1 molar ratio.
-
-
Microextraction:
-
Place the pH-adjusted sample in a centrifuge tube.
-
Add a small volume of the HDES.
-
Vortex for a specified time to facilitate the extraction of Allura Red AC into the HDES phase.
-
-
Phase Separation:
-
Centrifuge to separate the aqueous and HDES phases.
-
-
Analysis:
-
Carefully remove the HDES phase containing the extracted Allura Red AC.
-
Analyze directly using a UV-Vis spectrophotometer.
-
Visualizations
Caption: A logical workflow for troubleshooting matrix interference.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Caption: Experimental workflow for Liquid-Phase Microextraction (LPME).
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A brief review on recent high-performance platforms for electrochemical sensing of azo dye Allura Red (E129): food safety and pharmaceutical applications: Review paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 4. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 5. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Electrochemical study of allura red at glassy carbon electrode modified with the reduced graphene oxide and its determination in food by adsorptive stripping voltammetry [abechem.com]
- 14. Spectrophotometric determination of trace levels of allura red in water samples after separation and preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of E129 Working Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with E129 (Allura Red AC) working solutions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability problems with this compound solutions.
Issue 1: Color Fading or Degradation
Observation: The red color of the this compound working solution diminishes over time, or the solution becomes colorless.
Potential Causes & Solutions:
-
Exposure to Light (Photodegradation): this compound is susceptible to degradation upon exposure to light, particularly UV radiation. The degradation follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the dye.
-
Solution: Always store this compound stock and working solutions in amber-colored bottles or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments whenever possible.
-
-
Presence of Oxidizing Agents: this compound has fair to poor stability in the presence of oxidizing agents.[1] Common laboratory reagents such as hydrogen peroxide, or contaminants like residual cleaning agents, can cause rapid color loss.[2][3] The azo bond (-N=N-) in the this compound molecule is susceptible to cleavage by oxidation.[2][3]
-
Solution: Ensure all glassware is thoroughly rinsed with deionized water. If possible, avoid the use of strong oxidizing agents in your formulation. If their use is unavoidable, prepare the this compound solution immediately before use and conduct experiments swiftly.
-
-
Extreme pH: this compound is stable in a pH range of 3 to 8.[4] In strongly alkaline conditions (pH > 8), the color can fade.[5] Degradation is also observed to be faster in highly acidic conditions (pH < 3).
-
Solution: Maintain the pH of your working solution within the 3-8 range using appropriate buffers. If your experimental conditions require a pH outside this range, be aware of the potential for accelerated degradation and consider this in your experimental design and data interpretation.
-
-
Elevated Temperature: High temperatures can accelerate the degradation of this compound.
-
Solution: Store stock solutions at room temperature (25°C) or as recommended by the supplier.[4] Avoid heating this compound solutions for prolonged periods. If heat is a necessary component of your experiment, conduct a preliminary study to determine the rate of degradation at the target temperature.
-
Issue 2: Precipitation or Cloudiness
Observation: The this compound working solution becomes cloudy, or solid particles form and may settle at the bottom of the container.
Potential Causes & Solutions:
-
High Concentration in Incompatible Solvents: While this compound is highly soluble in water, its solubility in organic solvents is limited.[6] Preparing a highly concentrated solution in a solvent system with a high percentage of organic solvent can lead to precipitation.
-
Solution: Prepare high-concentration stock solutions in deionized water. When preparing working solutions with organic co-solvents, add the aqueous this compound stock solution to the organic solvent slowly while stirring to ensure proper mixing and avoid localized high concentrations that can trigger precipitation.[7]
-
-
Incompatible Buffer Systems: Certain buffer salts, especially at high concentrations, can reduce the solubility of this compound, leading to precipitation. This "salting-out" effect is more pronounced with some buffer types than others.
-
Solution: When possible, use buffers known for good compatibility with organic molecules, such as HEPES or MOPS. If using phosphate (B84403) buffers, be mindful of their potential to precipitate with other ions and consider using a lower buffer concentration.[8] It is always advisable to perform a small-scale compatibility test by preparing a small volume of the final formulation and observing it for any signs of precipitation over a few hours.
-
-
Low Temperature: The solubility of this compound, like many compounds, decreases at lower temperatures. Storing a concentrated solution at refrigerated temperatures may cause the dye to precipitate out of the solution.
-
Solution: Store this compound solutions at room temperature unless otherwise specified. If a precipitate forms upon cooling, gently warm the solution and agitate it to redissolve the dye before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of an this compound working solution?
A1: this compound is most stable in the pH range of 3 to 8.[4] Within this range, there is no appreciable change in color or stability. Degradation can occur in more strongly acidic or alkaline conditions.[5]
Q2: How should I store my this compound stock and working solutions?
A2: Store this compound solutions in well-sealed, amber-colored glass bottles at room temperature to protect them from light and air. Avoid storing solutions in direct sunlight or near heat sources.
Q3: Can I use ascorbic acid (Vitamin C) as an antioxidant to stabilize my this compound solution?
A3: Caution is advised when using ascorbic acid with azo dyes like this compound. While ascorbic acid is an antioxidant, it can also act as a reducing agent and may accelerate the degradation of the azo bond, leading to color fading.[9] The effect can be concentration-dependent. It is recommended to test the compatibility and effect of any antioxidant on a small scale before incorporating it into your final formulation.
Q4: My this compound solution is in a formulation with other components and is degrading. How can I determine the cause?
A4: To identify the cause of degradation in a complex formulation, a systematic approach is necessary. Prepare control solutions, each omitting one component of the full formulation. By observing which solution remains stable, you can identify the component that is interacting with and degrading the this compound.
Q5: Are there any common laboratory buffers that are known to be incompatible with this compound?
A5: While this compound is generally compatible with many common buffers within its stable pH range, high concentrations of certain salts can cause precipitation. For example, phosphate buffers are known to sometimes cause precipitation issues with organic molecules, especially in the presence of divalent cations.[8] It is always best practice to perform a small-scale compatibility test with your specific buffer system and concentration before preparing a large volume of working solution.
Data Presentation
Table 1: Effect of pH on the Degradation Rate Constant of Allura Red AC
| pH | Apparent Rate Constant (k, min⁻¹) | Reference |
| 5.0 | 0.01125 | [10] |
| 5.5 | 0.01217 | [10] |
| 6.0 | 0.01562 | [10] |
| 6.5 | 0.01988 | [10] |
| 7.0 | 0.01494 | [10] |
| 11.5 | Maximum degradation rate observed | [5] |
Note: The rate constants from reference[10] were determined under specific photocatalytic degradation conditions and are presented here to illustrate the trend of pH effect. The degradation rate in a typical working solution may differ.
Table 2: Degradation of Allura Red AC in the Presence of Oxidizing Agents
| Oxidizing System | Conditions | Degradation Efficiency | Time | Reference |
| Hydrogen Peroxide (H₂O₂) | 11.47 x 10⁻³ mol/L, pH 3 | 68.9% | - | [11] |
| Fenton Reagent (Fe²⁺/H₂O₂) | Molar ratio 1:30, pH 3 | 85.90% | - | [11] |
| Sodium Hypochlorite (Bleach) | 0.163 M | Complete decolorization | ~1 minute | [2] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Stability
This protocol outlines a general method for assessing the stability of an this compound working solution under specific conditions (e.g., temperature, light exposure, presence of other chemicals).
Materials:
-
This compound (Allura Red AC)
-
Solvent/buffer system for your working solution
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator or water bath (for temperature studies)
-
Light source with controlled irradiance (for photostability studies)
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this stock solution in an amber bottle at room temperature.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with your desired buffer or solvent system to a concentration that gives an initial absorbance reading between 1.0 and 1.5 at its maximum absorbance wavelength (λmax), which is approximately 504 nm.[12]
-
Prepare several identical working solutions for time-point measurements.
-
-
Experimental Setup:
-
For Thermal Stability: Place the working solutions in a temperature-controlled incubator or water bath at the desired temperature(s). Include a control sample kept at room temperature or 4°C.
-
For Photostability: Expose the working solutions to a controlled light source. Wrap a control sample in aluminum foil and place it alongside the exposed samples to serve as a dark control.
-
For Chemical Stability: Prepare working solutions containing the chemical agent(s) of interest at the desired concentrations. Include a control solution without the added chemical(s).
-
-
Data Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Measure the absorbance of each aliquot at the λmax of this compound (~504 nm) using the UV-Vis spectrophotometer. Use your buffer/solvent system as the blank.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Absorbance at time t / Initial Absorbance at time 0) * 100
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
To determine the degradation kinetics, you can plot ln(Absorbance) versus time. A linear plot indicates first-order degradation kinetics, and the slope of the line will be the negative of the rate constant (k).
-
Visualizations
References
- 1. Ultrasound/Chlorine: A Novel Synergistic Sono-Hybrid Process for Allura Red AC Degradation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption Characteristics of Allura Red AC onto Sawdust and Hexadecylpyridinium Bromide-Treated Sawdust in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALLURA RED AC - Ataman Kimya [atamanchemicals.com]
- 5. Kinetics of degradation of allura red, ponceau 4R and carmosine dyes with potassium ferrioxalate complex in the presence of H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Allura Red AC - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Analysis of Allura Red AC (E129)
Welcome to the technical support center for the HPLC analysis of Allura Red AC (E129). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak resolution in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific peak shape and resolution problems in a question-and-answer format.
Q1: Why are my this compound peaks broad and poorly resolved?
Broad or poorly resolved peaks are often a symptom of several underlying issues in your HPLC analysis. The most common causes are related to the mobile phase composition, column health, or improper method parameters.[1][2]
A1: Potential Causes and Solutions for Broad Peaks
-
Inadequate Mobile Phase Composition: The composition of your mobile phase is critical for good separation.[1] For reversed-phase HPLC of this compound, the organic solvent content (like acetonitrile (B52724) or methanol) in the mobile phase directly impacts retention and peak shape.[3]
-
Solution: Try adjusting the percentage of the organic solvent. Reducing the organic content will increase retention time and may improve the separation of closely eluting peaks.[3] Also, ensure your mobile phase is properly degassed to prevent bubbles from causing issues.
-
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound, which is an acidic dye, and in turn, its retention and peak shape.[4][5]
-
Solution: Adjust the pH of the aqueous portion of your mobile phase with a suitable buffer. For acidic compounds like this compound, operating at a pH 2-3 units below the pKa can often lead to better peak shape.
-
-
Column Overloading: Injecting too much sample can lead to peak distortion and broadening.[2]
-
Solution: Reduce your sample injection volume or dilute your sample. Start with a smaller amount and gradually increase it to find the optimal volume.[2]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.[5]
-
Solution: If you suspect column contamination, try flushing the column with a strong solvent. If performance does not improve, it may be time to replace the column.
-
Q2: What is causing peak tailing in my Allura Red analysis?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[6]
A2: Potential Causes and Solutions for Peak Tailing
-
Secondary Silanol (B1196071) Interactions: In reversed-phase chromatography, residual silanol groups on the silica-based stationary phase can interact with acidic analytes like this compound, causing tailing.[6][7]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups, reducing these secondary interactions.[7]
-
Solution 2: Use an End-Capped Column: Modern, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for acidic compounds.[7]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[8]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.
-
Q3: My this compound peak is co-eluting with another peak. How can I improve the resolution?
Co-elution, where two or more compounds elute at the same time, results in overlapping peaks and inaccurate quantification. Improving resolution is key to solving this.[1] Resolution in HPLC is influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[3]
A3: Strategies to Improve Peak Resolution
-
Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution.[3]
-
Solution 1: Change Mobile Phase Composition: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the pH can change the selectivity of the separation.[3]
-
Solution 2: Change Stationary Phase: If mobile phase optimization is not sufficient, changing the column to one with a different stationary phase (e.g., from C18 to a phenyl or cyano column) can provide a significant change in selectivity.[10]
-
-
Increase Column Efficiency (N): Higher efficiency results in narrower peaks, which can improve resolution.[3]
-
Solution 1: Use a Longer Column or Smaller Particle Size: Longer columns and columns packed with smaller particles provide more theoretical plates and thus higher efficiency.[1][10] However, this will also lead to higher backpressure.[1]
-
Solution 2: Optimize Flow Rate: Lowering the flow rate can sometimes lead to narrower peaks and better resolution, though it will increase the analysis time.[1][2]
-
-
Adjust Retention Factor (k): Increasing the retention of the peaks can sometimes improve their separation.[3]
-
Solution: Decrease the amount of organic solvent in the mobile phase to increase the retention time of your analytes.[3]
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of synthetic food dyes like Allura Red AC (this compound). These are starting points and may require optimization for your specific application.
| Parameter | Typical Value/Range | Rationale |
| Column | C18, 3-5 µm particle size, 150-250 mm length, 4.6 mm ID | Provides good retention and resolution for a wide range of compounds, including synthetic dyes. |
| Mobile Phase A | Aqueous buffer (e.g., 10-20 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) | Controls pH and ionic strength, which affects peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the reversed-phase column. |
| pH | 3.0 - 6.8 | The pH affects the ionization of this compound and silanol groups on the column, influencing peak shape.[4][11] |
| Gradient Elution | A gradient from a low to a high percentage of Mobile Phase B | Often necessary for separating multiple dyes in a mixture and can help in achieving sharper peaks.[12] |
| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for a 4.6 mm ID column to achieve good efficiency without excessive backpressure.[1] |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak efficiency and reduce viscosity, but can also affect selectivity.[1][10] |
| Detection Wavelength | ~504 nm (λmax for this compound) | The maximum absorbance wavelength for Allura Red AC for optimal sensitivity.[13] |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overloading.[2] |
Experimental Protocol: HPLC Analysis of Allura Red AC (this compound)
This protocol provides a general procedure for the analysis of this compound. It should be adapted and optimized for your specific instrumentation and sample matrix.
1. Materials and Reagents
-
Allura Red AC (this compound) analytical standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate (or other suitable buffer salt)
-
Formic acid or acetic acid (for pH adjustment)
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate solution in HPLC grade water. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
3. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Prepare a series of working standards by diluting the stock solution to the desired concentrations.
4. HPLC Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase Gradient:
-
0-2 min: 5% B
-
2-15 min: Gradient to 50% B
-
15-17 min: Gradient to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at 504 nm
5. Sample Preparation
-
For liquid samples (e.g., beverages), degas and filter through a 0.45 µm syringe filter.
-
For solid samples, an appropriate extraction procedure will be necessary. A common approach is extraction with an ammonia-methanol solution followed by solid-phase extraction (SPE) for cleanup.[14][15]
6. Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. helixchrom.com [helixchrom.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. imeko.org [imeko.org]
- 13. HPLC Method for Analysis of Allura Red (FD&C Red 40, this compound) on a BIST A Column | SIELC Technologies [sielc.com]
- 14. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 15. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Background Signal in Fluorescence-Based Assays
Welcome to the Technical Support Center for troubleshooting fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and reduce sources of background signal, ensuring data accuracy and reliability. While E129 (Allura Red AC) is a red azo dye not typically used as a fluorescent probe, its presence as a colored compound can interfere with fluorescence assays. This guide addresses common sources of background fluorescence, including interference from colored compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in cell-based assays?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence from the biological sample and non-specific signals from experimental reagents and materials.
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH, riboflavin, and collagen, can fluoresce, particularly when excited with UV or blue light.[1]
-
Media Components: Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence.
-
Reagent-Related Background: This can be caused by the fluorescent probe itself (e.g., high concentration, aggregation, or spontaneous fluorescence), or non-specific binding of primary or secondary antibodies.[1][2]
-
Consumables: Autofluorescence from plastic plates or dishes can be a significant source of background.[3]
-
Compound Interference: Colored compounds, like the red dye this compound, can absorb excitation or emission light, and may also possess some intrinsic fluorescence, leading to artificially high background readings.
Q2: How can a colored, non-fluorescent compound like this compound increase background signal?
Colored compounds can interfere with fluorescence assays in several ways:
-
Light Absorption (Quenching): If the compound's absorption spectrum overlaps with the fluorophore's excitation or emission spectrum, it can absorb the light, reducing the signal and potentially altering the perceived background. Azo dyes, like this compound, are known to be fluorescence quenchers.
-
Intrinsic Fluorescence: While primarily a colorant, this compound may exhibit weak, broad fluorescence at high concentrations, contributing to the background signal.
-
Light Scattering: Particulates of an insoluble compound can scatter light, which may be detected as background signal.
Q3: What are the first steps I should take to troubleshoot high background fluorescence?
Start by identifying the source of the background signal. This can be done by running a series of control experiments.
-
Unstained Control: Image cells or wells without any fluorescent labels to determine the level of cellular autofluorescence.[1]
-
Media/Buffer Blank: Measure the fluorescence of the media or buffer alone to check for background from these components.
-
"Secondary Antibody Only" Control: In immunofluorescence, this control helps identify non-specific binding of the secondary antibody.
Troubleshooting Guides
Guide 1: Autofluorescence-Related Background
High background in your unstained control suggests autofluorescence is a primary contributor.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Use a viability dye to exclude dead cells, which often have higher autofluorescence. Consider using a commercial autofluorescence quencher. |
| Media-Induced Autofluorescence | Switch to a phenol red-free medium for imaging. For fixed cells, image in a low-autofluorescence buffer like PBS. |
| Fixative-Induced Autofluorescence | Minimize fixation time with aldehyde-based fixatives. Consider quenching with sodium borohydride (B1222165) after fixation, or switch to an organic solvent fixative like cold methanol. |
Guide 2: Reagent-Related Background
If your unstained controls are clean, the issue may lie with your fluorescent reagents.
| Potential Cause | Recommended Solution |
| High Probe/Antibody Concentration | Perform a titration to find the optimal concentration that maximizes signal-to-noise. For antibodies, typical starting concentrations are around 1 µg/mL.[1] |
| Non-Specific Antibody Binding | Increase the concentration or duration of the blocking step. Ensure the blocking agent is appropriate for your sample and antibodies. |
| Incomplete Washing | Increase the number and duration of wash steps after probe or antibody incubation to remove unbound molecules. |
| Probe Aggregation | Ensure the fluorescent probe is fully dissolved in the working solution before adding it to the samples. |
Experimental Protocols
Protocol 1: Determining the Source of Background Fluorescence
-
Prepare a multi-well plate with the following controls:
-
Well 1: Media/Buffer only
-
Well 2: Unstained cells in media/buffer
-
Well 3: Stained cells (full experimental protocol)
-
(For immunofluorescence) Well 4: Cells with secondary antibody only
-
-
Acquire images or readings from all wells using the same instrument settings.
-
Analyze the results:
-
High signal in Well 1 indicates background from the media.
-
High signal in Well 2 (compared to Well 1) points to cellular autofluorescence.
-
High signal in Well 3 (but low in 1 and 2) suggests a probe/antibody issue.
-
High signal in Well 4 indicates non-specific secondary antibody binding.
-
Protocol 2: Titration of a Fluorescent Antibody
-
Plate cells in multiple wells.
-
Prepare a dilution series of your primary or secondary antibody (e.g., 0.1 µg/mL, 0.5 µg/mL, 1 µg/mL, 2 µg/mL, 5 µg/mL).
-
Follow your standard staining protocol, applying a different antibody concentration to each well.
-
Image all wells with identical settings.
-
Quantify the signal intensity in your target structure and in a background region for each concentration.
-
Plot the signal-to-noise ratio versus antibody concentration to determine the optimal concentration.
Visualizing Troubleshooting Workflows
Below are diagrams to help visualize the troubleshooting process and understand key concepts.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Common sources of autofluorescence and background signal.
References
Technical Support Center: Method Development for Simultaneous Analysis of Multiple Food Dyes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of multiple food dyes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and execution of methods for analyzing multiple food dyes simultaneously, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) techniques.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution/Overlapping Peaks | 1. Inappropriate mobile phase composition.[1] 2. Incorrect column selection.[1] 3. Gradient slope is too steep. 4. Flow rate is too high. | 1. Optimize the mobile phase. Try different solvent ratios or introduce an ion-pairing agent like ammonium (B1175870) acetate (B1210297).[2] 2. Select a column with a different stationary phase (e.g., C18, C8) or a smaller particle size for higher efficiency.[3][4] 3. Adjust the gradient elution program to have a shallower slope. 4. Reduce the flow rate to allow for better separation. |
| Peak Tailing | 1. Strong interactions between basic analytes and acidic silanol (B1196071) groups on the column.[5] 2. Column overload. 3. Incompatible sample solvent with the mobile phase.[5] 4. Low mobile phase pH.[5] | 1. Use a base-deactivated column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase. 4. Increase the mobile phase pH to reduce silanol interactions.[3] |
| High Backpressure | 1. Clogged column frit or inline filter.[5] 2. Blockage in the HPLC system tubing. 3. Particulate matter from the sample. 4. Pump seal damage.[5] | 1. Replace the column frit or inline filter. 2. Systematically disconnect fittings to locate and clear the blockage. 3. Filter all samples and mobile phases before use. 4. Replace the pump seals as part of regular maintenance.[1] |
| Variable or Drifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature.[6] 3. Column degradation. 4. Air bubbles in the pump.[5] | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has reached the end of its lifespan. 4. Degas the mobile phase and prime the pump. |
| No Peaks or Very Small Peaks | 1. Detector issue (e.g., lamp off, incorrect wavelength). 2. No sample injected or sample is too dilute. 3. Leak in the system. 4. Inadequate sample preparation leading to poor extraction.[1] | 1. Check the detector settings and ensure the lamp is on and at the correct wavelength for the dyes.[6] 2. Verify the injection process and consider concentrating the sample. 3. Inspect the system for any leaks. 4. Optimize the sample extraction procedure to ensure efficient recovery of the dyes.[2] |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. 3. Impurities in the sample. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Implement a thorough needle wash program and inject a blank solvent run to clean the system. 3. Improve the sample cleanup procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for separating multiple food dyes?
A1: A reversed-phase C18 column is the most common and often a good starting point for the analysis of synthetic food dyes.[2][3] However, the optimal column will depend on the specific dyes being analyzed. For anionic dyes, a polymeric column like PRP-C18 can offer better retention and peak shape, especially at higher pH.[3]
Q2: How do I choose the optimal detection wavelength for each dye in a mixture?
A2: The optimal detection wavelength corresponds to the maximum absorbance (λmax) of each dye. You can determine this by running a UV-Vis spectrum of each individual dye standard.[7] For simultaneous analysis, a Diode Array Detector (DAD) is highly advantageous as it can monitor multiple wavelengths at once, allowing you to select the optimal wavelength for each compound in a single run.[6]
Q3: What are common mobile phases used for food dye analysis?
A3: Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent. Ammonium acetate is a frequently used buffer because it is volatile and compatible with mass spectrometry (MS).[2] Methanol (B129727) and acetonitrile (B52724) are common organic modifiers.[2] A gradient elution, where the proportion of the organic solvent is increased over time, is typically required to separate a mixture of dyes with varying polarities.[2]
Q4: How can I prepare solid food samples for dye analysis?
A4: Sample preparation for solid matrices often involves an extraction step. A common approach is to use a mixture of methanol and an ammonium acetate solution to extract the dyes from the food matrix.[2] Subsequent steps may include centrifugation and filtration to remove solid particles before injection into the HPLC system. The specific extraction procedure will depend on the food matrix.
Q5: What is the purpose of an ion-pairing agent in the mobile phase?
A5: An ion-pairing agent, such as ammonium acetate, is used to improve the retention and peak shape of ionic analytes, like many synthetic food dyes, in reversed-phase chromatography.[2] It pairs with the charged dye molecules, effectively neutralizing them and allowing for better interaction with the non-polar stationary phase.
Experimental Protocols
Protocol 1: General HPLC-DAD Method for Simultaneous Analysis of Water-Soluble Food Dyes
This protocol provides a starting point for developing a method for the simultaneous analysis of common water-soluble food dyes.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[6]
2. Reagents:
-
Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH adjusted)
-
Mobile Phase B: Methanol or Acetonitrile
-
Individual food dye standards of known purity.
3. Chromatographic Conditions:
-
Column Temperature: 40°C[6]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
DAD Wavelengths: Monitor at the λmax of each target dye (e.g., Sunset Yellow ~480 nm, Amaranth ~530 nm, Brilliant Blue ~620 nm).[6] Also, monitor at a general wavelength like 254 nm.[6]
-
Gradient Program (example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas the sample. Dilute with the initial mobile phase if necessary. Filter through a 0.45 µm syringe filter.
-
Solid Samples (e.g., candies): Weigh a known amount of the sample. Extract with a suitable solvent (e.g., a mixture of methanol and ammonium acetate buffer).[2] Vortex or sonicate to ensure complete extraction. Centrifuge and filter the supernatant through a 0.45 µm syringe filter.
5. Data Analysis:
-
Identify each dye by its retention time and characteristic UV-Vis spectrum from the DAD.
-
Quantify each dye by creating a calibration curve using external standards of known concentrations.
Visualizations
Caption: Experimental workflow for the analysis of food dyes.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hamiltoncompany.com [hamiltoncompany.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Simultaneous Analysis of Food Dyes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 7. edu.rsc.org [edu.rsc.org]
Technical Support Center: Allura Red AC Solubility in Organic Solvents
Welcome to the technical support center for Allura Red AC. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of Allura Red AC in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Allura Red AC?
Allura Red AC is a sulfonated azo dye, which dictates its solubility characteristics. It is highly soluble in water and other polar protic solvents like glycerol (B35011) and propylene (B89431) glycol.[1] Its solubility in less polar organic solvents is significantly lower. It is generally described as slightly soluble in ethanol (B145695) and insoluble in non-polar solvents like oils and grease.[1]
Q2: Why is Allura Red AC poorly soluble in many organic solvents?
The molecular structure of Allura Red AC contains multiple polar sulfonate groups (-SO₃⁻) and a hydroxyl group (-OH), which readily form strong hydrogen bonds with water molecules.[2] Most organic solvents are less polar than water and cannot effectively solvate the charged sulfonate groups, leading to poor solubility.
Q3: How does pH affect the solubility of Allura Red AC?
Allura Red AC exhibits good stability in solutions with a pH ranging from 3 to 8.[1] In highly acidic conditions, the azo group can be protonated, which may alter the electronic structure and potentially the solubility and color of the dye.[3] In alkaline solutions, the hydroxyl group can be deprotonated. While its solubility in water is good across a range of pH values, extreme pH levels might affect its stability and interaction with organic solvents.
Q4: Can temperature be used to increase the solubility of Allura Red AC in organic solvents?
Yes, for many solute-solvent systems, increasing the temperature will increase the solubility. Heating the solvent can provide the necessary energy to overcome the intermolecular forces of the solid dye and increase its dissolution rate.[4] However, it is crucial to consider the boiling point of the solvent and the thermal stability of Allura Red AC, which is generally considered to have good heat stability.[1]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving Allura Red AC in organic solvents.
Problem: Allura Red AC is not dissolving or is only partially dissolving in the chosen organic solvent.
-
Solution 1: Select a more appropriate solvent.
-
Rationale: The principle of "like dissolves like" is fundamental. Allura Red AC is a polar molecule, so polar solvents are more likely to be effective.
-
Recommendation: If you are using a non-polar solvent, switch to a more polar one. Refer to the solubility data table below for guidance. Consider using polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), or polar protic solvents like methanol (B129727) or ethanol.
-
-
Solution 2: Increase the temperature.
-
Rationale: Increasing the temperature often increases the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process.
-
Recommendation: Gently heat the solvent while stirring. Be mindful of the solvent's boiling point and potential degradation of the dye at very high temperatures. A temperature range of 40-80°C is often effective for many solvent dyes.[4]
-
-
Solution 3: Use a co-solvent system.
-
Rationale: A mixture of solvents can have different polarity and solvating properties compared to a single solvent, which can enhance the solubility of the dye.
-
Recommendation: Try a binary solvent system. For example, if Allura Red AC has low solubility in ethanol, adding a small amount of water or a more polar solvent like DMSO might improve its solubility.
-
-
Solution 4: Reduce the particle size of the dye.
-
Rationale: Grinding the dye powder increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.
-
Recommendation: Gently grind the Allura Red AC powder using a mortar and pestle before adding it to the solvent.[4]
-
-
Solution 5: Use sonication.
-
Rationale: Ultrasonic waves can help to break up agglomerates of the dye powder and enhance the interaction between the solute and the solvent.
-
Recommendation: Place the vial containing the dye and solvent in an ultrasonic bath.
-
Problem: The dissolved Allura Red AC precipitates out of the solution over time.
-
Solution 1: The solution may be supersaturated.
-
Rationale: If the dye was dissolved at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation.
-
Recommendation: Try to prepare the solution at the temperature at which it will be used. If heating is necessary for dissolution, cool the solution slowly and observe for any precipitation. It may be necessary to work with a lower concentration.
-
-
Solution 2: Change in solvent composition.
-
Rationale: Evaporation of a more volatile and better solvent from a mixed solvent system can lead to a decrease in the overall solvating power of the remaining solvent, causing the dye to precipitate.
-
Recommendation: Keep the solution in a tightly sealed container to prevent solvent evaporation.
-
-
Solution 3: pH shift.
-
Rationale: A change in the pH of the solution, for example, due to the introduction of acidic or basic contaminants, could alter the charge state of the Allura Red AC molecule and reduce its solubility.
-
Recommendation: Ensure that all glassware is clean and that no acidic or basic impurities are introduced into the solution.
-
Below is a workflow diagram to guide you through the troubleshooting process.
Caption: A step-by-step guide to troubleshooting solubility issues with Allura Red AC.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Allura Red AC in various solvents at 25°C.
| Solvent | Chemical Formula | Dielectric Constant (approx.) | Solubility ( g/100 mL) at 25°C | Reference |
| Water | H₂O | 80.1 | 22 | [1] |
| Glycerol | C₃H₈O₃ | 42.5 | Soluble | [1] |
| Propylene Glycol | C₃H₈O₂ | 32.0 | Soluble | [1] |
| Ethanol (95%) | C₂H₅OH | 24.5 | Slightly Soluble | [1] |
| Methanol | CH₃OH | 32.7 | Soluble (used for extraction) | [5][6] |
| Acetone | C₃H₆O | 20.7 | Soluble (used for extraction) | [5][6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble (used for dissolving similar dyes) | [4] |
| Oils/Grease | N/A | Low | Insoluble | [1] |
Experimental Protocols
For researchers who need to determine the solubility of Allura Red AC in a specific solvent system for their experiments, the following standard laboratory protocols can be adapted.
Protocol 1: Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.
Materials:
-
Allura Red AC powder
-
Solvent of interest
-
Conical flask or sealed vials
-
Stirring mechanism (magnetic stirrer or shaker)
-
Temperature-controlled environment (e.g., water bath)
-
Filtration apparatus (syringe filters or filter paper)
-
Pre-weighed evaporation dish
-
Analytical balance
-
Drying oven
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of Allura Red AC powder to a known volume of the solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separate the Solid and Liquid Phases:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the solid at the bottom.
-
Filter the collected supernatant to remove any remaining microcrystals.
-
-
Evaporate the Solvent:
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye.
-
Continue drying until a constant weight of the residue is achieved.
-
-
Calculate Solubility:
-
Weigh the evaporation dish with the dried Allura Red AC residue.
-
The mass of the dissolved dye is the final weight minus the initial weight of the empty dish.
-
Express the solubility in grams of solute per 100 mL of solvent.
-
Caption: Workflow for determining the solubility of Allura Red AC using the gravimetric method.
Protocol 2: Spectrophotometric Method for Solubility Determination
This method is suitable for colored compounds and relies on measuring the absorbance of a saturated solution.
Materials:
-
Allura Red AC powder
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Filtration apparatus
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute, unsaturated solution of Allura Red AC in the chosen solvent.
-
Scan the solution using the spectrophotometer to find the wavelength at which the absorbance is highest. This is the λmax. Allura Red AC's λmax in water is approximately 504 nm.[5]
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of Allura Red AC in the same solvent with known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Prepare a Saturated Solution:
-
Follow step 1 of the gravimetric method to prepare a saturated solution of Allura Red AC.
-
-
Measure the Absorbance of the Saturated Solution:
-
Filter the saturated solution to remove any undissolved solids.
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility:
-
Use the measured absorbance and the equation from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration is the solubility of Allura Red AC in that solvent.
-
Caption: Workflow for determining the solubility of Allura Red AC via the spectrophotometric method.
References
- 1. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. reddit.com [reddit.com]
- 4. Solvent Dye Dissolution Method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 6. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E129 (Allura Red AC) Sample Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of E129 (Allura Red AC) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound, or Allura Red AC, is a synthetic red azo dye widely used in food, pharmaceuticals, and cosmetics.[1][2][3][4][5] As an azo dye, its stability is a critical concern during analytical sample preparation because degradation can lead to inaccurate quantification and the potential formation of hazardous aromatic amines.[6][7][8][9] The core structure of this compound contains an azo bond (-N=N-) which is susceptible to cleavage under various experimental conditions.[4][10][11]
Q2: What are the primary factors that can cause this compound degradation?
A2: The primary factors contributing to the degradation of this compound during sample preparation are exposure to light (photodegradation), strong oxidizing agents, and extreme pH conditions, although it is generally stable in a pH range of 3 to 8.[1][2][3][4][12][13] Temperature can also play a role, with higher temperatures potentially accelerating degradation reactions.[1][2][3][12][13]
Q3: What are the typical degradation products of this compound?
A3: Degradation of this compound primarily involves the reductive cleavage of the azo bond. This process can result in the formation of smaller aromatic amines, such as cresidinesulfonic acid, and other related by-products.[4][6][7][8][9] The presence of these degradation products can pose challenges for accurate analysis and may have toxicological implications.[6][7]
Q4: How can I visually identify if my this compound standard or sample has degraded?
A4: A noticeable fading of the characteristic red color of the this compound solution is a primary visual indicator of degradation.[11] The solution may become lighter in color or even colorless upon complete degradation.[11] For precise determination, spectrophotometric analysis is recommended, as a decrease in absorbance at its maximum wavelength (around 504 nm) indicates a reduction in this compound concentration.[3][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of this compound samples.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results for this compound concentration. | Sample degradation due to light exposure. | Prepare and store all this compound solutions in amber-colored vials or glassware to protect them from light. Minimize the exposure of samples to direct laboratory light during handling. |
| Degradation due to oxidizing agents in the sample matrix or reagents. | Avoid using strong oxidizing agents such as hydrogen peroxide or sodium hypochlorite (B82951) in your sample preparation workflow.[11][14][15][16][17] If their use is unavoidable, perform a validation study to assess the impact on this compound stability. | |
| Loss of red color in this compound standard solution over time. | Photodegradation from ambient light. | Store stock and working standard solutions in the dark and at a cool, stable temperature. |
| Reaction with components in the solvent or storage vessel. | Use high-purity solvents (e.g., HPLC-grade water) for preparing solutions. Ensure that storage containers are clean and inert. | |
| Unexpected peaks in chromatogram during HPLC analysis. | Presence of this compound degradation products. | Review the sample preparation workflow for potential causes of degradation (light, heat, oxidizing agents). Prepare fresh standards and samples, ensuring minimal exposure to degradative factors. |
| Contamination of the sample or mobile phase. | Use fresh, high-purity solvents and filter all solutions before injection. | |
| Low recovery of this compound during solid-phase extraction (SPE). | Degradation of this compound on the SPE sorbent. | Ensure the pH of the sample and elution solvents are within the stable range for this compound (pH 3-8).[1][2][3][12][13] Test different SPE sorbents to find one that does not promote degradation. |
| Incomplete elution from the SPE cartridge. | Optimize the elution solvent composition and volume to ensure complete recovery of this compound. |
Data Summary: this compound Stability
The following table summarizes the stability of Allura Red AC under various conditions based on available literature.
| Condition | Stability Profile | Quantitative Data/Observations | References |
| pH | Good stability in the range of pH 3 to 8. | No appreciable change in color or concentration observed in this range. | [1][2][3][12][13] |
| Light | Fair to very good stability, but susceptible to photodegradation. | Degradation follows first-order kinetics and is faster in a soft drink matrix compared to an aqueous solution.[18] The presence of other ingredients like ascorbic acid can influence photodegradation.[6][7] | [1][2][3][6][7][12][13][18] |
| Temperature | Good stability to heat. | Melting point is greater than 300 °C.[2][12][13] | [1][2][3][12][13] |
| Oxidizing Agents | Fair to poor stability. | Degrades in the presence of oxidizing agents like sodium hypochlorite (bleach) and hydrogen peroxide.[11][14][15][16][17] The azo bond is cleaved by these agents.[11] | [1][2][3][11][12][13][14][15][16][17] |
| Reducing Agents | May fade in formulations with high reducing potential. | Intestinal microflora can reduce the azo bond.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Standard Solution of this compound
-
Materials:
-
Allura Red AC (this compound) powder (analytical standard grade)
-
HPLC-grade water
-
Class A volumetric flasks (amber-colored)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh a suitable amount of this compound powder.
-
Quantitatively transfer the powder to an amber-colored volumetric flask.
-
Add a small amount of HPLC-grade water to dissolve the powder completely.
-
Once dissolved, bring the solution to the final volume with HPLC-grade water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the stock solution in the dark at 2-8 °C.
-
Protocol 2: General Sample Preparation for HPLC Analysis
-
Objective: To extract this compound from a liquid or solid matrix while minimizing degradation.
-
Procedure:
-
Sample Extraction (Solid Samples):
-
Accurately weigh the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., a mixture of water and methanol). The pH should be adjusted to be within the 3-8 range if necessary.
-
Vortex or sonicate the sample to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
-
Sample Extraction (Liquid Samples):
-
For clear liquid samples, direct injection after filtration may be possible.
-
For complex liquid matrices, a solid-phase extraction (SPE) clean-up may be necessary. Ensure all solutions are protected from light during this process.
-
-
Filtration:
-
Filter the supernatant or liquid sample through a 0.45 µm syringe filter into an amber-colored HPLC vial.
-
-
Analysis:
-
Analyze the sample by HPLC as soon as possible after preparation. If storage is necessary, keep the vials at 2-8 °C in the dark.
-
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. ALLURA RED AC - Ataman Kimya [atamanchemicals.com]
- 4. eadditives.com [eadditives.com]
- 5. nbinno.com [nbinno.com]
- 6. Identification of photodegradation products of Allura Red AC (this compound) in a beverage by ultra high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 9. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALLURA RED AC (this compound) - Ataman Kimya [atamanchemicals.com]
- 11. azom.com [azom.com]
- 12. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 13. ALLURA RED AC CAS#: 25956-17-6 [m.chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Decolorization and mineralization of Allura Red AC aqueous solutions by electrochemical advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photostability of organic red food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in spectrophotometric quantification of Allura Red
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the spectrophotometric quantification of Allura Red using a calibration curve.
Frequently Asked Questions (FAQs)
Q1: What is the maximum absorbance wavelength (λmax) for Allura Red?
The maximum absorbance wavelength (λmax) for Allura Red in an aqueous solution is approximately 504 nm.[1][2][3] It is crucial to determine the λmax experimentally using your specific instrument and solvent system by scanning a standard solution across a range of wavelengths (e.g., 400-700 nm) to ensure maximum sensitivity and adherence to Beer-Lambert law.[4][5]
Q2: What is a typical concentration range for an Allura Red calibration curve?
The concentration range for a calibration curve can vary depending on the sensitivity of the spectrophotometer and the expected concentration of Allura Red in the samples. Common ranges found in literature include 20-200 µg/mL and 5-30 mg/L.[1][6] The chosen range should exhibit a linear relationship between absorbance and concentration.
Q3: What solvent should be used to prepare Allura Red standards and samples?
Distilled or deionized water is the most common and recommended solvent for preparing Allura Red solutions due to the dye's high solubility and the solvent's minimal background interference in the visible spectrum.[1] In some cases, a mixture of methanol (B129727) or ethanol (B145695) and water may be used, but solubility can be limited.[6] Consistency in the solvent used for blanks, standards, and samples is critical.
Q4: How should I prepare my samples for analysis?
Sample preparation depends on the matrix. For liquid samples like beverages, simple dilution with distilled water may be sufficient.[7] Solid samples, such as candies or powdered drink mixes, need to be accurately weighed, dissolved in a known volume of solvent (e.g., distilled water), and potentially filtered or centrifuged to remove any insoluble components before measurement.[8]
Troubleshooting Guide
Issue 1: Non-linear Calibration Curve
A non-linear calibration curve is a common issue that can arise from several factors. According to the Beer-Lambert law, the relationship between absorbance and concentration should be linear.[3]
Possible Causes and Solutions:
-
Concentrations are too high: At high concentrations, the absorbance may plateau, leading to a non-linear curve.
-
Solution: Dilute the standard solutions to a lower concentration range where linearity is observed. Ensure the highest standard's absorbance is generally below 1.0-1.5 AU.[5]
-
-
Incorrect Blank: An improperly prepared or measured blank can cause a y-intercept shift, affecting linearity.
-
Solution: Use the same solvent for the blank as used for the standards and samples. Ensure the cuvette is clean and properly aligned when measuring the blank.
-
-
Instrumental Issues: Stray light or incorrect wavelength settings can lead to non-linearity.[9][10]
-
Chemical Interactions: The dye molecules may interact or degrade at certain concentrations or pH values.
-
Solution: Ensure the pH of the standard solutions is consistent. Prepare fresh standards for each experiment to avoid degradation.
-
Issue 2: Poor Reproducibility or Inconsistent Readings
Inconsistent absorbance readings for the same sample can lead to an unreliable calibration curve and inaccurate quantification.
Possible Causes and Solutions:
-
Cuvette-Related Errors: Dirty, scratched, or improperly positioned cuvettes are a frequent source of error.
-
Solution: Thoroughly clean cuvettes with an appropriate solvent before each use. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Use the same cuvette for all measurements, or ensure that multiple cuvettes are matched.
-
-
Instrument Drift: The spectrophotometer's lamp or detector output may fluctuate over time.
-
Solution: Allow the instrument to warm up for the manufacturer-recommended time before use. Re-blank the instrument periodically during long experiments.
-
-
Sample Inhomogeneity: If the Allura Red is not fully dissolved or if there are suspended particles, the absorbance readings will be inconsistent.
-
Solution: Ensure complete dissolution of the dye in the solvent. For complex matrices, filter or centrifuge the samples to remove any particulates.[8]
-
Issue 3: The Calibration Curve Does Not Go Through the Origin (0,0)
Ideally, the calibration curve should pass through the origin, as zero concentration should result in zero absorbance. A significant y-intercept can indicate a systematic error.
Possible Causes and Solutions:
-
Contaminated Solvent or Reagents: Impurities in the solvent or reagents used to prepare the standards can contribute to the absorbance.
-
Solution: Use high-purity (e.g., analytical grade) reagents and fresh, high-purity solvent for all preparations.
-
-
Incorrect Blanking Procedure: If the blank is not representative of the sample matrix (excluding the analyte), it can lead to a non-zero intercept.
-
Solution: The blank should contain everything that the standards contain, except for Allura Red. This is especially important when dealing with complex sample matrices.
-
-
Interfering Substances: The presence of other colored compounds in the standards or an improperly cleaned cuvette can cause a baseline absorbance.
-
Solution: Ensure all glassware is scrupulously clean. If matrix interference is suspected, consider sample cleanup steps like solid-phase extraction.
-
Experimental Protocols
Protocol 1: Preparation of Allura Red Stock and Standard Solutions
-
Stock Solution Preparation (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of Allura Red AC analytical standard using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the dye.
-
Once dissolved, dilute to the 100 mL mark with distilled water. Mix thoroughly by inverting the flask several times. This creates a 100 mg/L (or 100 µg/mL) stock solution.[6]
-
-
Working Standard Solutions Preparation:
-
Prepare a series of standard solutions by serial dilution of the stock solution. For a range of 5-30 mg/L, you can pipette 2.5, 5, 7.5, 10, 12.5, and 15 mL of the 100 mg/L stock solution into separate 50 mL volumetric flasks and dilute to the mark with distilled water. This will result in concentrations of 5, 10, 15, 20, 25, and 30 mg/L.
-
Always use calibrated volumetric pipettes and flasks for accurate dilutions.
-
Protocol 2: Spectrophotometric Measurement and Calibration Curve Construction
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to the λmax of Allura Red (approximately 504 nm).
-
-
Blank Measurement:
-
Fill a clean cuvette with the blank solution (distilled water or the specific sample matrix solvent).
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
-
Standard Measurement:
-
Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution, then fill the cuvette.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue and place it in the spectrophotometer.
-
Record the absorbance.
-
Repeat this process for all standard solutions, moving from the lowest to the highest concentration.
-
-
Calibration Curve Plotting:
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the spectrophotometric quantification of Allura Red from various sources.
| Parameter | Typical Value/Range | Source(s) |
| Wavelength (λmax) | 504-507 nm | [1][2][11][12][13] |
| Linear Range | 2-40 µg/mL | [13] |
| 20-200 µg/mL | [1] | |
| 0.05-2.00 mg/L | [14] | |
| Coefficient of Determination (R²) | > 0.99 | General expectation for good linearity |
| Limit of Detection (LOD) | 2.35 µg/L | [12] |
| 3.92 µg/L | [15] | |
| 0.005 mg/L | [14] | |
| 0.6 mg/L | [16] |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for spectrophotometric calibration curve issues.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Allura Red AC - Wikipedia [en.wikipedia.org]
- 3. uclmail.net [uclmail.net]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. Absorption Spectrum of Allura Red – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. webassign.net [webassign.net]
- 8. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Errors in Spectrophotometry and Calibration Procedures to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. UV-Vis Spectrum of Allura Red (Red 40) | SIELC Technologies [sielc.com]
- 12. Spectrophotometric determination of trace levels of allura red in water samples after separation and preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Simultaneous determination of color additives tartrazine and allura red in food products by digital image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Sensitivity for Allura Red AC (E129) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Allura Red AC (E129). Our aim is to help you enhance the sensitivity of your analytical methods and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound detection?
A1: A variety of analytical methods are available for the detection and quantification of Allura Red AC (this compound). The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), spectrophotometry, and electrochemical methods like voltammetry and polarography.[1][2] For routine monitoring, HPLC with a Diode-Array Detector (DAD) is frequently used, while LC-MS/MS is preferred for higher sensitivity and confirmation.[1]
Q2: How can I improve the sensitivity of my this compound detection method?
A2: Enhancing sensitivity can be achieved through several strategies:
-
Sample Preparation: Employing effective solid-phase extraction (SPE) can pre-concentrate the analyte and remove interfering matrix components.[2]
-
Instrumentation: Utilizing advanced detection techniques like tandem mass spectrometry (LC-MS/MS) provides higher selectivity and lower detection limits compared to UV-Vis or DAD detectors.[1]
-
Electrochemical Sensors: The use of modified electrodes, for instance, with multi-walled carbon nanotubes (MWCNTs) or shungite, has been shown to significantly increase the electrochemical signal and lower the limit of detection.[2][3]
-
Derivatization: Although less common for this compound, derivatization can be explored to enhance the chromophoric or electrophoric properties of the analyte.
Q3: What is a typical Limit of Detection (LOD) I can expect for this compound analysis?
A3: The Limit of Detection (LOD) for this compound varies significantly depending on the analytical technique employed. For instance, HPLC-DAD methods can achieve LODs in the range of 1–3 µg/kg.[1] More advanced techniques like HPLC combined with tandem mass spectrometry (ESI-IT-TOF/MS) can lower the LOD to between 0.01 and 0.05 µg/mL.[1][2] Highly sensitive electrochemical methods using modified electrodes have reported LODs as low as 0.36 nmol/L.[3]
Q4: Are there any "green" analytical methods for this compound detection?
A4: Yes, there is a growing interest in developing environmentally friendly analytical methods. One such approach involves using a smartphone-based colorimetric method for quantification. This method significantly reduces sample preparation time and solvent consumption, aligning with the principles of green analytical chemistry.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Allura Red AC (this compound).
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptoms: Tailing peaks, fronting peaks, or co-elution with other components.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to improve peak shape. |
| Contaminated Guard Column/Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. |
Issue 2: Low or No Recovery During Sample Extraction
Symptoms: The concentration of this compound measured is significantly lower than the expected value.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction Solvent | The choice of extraction solvent is crucial and depends on the sample matrix.[2] Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol (B145695), acetone) to optimize extraction efficiency. |
| Analyte Adsorption | This compound may adsorb to container surfaces or particulate matter in the sample. Consider using silanized glassware and ensure thorough filtration. |
| Degradation of this compound | Allura Red AC can be sensitive to light and high temperatures. Protect samples from light and avoid excessive heat during sample preparation. |
| Incorrect pH for Extraction | The pH of the extraction medium can influence the solubility and stability of this compound. Optimize the pH to maximize recovery. |
Issue 3: High Background Noise or Baseline Instability in Electrochemical Detection
Symptoms: Noisy baseline, wandering baseline, or the presence of spurious peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Electrode Surface | The electrode surface can become fouled by sample matrix components. Regularly clean and polish the electrode according to the manufacturer's instructions. For modified electrodes, ensure the modifying layer is stable. |
| Dissolved Oxygen Interference | De-gas the supporting electrolyte solution by purging with an inert gas (e.g., nitrogen or argon) before and during the measurement. |
| Electrical Interference | Ensure proper grounding of the electrochemical workstation and shield the setup from external sources of electromagnetic interference. |
| Unstable Reference Electrode | Check the filling solution of the reference electrode and ensure there are no air bubbles. If necessary, refill or replace the electrode. |
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of Allura Red AC (this compound).
| Analytical Method | Limit of Detection (LOD) | Recovery (%) | Sample Matrix | Reference |
| HPLC-DAD | 1-3 µg/kg | - | Hotpot Condiment | [1] |
| HPLC-DAD-ESI-IT-TOF/MS | 0.01-0.05 µg/mL | 76.1-105.0 | Foodstuff | [1][2] |
| Square Wave Voltammetry (SWV) | 1.4 µmol/L | - | Food Samples | [1] |
| Adsorptive Voltammetry (HMDE) | 8.5 x 10⁻⁹ mol/L | - | Candy, Soft Drink | [1] |
| Voltammetry (SHU/PCFE) | 0.36 nmol/L | - | Drinks, Lollipops | [3] |
| Electrochemical Sensor (CHIT/ZnONPs/MWCNTs) | 0.4 ppm | 90.8-96.7 | Candy, Royal Jelly, Ice Cream, Soft Drink | [5][6] |
| Smartphone-based Colorimetry (DIA-RD) | 5.51 x 10⁻⁵ mg/mL | 78.04-98.42 | Candies | [4] |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound in Beverages
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation:
-
Degas carbonated beverage samples by ultrasonication.
-
For non-carbonated beverages, directly take an aliquot for analysis.
-
Filter the sample through a 0.45 µm syringe filter.
-
If matrix interference is expected, perform a solid-phase extraction (SPE) clean-up using a C18 cartridge.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode-Array Detector (DAD) set to the maximum absorbance wavelength of Allura Red AC (approximately 504 nm).[1][2]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Electrochemical Detection of this compound using a Modified Electrode
This protocol describes a general procedure for voltammetric detection.
-
Electrode Preparation:
-
Polish the bare working electrode (e.g., glassy carbon electrode) with alumina (B75360) slurry, then sonicate in ethanol and deionized water.
-
Modify the electrode surface as described in the relevant literature (e.g., by drop-casting a suspension of multi-walled carbon nanotubes).
-
-
Electrochemical Measurement:
-
Place the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing a supporting electrolyte (e.g., phosphate (B84403) buffer solution).
-
Record the background voltammogram.
-
Add a known volume of the sample solution to the cell.
-
Record the voltammogram (e.g., using differential pulse voltammetry) over a potential range where this compound is electroactive.
-
-
Quantification:
-
The peak current in the voltammogram is proportional to the concentration of this compound.
-
Use the standard addition method or a calibration curve to quantify the analyte.
-
Visualizations
Caption: Workflow for HPLC-DAD analysis of this compound in beverages.
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly sensitive voltammetric determination of Allura Red (this compound) food colourant on a planar carbon fiber sensor modified with shungite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected color changes of Allura Red AC in solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in Allura Red AC solutions.
Frequently Asked Questions (FAQs)
Q1: What is Allura Red AC and what are its typical properties in solution?
A1: Allura Red AC, also known as FD&C Red 40, is a synthetic azo dye.[1] It is commonly used as a colorant in various applications, including food, drugs, and cosmetics.[2] In aqueous solutions, it typically appears as a yellowish-red to red color and exhibits a maximum absorbance at approximately 504 nm.[2] It is freely soluble in water and only slightly soluble in ethanol.[3]
Q2: What is the general stability of Allura Red AC in solution?
A2: Allura Red AC is known to have good stability in a pH range of 3 to 8, showing no significant color change within this range.[2][4] It also possesses good stability to heat and very good stability to light under typical laboratory conditions.[2] However, its stability towards oxidation is considered fair to poor.[2]
Q3: Can Allura Red AC be degraded?
A3: Yes, Allura Red AC can be degraded under certain conditions. The azo bond (-N=N-) in its structure is susceptible to cleavage by oxidizing and reducing agents, which leads to the decolorization of the solution.[5] Photodegradation can also occur, especially in the presence of other reactive species.
Q4: What are the common causes of color change in Allura Red AC solutions?
A4: The most common causes of color change include:
-
pH shifts: Moving outside the stable pH range of 3-8 can lead to color changes.
-
Presence of oxidizing agents: Reagents like sodium hypochlorite (B82951) (bleach) or hydrogen peroxide can rapidly decolorize the solution.[5]
-
Presence of reducing agents: Substances like ascorbic acid can also lead to the degradation and color fading of Allura Red AC over time.[6]
-
Exposure to high-intensity light: Prolonged exposure to UV or high-intensity visible light can cause photodegradation.
-
High temperatures: While generally heat-stable, prolonged exposure to very high temperatures can accelerate degradation.
Troubleshooting Guide
Issue: My Allura Red AC solution has changed color overnight.
This guide will help you identify the potential cause of the color change and provide steps to rectify the issue.
1. The solution has become colorless or significantly faded.
-
Possible Cause: This is the most common issue and is almost always due to the degradation of the Allura Red AC molecule, specifically the cleavage of the azo bond.[5]
-
Oxidizing Agents: The presence of even trace amounts of oxidizing agents can cause rapid decolorization. Common laboratory oxidants include:
-
Sodium hypochlorite (bleach)[5]
-
Hydrogen peroxide
-
Potassium permanganate
-
Peroxides from aged solvents (e.g., older ethers)
-
-
Reducing Agents: Certain reducing agents can also lead to the breakdown of the azo dye. A common example is:
-
Ascorbic acid (Vitamin C)[6]
-
-
Extreme pH and Light: While Allura Red AC is stable between pH 3 and 8, highly acidic or alkaline conditions, especially when combined with exposure to high-intensity light, can accelerate degradation.
-
-
Troubleshooting Steps:
-
Review Solution Composition: Carefully check all components added to the solution. Were any of the oxidizing or reducing agents listed above included, even in small amounts or as part of another reagent?
-
Solvent Purity: Ensure the solvent used (e.g., water, buffer) is fresh and free from contaminants. If using organic solvents, check for the presence of peroxides.
-
Storage Conditions: Was the solution stored in a clear container and exposed to direct sunlight or intense laboratory lighting?
-
Perform a Control Experiment: Prepare a fresh solution of Allura Red AC in a clean, inert container using a fresh, high-purity solvent. If this solution remains stable, it points to a contaminant or environmental factor in the original experiment.
-
2. The solution has turned yellow or brown.
-
Possible Cause: A shift to a yellow or brown hue often indicates the formation of degradation products or a significant change in the electronic structure of the dye molecule.
-
pH Shift: A significant shift in pH outside the 3-8 stability range can cause a color change. For example, some azo dyes change color in highly acidic or alkaline environments due to protonation or deprotonation of the molecule.
-
Partial Degradation: The presence of certain reagents might lead to the formation of colored degradation products.
-
Interaction with Metal Ions: The presence of certain metal ions in the solution could potentially form complexes with the dye, leading to a color shift.
-
-
Troubleshooting Steps:
-
Measure the pH: Use a calibrated pH meter to check the pH of the solution. If it is outside the 3-8 range, this is a likely cause.
-
Review Reagents: Scrutinize all reagents for potential contaminants, including metal ions.
-
Analyze for Degradation Products: If possible, use analytical techniques like HPLC or UV-Vis spectrophotometry to check for the appearance of new peaks that would indicate the formation of degradation products.
-
3. A precipitate has formed in the solution.
-
Possible Cause:
-
Insolubility: The degradation products of Allura Red AC may be less soluble than the parent dye, leading to precipitation.
-
Salting Out: High concentrations of salts in the solution can decrease the solubility of the dye and cause it to precipitate.
-
Complexation: Interaction with other components in the solution could lead to the formation of an insoluble complex.
-
-
Troubleshooting Steps:
-
Analyze the Supernatant: Check if the supernatant is still colored. If it is colorless, it suggests the dye has degraded and precipitated.
-
Review Solution Composition: Check for high concentrations of salts or other components that could reduce the dye's solubility.
-
Attempt to Redissolve: Try to redissolve the precipitate in a small amount of pure solvent. If it does not redissolve, it is likely a degradation product or an insoluble complex.
-
Quantitative Data on Allura Red AC Stability
The stability of Allura Red AC is influenced by several factors. The following tables summarize the impact of pH, oxidizing agents, and reducing agents on its degradation.
Table 1: Effect of pH on the Degradation Rate of Allura Red AC
| pH | Relative Degradation Rate | Observations |
| < 3 | Increased | Degradation can occur in strongly acidic conditions. |
| 3 - 8 | Stable | No appreciable change in color or concentration.[2][4] |
| > 8 | Significantly Increased | Degradation is faster in alkaline conditions, with a maximum rate observed around pH 11.5 in some studies.[7] |
Table 2: Degradation of Allura Red AC by Oxidizing Agents
| Oxidizing Agent | Concentration | Approximate Time for Decolorization | Degradation Kinetics |
| Sodium Hypochlorite (Bleach) | 0.163 M | ~1 minute | Pseudo-first-order[8] |
| Hydrogen Peroxide (with catalyst) | 2.59 mM | > 95% degradation in 60 minutes | - |
Table 3: Degradation of Allura Red AC by Ascorbic Acid (Reducing Agent)
| Ascorbic Acid Concentration | Time for Complete Degradation | Degradation Kinetics |
| 0.05 - 0.2 g in solution | 7 days | First-order[6] |
| 0.01 g in solution | 14 days | First-order[6] |
Experimental Protocols
1. Protocol for Spectrophotometric Analysis of Allura Red AC Concentration
This protocol allows for the quantification of Allura Red AC in a solution using a UV-Vis spectrophotometer.
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or plastic cuvettes
-
Volumetric flasks and pipettes
-
Allura Red AC standard
-
Solvent (e.g., deionized water)
-
-
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of Allura Red AC.
-
Scan the absorbance of the solution from 400 nm to 700 nm.
-
The wavelength with the highest absorbance is the λmax (typically around 504 nm).[2]
-
-
Prepare a Calibration Curve:
-
Prepare a stock solution of Allura Red AC of a known concentration.
-
Perform a series of dilutions to create at least five standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to Beer's Law (A = εbc).[5]
-
-
Measure the Unknown Sample:
-
Measure the absorbance of your experimental sample at the λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of Allura Red AC in your sample.[9]
-
-
2. Protocol for a Forced Degradation Study of Allura Red AC
This protocol outlines a forced degradation study to investigate the stability of Allura Red AC under various stress conditions, as recommended by ICH guidelines.[10][11]
-
Materials:
-
Allura Red AC solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Constant temperature oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer
-
-
Procedure:
-
Acid Hydrolysis:
-
To an aliquot of the Allura Red AC solution, add HCl to a final concentration of 0.1 M.
-
Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours).
-
At various time points, take samples, neutralize them, and analyze for the remaining Allura Red AC concentration.
-
-
Base Hydrolysis:
-
To an aliquot of the Allura Red AC solution, add NaOH to a final concentration of 0.1 M.
-
Follow the same procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
To an aliquot of the Allura Red AC solution, add H₂O₂ to a final concentration of 3%.
-
Keep the solution at room temperature for a specified period.
-
At various time points, take samples and analyze for the remaining Allura Red AC.
-
-
Thermal Degradation:
-
Place an aliquot of the Allura Red AC solution in a constant temperature oven at an elevated temperature (e.g., 60°C or 80°C).
-
At various time points, take samples and analyze for the remaining Allura Red AC.
-
-
Photodegradation:
-
Expose an aliquot of the Allura Red AC solution to a controlled light source (e.g., in a photostability chamber) for a specified duration.
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure period, analyze both the exposed and control samples for the remaining Allura Red AC concentration.
-
-
3. Protocol for HPLC Analysis of Allura Red AC and its Degradation Products
This protocol provides a general framework for separating and identifying Allura Red AC and its potential degradation products using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase components (e.g., acetonitrile (B52724), water, buffer)
-
Allura Red AC standard
-
Degraded Allura Red AC samples
-
-
Procedure:
-
Method Development (if a method is not already established):
-
Choose a suitable mobile phase. A common starting point for azo dyes is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Set the detector to monitor at the λmax of Allura Red AC (~504 nm) and also scan a wider range to detect degradation products with different absorption spectra.
-
-
Sample Preparation:
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC system.
-
-
Analysis:
-
Inject the Allura Red AC standard to determine its retention time.
-
Inject the degraded samples.
-
Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products. The decrease in the peak area of Allura Red AC indicates its degradation.
-
-
Identification of Degradation Products (if an MS detector is available):
-
If the HPLC is connected to a mass spectrometer (LC-MS), the mass-to-charge ratio of the new peaks can be determined, which is crucial for identifying the chemical structure of the degradation products.[12]
-
-
Signaling Pathways and Logical Relationships
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 2. ALLURA RED AC - Ataman Kimya [atamanchemicals.com]
- 3. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rainbowdyetech.co [rainbowdyetech.co]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of degradation of allura red, ponceau 4R and carmosine dyes with potassium ferrioxalate complex in the presence of H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantesusa.com [avantesusa.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scribd.com [scribd.com]
- 12. Decolorization and mineralization of Allura Red AC aqueous solutions by electrochemical advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of pH for Electrophoretic Separation of E129 (Allura Red AC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH in the electrophoretic separation of the food dye E129, also known as Allura Red AC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the electrophoretic separation of this compound?
An optimal pH for the separation of this compound is generally in the alkaline range, typically between 8.0 and 10.0.[1][2] A higher pH ensures that the sulfonic acid groups of the this compound molecule are fully deprotonated, maximizing its negative charge and electrophoretic mobility towards the anode in a standard capillary electrophoresis setup. A buffer with a pH of 10.0 has been successfully used for the separation of this compound along with other synthetic food dyes.
Q2: How does pH affect the charge and mobility of this compound?
The charge of Allura Red AC is significantly influenced by the pH of the buffer solution due to its molecular structure, which contains two sulfonic acid groups and one phenolic hydroxyl group. The sulfonic acid groups are strongly acidic (with a predicted pKa << 2) and are therefore deprotonated and negatively charged over a wide pH range. The phenolic hydroxyl group is weakly acidic, with a pKa of approximately 11.28.[3][4][5]
At acidic to neutral pH (pH 3-8), the sulfonic acid groups are ionized, giving this compound a net negative charge.[6][7][8] As the pH increases into the alkaline range, the molecule remains negatively charged. The consistency of its charge in the pH 3-8 range contributes to its stability as a colorant in various food products.[6][7][8] For electrophoretic separation, a pH well above the pKa of the sulfonic acid groups ensures a consistent and high charge-to-mass ratio, leading to better migration and separation.
Q3: Why is an alkaline buffer generally recommended for the separation of this compound?
An alkaline buffer is recommended for several reasons:
-
Maximizes Charge: It ensures the complete deprotonation of the sulfonic acid groups, leading to a higher and more consistent negative charge on the this compound molecule. This results in a stronger interaction with the electric field and faster, more predictable migration.
-
Reduces Wall Interactions: In untreated fused-silica capillaries, an alkaline pH creates a negatively charged capillary wall. This generates a strong electroosmotic flow (EOF) and can minimize the adsorption of the negatively charged this compound analyte to the capillary wall through electrostatic repulsion.
-
Improves Resolution: By ensuring a consistent charge on the analyte, peak broadening due to charge heterogeneity is minimized, leading to sharper peaks and better resolution from other components in a mixture.
Q4: Can acidic buffers be used for the separation of this compound?
While acidic buffers can be used, they may not be optimal. In acidic conditions, the electroosmotic flow (EOF) in a bare fused-silica capillary is significantly reduced. While this compound would still be negatively charged due to its sulfonic acid groups and migrate towards the anode, the overall separation time might be longer. The main advantage of using a very low pH buffer would be to suppress the EOF and separate analytes based purely on their electrophoretic mobility.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophoretic separation of this compound, with a focus on pH-related problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Analyte-Wall Interaction: Adsorption of this compound onto the capillary wall. 2. Inappropriate Buffer pH: The pH is too low, leading to reduced electrostatic repulsion between the analyte and the capillary wall. 3. Sample Overload: Concentration of this compound in the sample is too high. | 1. Increase Buffer pH: Use a buffer in the pH range of 8-10 to increase the negative charge on both the analyte and the capillary wall. 2. Capillary Conditioning: Ensure a thorough capillary conditioning protocol is in place (e.g., rinsing with NaOH followed by water and then the running buffer). 3. Dilute the Sample: Reduce the concentration of the this compound sample. |
| Poor Resolution / Co-elution of Peaks | 1. Suboptimal pH: The chosen pH does not provide a sufficient difference in the charge-to-mass ratio between this compound and other components. 2. Inadequate EOF: The electroosmotic flow is too fast or too slow, compressing the separation window. | 1. Systematic pH Study: Empirically test a range of pH values (e.g., from 7.0 to 10.5) to find the optimal resolution. 2. Modify Buffer Composition: Consider adding organic modifiers (e.g., methanol, acetonitrile) to the buffer to alter selectivity. |
| Long Migration Times | 1. Low Buffer pH: A lower pH reduces the electroosmotic flow, increasing the time it takes for analytes to reach the detector. 2. Low Voltage: The applied voltage is not sufficient for rapid migration. | 1. Increase Buffer pH: A higher pH will increase the EOF and decrease the migration time. 2. Increase Applied Voltage: Carefully increase the voltage, but monitor for excessive Joule heating which can degrade resolution. |
| Irreproducible Migration Times | 1. Unstable Buffer pH: The buffer capacity is insufficient, leading to pH changes during the run. 2. Inconsistent Capillary Surface: The capillary wall charge is not consistent between runs. | 1. Use a Buffer with Adequate Capacity: Ensure the buffer concentration is sufficient to maintain a stable pH. 2. Implement a Rigorous Rinsing Protocol: A consistent rinsing procedure between runs (e.g., with NaOH, water, and running buffer) is crucial for a reproducible capillary surface. |
Data Presentation
The following table summarizes the expected effect of pH on the key parameters in the capillary electrophoretic separation of this compound.
| pH Range | Charge on this compound | Electroosmotic Flow (EOF) in Fused-Silica Capillary | Expected Migration Behavior | Potential Issues |
| Acidic (pH < 4) | Highly Negative (from sulfonic acid groups) | Very Low / Suppressed | Slow migration towards the anode. | Long analysis times, potential for analyte adsorption if the capillary wall is not appropriately treated. |
| Neutral (pH 6-8) | Highly Negative | Moderate | Moderate migration time. Good starting point for optimization. | Suboptimal resolution may occur depending on the sample matrix. |
| Alkaline (pH > 8) | Highly Negative | Strong | Fast migration towards the anode, aided by EOF. | High EOF may lead to insufficient resolution if not optimized. The phenolic group may start to deprotonate at very high pH (>10). |
Experimental Protocols
Detailed Methodology for Capillary Zone Electrophoresis (CZE) of this compound
This protocol provides a starting point for the analysis of Allura Red AC. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
A standard capillary electrophoresis system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Uncoated fused-silica capillary (e.g., 50 µm internal diameter, 30-60 cm total length).
-
Data acquisition and analysis software.
-
-
Reagents and Solutions:
-
Running Buffer: 20 mM sodium borate (B1201080) buffer, pH 9.5. Prepare by dissolving sodium tetraborate (B1243019) in deionized water and adjusting the pH with a dilute solution of NaOH or HCl. Filter the buffer through a 0.45 µm filter before use.
-
Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH) and deionized water.
-
Sample Solution: Prepare a stock solution of this compound in deionized water (e.g., 100 µg/mL). Dilute with the running buffer to the desired concentration for analysis (e.g., 1-10 µg/mL).
-
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer for 15 minutes.
-
-
Pre-injection Rinsing Protocol (between runs):
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the running buffer for 3 minutes.
-
-
Electrophoretic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its migration time.
-
Quantify the peak area or height for concentration determination.
-
Visualizations
Caption: A typical experimental workflow for optimizing the buffer pH for the electrophoretic separation of this compound.
Caption: Logical relationship between buffer pH, the charge of this compound, and its resulting migration behavior in capillary electrophoresis.
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant’s pKa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Three-way Estimation of Allura Red and Its pKa Value in Energy Drink" by Erdal Dinç Prof., Nazangül Ünal et al. [jfda-online.com]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. This compound (Allura Red AC) - Ataman Kimya [atamanchemicals.com]
- 8. ALLURA RED AC | 25956-17-6 [chemicalbook.com]
- 9. Allura Red AC - Wikipedia [en.wikipedia.org]
Strategies to prevent Allura Red AC adsorption to labware
Welcome to the technical support center for Allura Red AC. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the adsorption of Allura Red AC to laboratory ware, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Allura Red AC and why does it stick to my labware?
Allura Red AC is a water-soluble red azo dye.[1] Its molecular structure contains sulfonic acid groups, which can interact with surfaces through ionic and other non-covalent forces, leading to its adsorption onto both plastic (polypropylene, polystyrene) and glass (borosilicate) labware. This can lead to inaccurate concentration measurements and cross-contamination between samples.
Q2: What are the most common types of labware that Allura Red AC adsorbs to?
Allura Red AC can adsorb to a variety of common laboratory plastics, including polypropylene (B1209903) (e.g., microcentrifuge tubes, pipette tips) and polystyrene (e.g., 96-well plates). It can also bind to borosilicate glass surfaces. The extent of adsorption can be influenced by the material's surface properties, the concentration of the dye, the pH of the solution, and the contact time.
Q3: What are the primary strategies to prevent this adsorption?
There are three main strategies to mitigate the adsorption of Allura Red AC to labware:
-
Surface Passivation/Coating: Creating a barrier on the labware surface to prevent direct contact with the dye.
-
Solution Additives: Including agents in your Allura Red AC solution that compete for binding sites on the labware or alter the dye's interaction with the surface.
-
Proper Rinsing and Cleaning: Employing effective washing techniques to remove any adsorbed dye after use.
Q4: Is there commercially available labware that is resistant to dye adsorption?
Yes, "low-binding" or "low-retention" microcentrifuge tubes and pipette tips are available. These products have surfaces that are specially modified to reduce the binding of molecules. While primarily designed for proteins and nucleic acids, they may also show reduced binding of small molecule dyes like Allura Red AC. However, their effectiveness for your specific application should be validated.
Troubleshooting Guide
Issue: Significant loss of Allura Red AC concentration in solution.
Possible Cause: Adsorption of the dye to the walls of plastic tubes or pipette tips.
Solutions:
-
Pre-coat your labware: Before use, treat polypropylene tubes and pipette tips with a blocking agent like Bovine Serum Albumin (BSA). A common protocol is to incubate the labware with a 1% BSA solution for at least one hour.[2] For more robust coating, a 10 mg/mL to 100 mg/mL BSA solution can be used with an incubation time of up to 24 hours.[3][4][5]
-
Use a detergent: Add a non-ionic detergent like Tween-20 to your Allura Red AC solution at a final concentration of 0.05% to 0.1%.[6] This is particularly effective for polystyrene surfaces.[7]
-
Switch to low-binding labware: If the problem persists, consider using commercially available low-binding tubes and tips.
Issue: Visible red staining on labware after use.
Possible Cause: Strong adherence of Allura Red AC to the labware surface.
Solutions:
-
Optimize your washing procedure: Immediately after use, rinse the labware with deionized water. Then, wash with a laboratory-grade detergent, using a suitable brush to scrub the surfaces. Follow with multiple rinses with deionized water. For stubborn stains, soaking in a cleaning solution may be necessary.[8][9]
-
Solvent Rinsing: For glass and compatible plastics, rinsing with ethanol (B145695) or acetone (B3395972) can help remove residual dye that is not removed by aqueous washing.[9]
-
Acid Wash (for glass): Soaking borosilicate glassware in a mild acid solution (e.g., 1% nitric acid or hydrochloric acid) can be effective at removing ionically bound molecules. Ensure to rinse thoroughly with deionized water afterward.
Issue: Inconsistent results in colorimetric or spectrophotometric assays.
Possible Cause: Variable adsorption of Allura Red AC to different wells of a microplate or to different tubes.
Solutions:
-
Uniform pre-treatment: Ensure all labware used in an experiment is treated consistently. If using a coating or additive, apply it to all tubes, tips, and plates.
-
Adjust solution pH: The adsorption of azo dyes can be pH-dependent.[10][11] While acidic conditions can sometimes increase adsorption, the effect on specific labware can vary. Experiment with buffering your Allura Red AC solution to a neutral or slightly basic pH to see if it reduces adsorption.
-
Increase Ionic Strength: Adding a neutral salt (e.g., NaCl) to your solution can sometimes reduce ionic interactions between the dye and the labware surface, thereby decreasing adsorption.
Quantitative Data Summary
The following table summarizes the expected effectiveness of different prevention strategies. Note that much of the quantitative data is derived from studies on protein adsorption and may need to be validated for Allura Red AC in your specific experimental setup.
| Strategy | Labware Material | Concentration/Method | Expected Reduction in Adsorption | Reference |
| BSA Coating | Polypropylene | 1% BSA, 1-hour incubation | Significant reduction | [2] |
| Polypropylene | 100 mg/mL BSA, 24-hour incubation | Substantial decrease | [4][5] | |
| Detergent Additive | Polystyrene | 0.05% - 0.1% Tween-20 | Effective in reducing non-specific binding | |
| Low-Binding Labware | Polypropylene | Commercially available | Variable, should be tested | |
| pH Adjustment | General | Acidic pH (e.g., 2-4) | May increase adsorption on some surfaces |
Experimental Protocols
Protocol 1: BSA Coating of Polypropylene Labware
This protocol provides a method for coating polypropylene tubes and pipette tips with Bovine Serum Albumin (BSA) to minimize the adsorption of Allura Red AC.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Deionized water or Phosphate Buffered Saline (PBS)
-
Polypropylene tubes or pipette tips to be coated
Procedure:
-
Prepare a 1% (w/v) BSA solution by dissolving 1g of BSA in 100 mL of deionized water or PBS. For a more robust coating, a concentration of 10 mg/mL can be used.[3]
-
Add a sufficient volume of the BSA solution to completely cover the interior surface of the labware.
-
Incubate for at least 1 hour at room temperature. For optimal results, incubation can be extended to overnight at 4°C.[2]
-
Aspirate the BSA solution.
-
Wash the labware twice with deionized water or your experimental buffer to remove any loosely bound BSA.
-
The labware is now ready for use.
Protocol 2: Using Tween-20 to Prevent Adsorption in Polystyrene Plates
This protocol describes the use of Tween-20 as a solution additive to prevent the adsorption of Allura Red AC to polystyrene microplates.
Materials:
-
Tween-20
-
Allura Red AC solution
Procedure:
-
Prepare your Allura Red AC working solution in the desired buffer.
-
Add Tween-20 to the working solution to a final concentration of 0.05% (v/v). For example, add 50 µL of a 10% Tween-20 stock solution to 10 mL of your Allura Red AC solution.
-
Mix thoroughly but gently to avoid excessive foaming.
-
Use this solution directly in your polystyrene plates. The Tween-20 in the solution will help to prevent the dye from adsorbing to the plastic surface.[6]
Visualizations
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coating Tubes with 1% BSA [genomecenter.tu-dresden.de]
- 3. benchchem.com [benchchem.com]
- 4. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. labobaza.pl [labobaza.pl]
- 8. pobel.com [pobel.com]
- 9. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 10. Adsorption Characteristics of Allura Red AC onto Sawdust and Hexadecylpyridinium Bromide-Treated Sawdust in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
Technical Support Center: Improving the Reproducibility of E129-Based Staining Procedures
Disclaimer: Allura Red AC (E129, FD&C Red No. 40) is an anionic azo dye widely used in the food, pharmaceutical, and cosmetic industries.[1] It is not a validated or commonly used stain in routine histology or diagnostic pathology. The following troubleshooting guide is provided for research and development purposes and is based on the known chemical properties of this compound and general principles of histological staining. These protocols are hypothetical and will require significant optimization and validation for any specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses potential issues researchers might encounter when experimenting with this compound as a biological stain.
Issue 1: Weak or No Staining
Q: My this compound stain is extremely pale or completely absent. What are the likely causes?
A: Weak staining is often a result of incorrect pH, insufficient dye concentration, or excessive differentiation.
-
Incorrect pH of Staining Solution: this compound is an anionic (acid) dye. For it to bind to cationic (basic) tissue components like cytoplasm, the staining solution should be slightly acidic. A pH that is too high (alkaline) will prevent the dye from binding effectively.
-
Inadequate Staining Time: The incubation time may be too short for the dye to sufficiently penetrate and bind to the tissue.
-
Low Dye Concentration: The prepared staining solution may be too dilute.
-
Excessive Dehydration/Washing: Prolonged exposure to dehydrating alcohols after staining can strip the dye from the tissue, especially if the dye is not firmly bound.
Issue 2: Overstaining or Lack of Differentiation
Q: The tissue is uniformly dark red, and I cannot distinguish different cellular components. How can I fix this?
A: Overstaining occurs when too much dye is deposited non-specifically, obscuring morphological detail.
-
Staining Solution is Too Concentrated: A high concentration of this compound can lead to rapid and intense staining that is difficult to control.
-
Staining Time is Too Long: Excessive incubation will lead to oversaturation of tissue components.
-
Inadequate Differentiation: Anionic dyes are typically differentiated by using a weakly acidic or aqueous solution (like dilute acetic acid or even just running tap water) to gently remove excess, unbound dye. The absence or brevity of this step can result in a lack of contrast.
Issue 3: Uneven or Patchy Staining
Q: My staining appears blotchy, with some areas dark and others light. What causes this artifact?
A: Uneven staining is typically a result of issues in pre-staining steps, such as fixation, processing, or deparaffinization.
-
Poor Fixation: Inadequate or delayed fixation of the tissue prevents cellular components from being properly preserved, leading to inconsistent dye uptake.
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the slide will block the aqueous this compound solution from reaching the tissue, resulting in unstained patches.
-
Tissue Drying: Allowing the tissue section to dry out at any point during the staining procedure can cause irreversible artifacts and uneven dye penetration.
Issue 4: Precipitate or Crystal Formation on Tissue
Q: I see small red crystals or precipitate on my stained slide. How can I prevent this?
A: Dye precipitate is often caused by using an oversaturated staining solution or by contamination.
-
Oversaturated Staining Solution: If the this compound concentration exceeds its solubility limit in the chosen solvent, it can precipitate out of the solution and deposit onto the tissue.
-
Contamination: Contamination of the staining solution or glassware can act as a nucleation site for dye precipitation. Always use clean glassware and filter the staining solution before use.
Data Presentation: Properties and Staining Parameters
The following tables summarize the known properties of this compound and provide a starting point for troubleshooting experimental staining procedures.
Table 1: Physicochemical Properties of Allura Red AC (this compound)
| Property | Value / Description | Citation(s) |
| Synonyms | Allura Red AC, FD&C Red No. 40, C.I. Food Red 17 | [2][3] |
| Dye Type | Anionic, Monoazo Dye | [4] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [3] |
| Molecular Weight | 496.42 g/mol | [1] |
| Appearance | Dark red powder or granules | [2] |
| Solubility | Freely soluble in water (22 g/100 mL at 25°C); slightly soluble in ethanol (B145695); insoluble in grease. | [5] |
| Max. Absorbance (λmax) | ~501-504 nm in aqueous solution | [2][3] |
| pH Stability | Stable in solutions with pH ranging from 3 to 8. |
Table 2: Troubleshooting Guide for this compound Staining
| Problem | Potential Cause | Recommended Action |
| Weak Staining | pH of staining solution is too high (>6.0). | Lower the pH of the staining solution using dilute acetic acid to a range of 4.0-5.5. |
| Staining time is too short. | Increase incubation time in the this compound solution incrementally (e.g., in 1-2 minute intervals). | |
| Excessive washing/differentiation. | Reduce time in post-stain rinses. Use 70% ethanol instead of higher concentrations for initial dehydration steps. | |
| Overstaining | Staining solution is too concentrated. | Dilute the this compound stock solution. |
| Staining time is too long. | Decrease the incubation time in the this compound solution. | |
| Inadequate differentiation. | Introduce a brief rinse in 1% acetic acid or running tap water after the this compound step to remove excess dye. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure slides are treated with xylene for an adequate amount of time to completely remove all paraffin. |
| Tissue drying during the procedure. | Keep slides moist in buffer or water between all steps. Never allow the section to air-dry. | |
| Precipitate on Slide | Unfiltered staining solution. | Filter the this compound staining solution through Whatman No. 1 filter paper before each use. |
| Solution is oversaturated. | Prepare a fresh, less concentrated solution of this compound. |
Experimental Protocols
As this compound is not a standard histological stain, no validated, peer-reviewed protocols exist. The following is a hypothetical protocol based on its properties as an anionic counterstain, similar in principle to Eosin Y. This protocol requires optimization.
Hypothetical Protocol: this compound as a Cytoplasmic Counterstain to Hematoxylin (B73222)
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in running tap water: 5 minutes.
-
-
Nuclear Staining:
-
Immerse in a regressive hematoxylin (e.g., Harris Hematoxylin) for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 0.5-1% Acid Alcohol: Dip 3-10 times until nuclei are distinct.
-
Rinse in running tap water.
-
Blue in Scott's Tap Water Substitute or ammonia (B1221849) water until nuclei turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Cytoplasmic Staining (this compound):
-
Prepare a 0.5% w/v this compound staining solution in distilled water. Add glacial acetic acid to adjust the pH to approximately 4.5.
-
Immerse slides in the this compound solution for 1-3 minutes.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 2 changes, 2 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Expected Result: Nuclei should be blue/purple, while cytoplasm and connective tissues should be stained in shades of red.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: A simplified workflow for using this compound as a hypothetical counterstain.
Caption: A decision tree for troubleshooting weak this compound staining results.
References
Technical Support Center: Chromatographic Analysis of Allura Red AC (E129)
Welcome to our dedicated support center for the chromatographic analysis of Allura Red AC (E129). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with Allura Red AC (this compound) in reversed-phase HPLC?
A1: In the analysis of food and beverage samples, Allura Red AC (this compound) frequently co-elutes with other synthetic azo dyes that have similar chemical structures and polarities. The most commonly encountered co-eluting compounds are Sunset Yellow FCF (E110), Ponceau 4R (E124), and Tartrazine (E102).[1][2][3][4][5][6][7][8][9][10] Their structural similarities can lead to poor resolution, especially under isocratic elution conditions with standard C18 columns.
Q2: My Allura Red AC peak is showing shouldering or is completely merged with another peak. What is the first step to troubleshoot this?
A2: The first step is to confirm the identity of the co-eluting peak, if possible, by running individual standards of suspected compounds like Sunset Yellow FCF or Ponceau 4R. If you are using a diode array detector (DAD), you can check the peak purity to see if the spectra across the peak are consistent.[11][12] Once co-elution is confirmed, the most effective initial troubleshooting step is to adjust the mobile phase conditions, specifically the pH and/or the organic modifier gradient.[13][14]
Q3: How does mobile phase pH affect the separation of Allura Red AC from other synthetic dyes?
A3: Mobile phase pH is a critical parameter for the separation of acidic dyes like Allura Red AC.[13][14] These dyes contain sulfonic acid groups, and their ionization state is dependent on the pH of the mobile phase. Adjusting the pH can alter the hydrophobicity and interaction of the dyes with the stationary phase, thereby changing their retention times and improving selectivity. For instance, using a buffered mobile phase, such as ammonium (B1175870) acetate (B1210297), at a specific pH can significantly enhance the resolution between this compound and other closely eluting dyes.[3][15][16] It is crucial to operate at a pH that is at least one unit away from the pKa of the analytes to ensure a single ionic form and prevent peak splitting.[13][14]
Q4: Can I resolve co-eluting peaks by changing the organic solvent in my mobile phase?
A4: Yes, changing the organic solvent can alter the selectivity of the separation. The most common organic solvents in reversed-phase HPLC for dye analysis are acetonitrile (B52724) and methanol. If you are experiencing co-elution with a methanol-based mobile phase, switching to acetonitrile, or using a combination of both, can change the elution order and improve resolution.[11][15]
Troubleshooting Guide: Resolving Co-elution with Allura Red AC (this compound)
This guide provides a systematic approach to resolving co-elution issues encountered during the HPLC analysis of Allura Red AC.
Problem: Poor resolution between Allura Red AC (this compound) and another synthetic dye (e.g., Sunset Yellow FCF, Ponceau 4R).
Solution Workflow:
Caption: A troubleshooting decision tree for resolving co-elution with this compound.
Experimental Protocols
Protocol 1: Gradient HPLC-UV Method for the Simultaneous Determination of Four Synthetic Food Dyes
This method is effective for the separation of Allura Red AC (this compound), Sunset Yellow FCF (E110), Quinoline Yellow WS (E104), and Tartrazine (E102).[3][5][6]
-
Sample Preparation:
-
For liquid samples (e.g., soft drinks), degas the sample by sonication.
-
For solid samples (e.g., candies), dissolve a known weight in a suitable solvent (e.g., water/methanol mixture) and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Mobile Phase C (%) |
| 0.0 | 90 | 5 | 5 |
| 10.0 | 50 | 25 | 25 |
| 15.0 | 10 | 45 | 45 |
| 20.0 | 10 | 45 | 45 |
| 22.0 | 90 | 5 | 5 |
| 25.0 | 90 | 5 | 5 |
Quantitative Data
Table 1: Retention Times of Common Food Dyes using the Gradient HPLC-UV Method (Protocol 1)
| Compound | E-Number | Retention Time (min) |
| Tartrazine | E102 | ~3.5 |
| Quinoline Yellow WS | E104 | ~5.8 |
| Sunset Yellow FCF | E110 | ~8.2 |
| Allura Red AC | This compound | ~11.5 |
Note: Retention times are approximate and can vary based on the specific column, system, and laboratory conditions.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the chromatographic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of Allura Red and Ponceau 4R in drinks with the use of four derivative spectrophotometric methods and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Simultaneous Determination of Sunset Yellow FCF, Allura Red AC, Quinoline Yellow WS, and Tartrazine in Food Samples by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. HPLC Method for Analysis of Allura Red, Sunset Yellow, Tartrazine in Mountain Dew Live Wire at 1 Wavelength | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. acdlabs.com [acdlabs.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. imeko.org [imeko.org]
Validation & Comparative
A Comparative Analysis of the Toxicity of Allura Red AC and Other Azo Dyes
This guide provides a comprehensive comparison of the toxicity profiles of four common azo dyes: Allura Red AC, Tartrazine, Sunset Yellow FCF, and Amaranth. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at key toxicological endpoints, experimental methodologies, and mechanisms of action.
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for the selected azo dyes, including LD50, No-Observed-Adverse-Effect Level (NOAEL), and Acceptable Daily Intake (ADI) values as established by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA).
| Toxicological Endpoint | Allura Red AC | Tartrazine | Sunset Yellow FCF | Amaranth |
| Oral LD50 (Rat) | >10,000 mg/kg bw[1] | >2,000 mg/kg bw[2] | >10,000 mg/kg bw[3] | 6,000 mg/kg bw[4] |
| Oral LD50 (Mouse) | Not specified | 12,750 mg/kg bw[2] | >6,000 mg/kg bw[3] | >10,000 mg/kg bw[4] |
| NOAEL | 695 mg/kg bw/day (Rat, chronic) | 984 mg/kg bw/day (Rat, chronic)[5][6] | 375 mg/kg bw/day (Rat, long-term)[7] | 15 mg/kg bw/day (Rat, Rabbit, reproductive/developmental)[4][8] |
| ADI | 0-7 mg/kg bw (JECFA)[9] | 0-10 mg/kg bw (JECFA, 2016)[5][10] | 0-4 mg/kg bw (JECFA/EFSA)[11][12] | 0.15 mg/kg bw (EFSA, 2010)[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard protocols for key experiments used to assess the safety of food additives like azo dyes.
Carcinogenicity Bioassay in Rodents
This long-term study is designed to assess the carcinogenic potential of a substance when administered to animals over a significant portion of their lifespan.
-
Test System: Typically conducted in two rodent species, most commonly rats and mice.
-
Animal Allocation: Animals are randomly assigned to a control group and at least three dose groups. Each group should consist of a sufficient number of animals of each sex to ensure statistical power.
-
Dose Selection: Dose levels are determined based on preliminary subchronic toxicity studies. The highest dose should ideally induce minimal toxicity without significantly altering the animals' normal lifespan. The lower doses are typically fractions of the high dose.
-
Administration: The test substance is most commonly administered in the diet or drinking water.
-
Duration: The study duration is typically 24 months for rats and 18-24 months for mice.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are examined macroscopically, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any lesions observed in other groups are also examined.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Two-Generation Reproductive Toxicity Study (OECD TG 416)
This study provides information on the effects of a test substance on male and female reproductive performance, as well as on the growth and development of offspring.
-
Test System: The rat is the preferred species.
-
Parental Generation (P): Young, sexually mature animals are randomly assigned to control and at least three dose groups. They are administered the test substance for a pre-mating period, during mating, gestation, and lactation.
-
Mating and Offspring (F1): P generation animals are mated to produce the F1 generation. The offspring are exposed to the test substance via their mothers' milk and then through their diet after weaning.
-
F1 Generation Mating: Selected F1 offspring are mated to produce the F2 generation.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (e.g., fertility index, gestation length), and organ weights.
-
Offspring: Viability, clinical signs, body weight, physical development, and post-weaning reproductive performance.
-
-
Pathology: A complete necropsy is performed on all P and F1 animals.
In Vivo Comet Assay
The in vivo comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells. It is often used to follow up on positive in vitro genotoxicity results.
-
Test System: Typically conducted in rodents (mice or rats).
-
Dosing: Animals are treated with the test substance, usually via oral gavage. At least three dose levels are used, along with a negative and a positive control.
-
Tissue Collection: At selected time points after treatment, various tissues of interest (e.g., liver, colon, stomach) are collected.
-
Cell Isolation: Single-cell suspensions are prepared from the collected tissues.
-
Slide Preparation: The isolated cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13). An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and further than undamaged DNA, forming a "comet" shape.
-
Visualization and Scoring: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA migration (comet tail length or percentage of DNA in the tail) is quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Allura Red AC and Intestinal Serotonin (B10506) Signaling
Chronic exposure to Allura Red AC has been shown to promote experimental colitis in mice, a process linked to elevated intestinal serotonin (5-hydroxytryptamine, 5-HT). The proposed pathway involves the impairment of the epithelial barrier function.
Caption: Allura Red AC-induced intestinal serotonin signaling pathway.
General Workflow for Azo Dye Toxicity Assessment
The assessment of azo dye toxicity follows a structured workflow, beginning with in vitro assays and progressing to in vivo studies to determine systemic effects and establish safe intake levels.
Caption: General experimental workflow for azo dye toxicity assessment.
Comparative Discussion
While all four azo dyes are generally considered to have low acute toxicity, as indicated by their high LD50 values, there are notable differences in their chronic toxicity and regulatory limits.
Allura Red AC has a relatively high NOAEL from chronic studies and a corresponding ADI of 0-7 mg/kg bw. However, recent research has raised concerns about its potential to disrupt gut health through the serotonin signaling pathway, particularly with chronic exposure.[14][15][16]
Tartrazine has a high NOAEL derived from chronic rat studies, leading to a JECFA-established ADI of 0-10 mg/kg bw.[5][6][10] Despite this, some studies have suggested a potential for hypersensitivity reactions in a small subset of the population and have explored its potential for genotoxicity, although the overall evidence has not led to a revision of its ADI by major regulatory bodies.[2]
Sunset Yellow FCF has a lower NOAEL compared to Allura Red AC and Tartrazine, resulting in a more conservative ADI of 0-4 mg/kg bw.[7][11][12] Like other azo dyes, concerns have been raised about its potential to cause allergic reactions and hyperactivity in children, though a direct causal link remains a subject of debate.
Amaranth has the lowest ADI of the four, set at 0.15 mg/kg bw by EFSA. This is based on a lower NOAEL derived from reproductive and developmental toxicity studies.[4][8][13] The use of Amaranth is banned in the United States due to concerns about its potential health risks.[8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tga.gov.au [tga.gov.au]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Kwon 2022: Chronic Exposure to Synthetic Food Colorant Allura Red AC Promotes Susceptibility to Experimental Colitis via Intestinal Serotonin in Mice | Talking About The Science [talkingaboutthescience.com]
- 5. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of a feed additive consisting of Sunset Yellow FCF for cats and dogs, ornamental fish, grain‐eating ornamental birds and small rodents (Sensient Colours Europe GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Food Safety and Health Concerns of Synthetic Food Colors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openknowledge.fao.org [openknowledge.fao.org]
- 10. WHO | JECFA [apps.who.int]
- 11. researchgate.net [researchgate.net]
- 12. WHO | JECFA [apps.who.int]
- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 14. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Emerging Analytical Methods for Allura Red AC (E129) Detection
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel spectrophotometric method utilizing deep eutectic solvents for the detection of the food dye Allura Red AC (E129) against established analytical techniques. This guide provides supporting experimental data and detailed methodologies to assist in the selection of the most appropriate analytical strategy.
The accurate and efficient detection of synthetic food colorants such as Allura Red AC (this compound) is crucial for ensuring food safety and regulatory compliance.[1][2] While traditional methods like High-Performance Liquid Chromatography (HPLC) offer high accuracy, they can be time-consuming and require expensive equipment.[3] This guide presents a validation of a novel, environmentally friendly spectrophotometric method employing hydrophobic deep eutectic solvents (HDES) for the liquid-phase microextraction of this compound.[4][5][6] The performance of this new method is compared with established techniques, including various HPLC configurations, electrochemical methods, and other spectrophotometric procedures.
Performance Comparison of Analytical Methods for this compound Detection
The following table summarizes the key performance indicators of the novel HDES-based spectrophotometric method alongside other prominent analytical techniques for the detection of Allura Red AC.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| Novel Spectrophotometry with HDES Microextraction | 0.005 mg/L | - | 0.05 - 2.00 mg/L | - |
| UHPLC-DAD | 0.017 - 0.025 mg/L | 0.057 - 0.082 mg/L | - | - |
| LC-MS/MS | - | - | 0.10 - 200 µg/kg | >90 |
| HPLC-DAD (in food matrices) | - | - | 5 - 300 mg/kg | - |
| HPLC with ESI-IT-TOF/MS | 0.01 - 0.05 µg/mL | - | - | 76.1 - 105.0 |
| In-tube Electro-membrane Extraction (IEME)-HPLC-UV | 0.3 - 1.0 ng/mL | - | 1.00 - 800 ng/mL | - |
| UFLC-MS/MS with Magnetic dSPE | - | - | - | 75.2 - 113.8 |
| Electrochemical Sensor (IL-GO-MWCNT/CGE) | 5.0 x 10⁻¹⁰ mol/L | - | 8.0 x 10⁻¹⁰ - 5.0 x 10⁻⁷ mol/L | - |
| Adsorptive Stripping Voltammetry (ErGO/GCE) | 2.8 x 10⁻⁸ mol/L | 9.3 x 10⁻⁸ mol/L | 10⁻⁷ - 8 x 10⁻⁷ mol/L | - |
| Colorimetric Sensor with Prussian Blue | 0.0244 ppm | 0.0738 ppm | - | 92.8 - 98.7 |
| Smartphone-based Digital Image Analysis | 5.51 x 10⁻⁵ mg/mL | 1.67 x 10⁻⁴ mg/mL | 2.00 x 10⁻⁴ - 2.00 x 10⁻² mg/mL | 78.04 - 98.42 |
Experimental Protocols
Novel Spectrophotometric Method with HDES-Based Liquid-Phase Microextraction
This method utilizes a hydrophobic deep eutectic solvent (HDES) for the efficient microextraction of Allura Red AC from aqueous samples prior to spectrophotometric determination.[4][5][6]
-
HDES Synthesis: The HDES is prepared by mixing octanoic acid (OctAc) or decanoic acid (DecAc) with tetrabutylammonium (B224687) bromide (N4444-Br) in a 2:1 molar ratio.[4][6]
-
Sample Preparation: Food samples are prepared to obtain an aqueous solution of the analyte.
-
Microextraction Procedure:
-
Spectrophotometric Analysis: The absorbance of the HDES phase containing the extracted Allura Red AC is measured using a UV-Vis spectrophotometer at its maximum absorption wavelength.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of Allura Red AC.[1][7] Various configurations exist, often differing in the type of detector used.[7]
-
Sample Preparation: Solid samples are typically extracted using a water-alcohol mixture, followed by a clean-up step using a solid-phase extraction (SPE) cartridge, such as polyamide.[1][7] The analyte is then eluted with a suitable solvent like basic methanol.[1][7]
-
Chromatographic Separation: The separation is achieved on a stationary phase (e.g., C18 column) with a mobile phase.[7][8] The mobile phase composition can vary, with common examples being water and acetonitrile (B52724) or a mixture of sodium phosphate (B84403) buffer and methanol.[1][8]
-
Detection: Detection can be performed using a Diode Array Detector (DAD), UV-Vis detector, or Mass Spectrometry (MS).[1][7]
Electrochemical Methods
Electrochemical sensors offer a rapid and highly sensitive approach for the determination of Allura Red AC.[7][9] These methods are based on the electrochemical oxidation of the dye on the surface of a modified electrode.[9]
-
Electrode Modification: A glassy carbon electrode (GCE) is often modified with materials like multi-walled carbon nanotubes (MWCNTs), ionic liquids (IL), and graphene oxide (GO) to enhance the electrochemical signal.[1][7]
-
Analytical Technique: Square wave voltammetry (SWV) or differential pulse voltammetry (DPV) are commonly employed techniques.[7][9]
-
Measurement: The analysis is performed in a suitable supporting electrolyte, and the oxidation peak current of Allura Red AC is measured, which is proportional to its concentration.[9]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the validation of a new analytical method for this compound detection.
Caption: A flowchart illustrating the key phases and steps involved in the validation of a new analytical method for this compound detection.
Logical Relationship of Analytical Techniques
The following diagram outlines the logical relationship and categorization of the discussed analytical methods for this compound detection.
Caption: A diagram showing the main categories of analytical techniques used for the detection of Allura Red AC (this compound).
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Spectrophotometric Determination of Allura Red AC and Tartrazine in Food Products Using Hydrophobic Deep Eutectic Solvents as an Environmentally Sustainable Micro-Extractor | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 8. akjournals.com [akjournals.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of Allura Red AC and Natural Red Food Colorants
In the ever-evolving landscape of food science, the choice between synthetic and natural colorants remains a pivotal consideration for researchers and product developers. This guide provides an objective comparison of the performance of Allura Red AC (FD&C Red No. 40), a widely used synthetic azo dye, against prominent natural red alternatives, including anthocyanins, betanin, carminic acid, and lycopene (B16060). Supported by experimental data, this analysis delves into the stability, color characteristics, and metabolic pathways of these colorants to inform formulation decisions in various food applications.
Performance and Stability: A Quantitative Comparison
The efficacy of a food colorant is largely determined by its stability under various processing and storage conditions. The following tables summarize the quantitative data on the stability of Allura Red AC and its natural counterparts when subjected to common stressors such as heat, light, and varying pH levels.
| Colorant | Heat Stability | Light Stability | pH Stability |
| Allura Red AC | Excellent stability to heat.[1] | Very good stability to light.[1] | Stable across a wide pH range (3-8), with no significant color change.[1] |
| Anthocyanins | Stability is temperature and pH-dependent; degradation increases with higher temperatures.[2] | Susceptible to degradation upon light exposure.[3] | Highly pH-sensitive; red in acidic conditions (pH < 3), turning colorless and then blue as pH increases.[3] |
| Betanin | Sensitive to heat, with degradation occurring at temperatures above 50°C.[4] | Light exposure impairs stability, an effect that is oxygen-dependent.[4] | Relatively stable in a pH range of 3-7, with optimal stability between pH 5 and 6.[4] |
| Carminic Acid | Generally good stability to heat and light.[5] | More stable than many other natural colorants when exposed to light.[6] | Stable in acidic conditions. |
| Lycopene | Relatively resistant to heat-induced degradation during typical food processing.[7] | Can be degraded by light and oxygen.[6] | Stable within the typical pH range of food products. |
Color Intensity and Hue
Beyond stability, the visual attributes of a colorant are paramount. Allura Red AC is known for its consistent and vibrant red-orange hue.[8] Natural colorants, while offering a spectrum of red shades, can exhibit more variability.
| Colorant | Typical Hue | Color Intensity |
| Allura Red AC | Red-orange[8] | High[8] |
| Anthocyanins | Red to purple to blue, depending on pH[3] | Varies with source and pH |
| Betanin | Red-violet[4] | High |
| Carminic Acid | Bright red to purplish-red[2][5] | High |
| Lycopene | Deep red | Varies with concentration and food matrix |
Experimental Protocols
To ensure the reproducibility and validity of stability testing, standardized experimental protocols are essential. The following methodologies are commonly employed to evaluate the performance of food colorants.
Protocol for Determining Color Stability
This protocol outlines the general procedure for assessing the stability of food colorants to heat, light, and pH.
1. Sample Preparation:
- Prepare aqueous solutions of the colorants at a standardized concentration (e.g., 0.01% for synthetic dyes, 0.1% for some natural extracts).[9]
- For pH stability, dissolve the colorants in buffer solutions of varying pH values (e.g., 2.8, 4.1, 5.4, 6.7, 8.1).[9]
2. Stability Testing:
- Heat Stability: Subject the colorant solutions to a specific temperature for a defined period (e.g., 80°C for 30 minutes) in a temperature-controlled water bath or oven.
- Light Stability: Expose the colorant solutions to a controlled light source (e.g., UV-Vis lamp or a photostability cabinet) for a specified duration. The degradation is often traced through absorbance spectroscopy.[10]
- pH Stability: Monitor the color of the solutions at different pH values over time.
3. Color Measurement:
- Measure the color of the samples before and after the stability tests using a spectrophotometer or a colorimeter.
- Record the absorbance spectrum (for degradation kinetics) and/or the CIELAB (Lab*) color coordinates.[5][11]
4. Data Analysis:
- Calculate the percentage of colorant degradation based on the change in absorbance at the maximum wavelength (λmax).[12] The degradation often follows first-order kinetics.[10]
- Determine the color difference (ΔE*) using the CIELAB values to quantify the change in visual appearance.[13]
Signaling Pathways and Metabolism
The biological fate of food colorants is a critical aspect of their safety assessment. The metabolic pathways of Allura Red AC and the biological activities of natural colorants are distinct.
Metabolism of Allura Red AC
Allura Red AC, being a xenobiotic, is metabolized by the gut microbiome.[10] Azoreductase enzymes produced by intestinal bacteria cleave the azo bond of Allura Red AC, leading to the formation of metabolites such as cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.[10] These metabolites have been a subject of toxicological studies.
Biological Activity of Natural Red Colorants
In contrast to the metabolic breakdown of synthetic dyes, many natural red colorants possess inherent biological activities. For instance, betanin, carminic acid, and anthocyanins have demonstrated antioxidant properties, which are of interest for their potential health benefits.[14][15][16][17][18]
Experimental Workflow for Performance Testing
The systematic evaluation of food colorant performance is crucial for product development. The following diagram illustrates a typical experimental workflow.
Conclusion
The choice between Allura Red AC and natural red colorants is a multifaceted decision that requires careful consideration of the specific food application, processing conditions, and desired product characteristics. Allura Red AC offers superior stability and color consistency, making it a reliable choice for a wide range of products.[1] However, the growing consumer demand for "clean label" ingredients has spurred significant interest in natural alternatives.
Natural red colorants, while often presenting greater challenges in terms of stability, can offer additional benefits such as antioxidant properties.[14][15][16][17][18] Advances in formulation and encapsulation technologies are continuously improving the performance of natural colorants, expanding their applicability in the food industry. Ultimately, a thorough understanding of the chemical and physical properties of each colorant, supported by rigorous experimental testing, is paramount for successful product development.
References
- 1. What Is CIELAB? | Datacolor [datacolor.com]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. updatepublishing.com [updatepublishing.com]
- 4. [PDF] Stability of lycopene during food processing and storage. | Semantic Scholar [semanticscholar.org]
- 5. Color measurement of food products using CIE L*a*b* and RGB color space. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Lycopene stability during food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Allura Red AC is a xenobiotic. Is it also a carcinogen? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. paspk.org [paspk.org]
- 16. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allura Red AC Quantification Methods for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Allura Red AC (also known as FD&C Red No. 40 or E129), a widely used synthetic azo dye in food, beverage, and pharmaceutical products.[1][2][3][4][5] Ensuring accurate quantification of this colorant is crucial for regulatory compliance and consumer safety, as excessive consumption has been linked to potential health concerns.[1][2][6] This document outlines various analytical techniques, presenting their performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Quantitative Performance of Allura Red AC Quantification Methods
The selection of an appropriate analytical method for Allura Red AC quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), offering high sensitivity and selectivity.[1][2] Spectrophotometry provides a simpler and more cost-effective alternative, suitable for routine analysis where high sensitivity is not a primary concern.[1][2][7] Other advanced methods have also been developed to enhance extraction and quantification efficiency.
Below is a summary of the quantitative performance of various methods as reported in the literature.
Table 1: Performance Comparison of HPLC-Based Methods for Allura Red AC Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Food Matrix | Reference |
| HPLC-DAD | 1–3 µg/kg | - | - | - | Hotpot Condiment | [1][2] |
| HPLC-DAD-ESI-IT-TOF/MS | 0.01–0.05 µg/mL | - | 76.1–105.0 | 1.4–6.4 | Foodstuff | [1][2] |
| RP-HPLC/DAD | - | - | - | - | Complex food matrices with high protein and fat | [1][2] |
| HPLC-MS/MS | - | - | 75.2–113.8 | < 15 | Foods | [1][2] |
Table 2: Performance Comparison of Spectrophotometric and Other Methods for Allura Red AC Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Sample Matrix | Reference |
| Derivative Spectrophotometry | - | - | - | - | Drinks | [1][2] |
| Spectrophotometry with SPE | - | - | - | - | Water Samples | [1][2] |
| Square Wave Voltammetry (SWV) | 1.4 µmol/L | - | - | - | Food Samples | [2] |
| HDES-based LPME with Spectrophotometry | 0.005 mg/L | - | - | ≤ 5.0 | Food Products | [8][9][10][11] |
| UV-Vis Spectrophotometry | 7.47 x 10⁻⁷ mg/mL | 2.26 x 10⁻⁶ mg/mL | 77.33 ± 1.53 to 98.35 ± 0.07 | - | Candies | [12] |
| Digital Image Analysis (DIA-RD) | 5.51 x 10⁻⁵ mg/mL | 1.67 x 10⁻⁴ mg/mL | 78.04 ± 1.42 to 98.42 ± 0.06 | - | Candies | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical procedures. This section provides an overview of the key experimental protocols for the quantification of Allura Red AC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the separation and quantification of food additives like Allura Red AC.
-
Sample Preparation: A common extraction procedure involves using a water-alcohol mixture, followed by a clean-up step using a polyamide Solid-Phase Extraction (SPE) cartridge. The analyte is then eluted with a basic methanol (B129727) solution.[1][2] For matrices with high protein and fat content, an additional defatting step is necessary.[1][2]
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used for the separation.[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acetate (B1210297) buffer (e.g., 0.2 M, pH 5), acetonitrile, and methanol.[13][14]
-
Flow Rate: A flow rate of around 1.0 to 2.0 mL/min is commonly employed.[14][15]
-
Detection: Detection is typically performed using a Diode Array Detector (DAD) at the maximum absorption wavelength of Allura Red AC, which is approximately 504 nm.[1][2] Mass spectrometric detection can be used for confirmation and higher sensitivity.[1][2]
-
UV-Visible Spectrophotometry
Spectrophotometry offers a simple, rapid, and cost-effective method for the determination of Allura Red AC.[1][2]
-
Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., distilled water) to achieve a concentration within the linear range of the calibration curve.[7] For complex matrices, a liquid-phase microextraction (LPME) using hydrophobic deep eutectic solvents (HDES) can be employed for sample clean-up and pre-concentration.[8][9][10][11]
-
Instrumental Analysis:
-
Wavelength Scan: A UV-Vis spectrophotometer is used to scan a standard solution of Allura Red AC to determine the wavelength of maximum absorbance (λmax), which is approximately 504 nm.[7]
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.[7]
-
Quantification: The absorbance of the sample solution is measured, and the concentration of Allura Red AC is determined using the calibration curve.[7]
-
Digital Image Analysis (DIA)
A more recent and green analytical approach involves the use of digital images for quantification.
-
Sample Preparation: Similar to spectrophotometry, samples are prepared in a liquid form.
-
Image Acquisition: A smartphone or other digital imaging device is used to capture an image of the sample alongside a set of standards of known concentrations, often in a controlled lighting environment.[12]
-
Data Analysis: The color intensity of the sample and standards in the digital image (e.g., using the RGB color model) is analyzed using specialized software to calculate the concentration of Allura Red AC in the sample.[12]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the inter-laboratory comparison of Allura Red AC quantification methods and the logical steps involved in a typical analytical process.
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 2. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products | Semantic Scholar [semanticscholar.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. iacmcolor.org [iacmcolor.org]
- 6. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. [PDF] Spectrophotometric Determination of Allura Red AC and Tartrazine in Food Products Using Hydrophobic Deep Eutectic Solvents as an Environmentally Sustainable Micro-Extractor | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. HPLC Method for Analysis of Allura Red (FD&C Red 40, this compound) on a BIST A Column | SIELC Technologies [sielc.com]
A Researcher's Guide to Assessing Cross-Reactivity of Allura Red AC (E129) in Competitive Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the common food dye Allura Red AC (E129) in immunoassays. While direct experimental data on this compound cross-reactivity is not extensively available in public literature, this document outlines the established methodologies and data presentation standards for such studies. The content herein is based on the principles of competitive immunoassays and cross-reactivity analysis of structurally similar small molecules, offering a robust template for researchers to design and interpret their own studies.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for the detection and quantification of specific molecules. However, their accuracy can be compromised by cross-reactivity, where the assay's antibodies bind to molecules other than the intended analyte.[1] This is a significant concern when analyzing samples that may contain structurally related compounds. Allura Red AC (this compound), a widely used azo dye, shares structural similarities with other azo dyes and potentially with certain small molecule drugs or their metabolites.[2][3] Consequently, its presence in a sample could lead to inaccurate results in an immunoassay designed to detect a structurally analogous analyte.
This guide focuses on the competitive immunoassay format, which is particularly suitable for the detection of small molecules like this compound.[4][5] In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5]
Hypothetical Cross-Reactivity Study: An Illustrative Example
To demonstrate the assessment of this compound cross-reactivity, we present a hypothetical scenario involving a competitive ELISA designed for the quantification of a fictional small molecule analyte, "Analyte X," which bears structural resemblance to several azo dyes.
Data Presentation: Cross-Reactivity of this compound and Related Compounds
The cross-reactivity of this compound and other structurally similar azo dyes was evaluated in a competitive ELISA for "Analyte X." The results, including the 50% inhibitory concentration (IC50) and the calculated cross-reactivity, are summarized in the table below. The IC50 value represents the concentration of the test compound required to inhibit 50% of the maximum signal in the assay.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Analyte X | (Reference Analyte) | 10 | 100 |
| Allura Red AC (this compound) | C₁₈H₁₄N₂Na₂O₈S₂ | 500 | 2.0 |
| Tartrazine (E102) | C₁₆H₉N₄Na₃O₉S₂ | > 10,000 | < 0.1 |
| Sunset Yellow FCF (E110) | C₁₆H₁₀N₂Na₂O₇S₂ | 2,500 | 0.4 |
| Amaranth (E123) | C₂₀H₁₁N₂Na₃O₁₀S₃ | 8,000 | 0.125 |
Cross-reactivity (%) is calculated using the formula: (IC50 of Analyte X / IC50 of Test Compound) x 100.[6]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of cross-reactivity studies. The following is a representative protocol for a competitive ELISA used to assess the cross-reactivity of small molecules.
Competitive ELISA Protocol
1. Plate Coating:
-
A 96-well microtiter plate is coated with a conjugate of Analyte X and a carrier protein (e.g., bovine serum albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
3. Blocking:
-
Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
The plate is incubated for 1-2 hours at room temperature.
4. Competitive Reaction:
-
The plate is washed again as described in step 2.
-
Standards of Analyte X, or the test compounds (this compound and other dyes), are prepared in a suitable assay buffer.
-
The standards or test compounds are added to the wells, followed by the addition of a specific primary antibody against Analyte X.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free analyte/test compound and the coated analyte to compete for antibody binding.
5. Addition of Secondary Antibody:
-
The plate is washed to remove unbound antibodies and antigens.
-
An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is added to each well.
-
The plate is incubated for 1 hour at room temperature.
6. Substrate Development:
-
The plate is washed again.
-
A substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark at room temperature for a specified time to allow for color development.
7. Stopping the Reaction and Measurement:
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
8. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the concentrations of the Analyte X standards.
-
The IC50 values for Analyte X and each test compound are determined from their respective dose-response curves.
-
The percent cross-reactivity is calculated as previously described.
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles of cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for a competitive ELISA to assess cross-reactivity.
Caption: Principle of cross-reactivity in a competitive immunoassay.
Conclusion
The potential for cross-reactivity of this compound in immunoassays designed for structurally similar analytes underscores the importance of rigorous validation. While the hypothetical data presented here suggests a low but non-negligible cross-reactivity for this compound, it is imperative for researchers to conduct specific cross-reactivity studies for their particular assay and sample matrix. By following the detailed experimental protocol and data analysis framework outlined in this guide, researchers can confidently assess and mitigate the risks of immunoassay interference from this compound and other potential cross-reactants, ensuring the accuracy and reliability of their results.
References
Comparative analysis of the genotoxic potential of different food additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxic potential of various classes of food additives, including preservatives, artificial sweeteners, and food colorants. The information is compiled from peer-reviewed scientific literature to offer an objective overview supported by experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development for assessing the potential risks associated with these common xenobiotics.
Executive Summary
The extensive use of food additives in modern food production raises concerns about their potential long-term health effects, including their capacity to induce genetic damage. This guide summarizes key findings from in vitro and in vivo studies on the genotoxicity of several widely used food additives. The data is presented in comparative tables, and detailed protocols for the most common genotoxicity assays are provided. Furthermore, this guide illustrates key experimental workflows and proposed signaling pathways involved in the genotoxic effects of these compounds using Graphviz diagrams. The evidence suggests that while many food additives are considered safe at regulated concentrations, some exhibit genotoxic potential under certain experimental conditions, warranting further investigation and careful consideration of their use.
Data Presentation: Comparative Genotoxicity of Food Additives
The following tables summarize quantitative data from various studies on the genotoxic effects of selected food additives. The data is organized by the type of assay and the class of food additive.
Table 1: Genotoxicity of Food Preservatives
| Food Additive | Assay | Test System | Concentration/Dose | Results | Reference(s) |
| Sodium Nitrite (B80452) | Comet Assay | Rat Intestine | 20, 40, 60, 75 mg/kg bw | Dose-dependent increase in DNA damage.[1][2] | [1][2] |
| Ames Test | Salmonella typhimurium TA100 | Not specified | Mutagenic | [1][2] | |
| Sodium Benzoate | Micronucleus Test | Human Lymphocytes | 0.5, 1.0, 1.5, 2.0 mg/mL | Significant increase in micronucleated cells at 1.0, 1.5, and 2.0 mg/mL.[3][4][5][6] | [3][4][5][6] |
| Chromosome Aberration | Human Lymphocytes | 2.0 mg/mL | Significant increase in chromosome breaks.[3][4][5][6] | [3][4][5][6] | |
| Butylated Hydroxytoluene (BHT) | Chromosomal Aberrations | Allium cepa | 1000, 1500, 2000, 2500 ppm | Dose-dependent increase in chromosomal aberrations.[7] | [7] |
| Mitotic Index | Allium cepa | 1000, 1500, 2000, 2500 ppm | Significant decrease in mitotic index.[7] | [7] | |
| Butylated Hydroxyanisole (BHA) | Comet Assay | Mouse Stomach, Liver, Kidney | 800 mg/kg | Significant increase in DNA damage in stomach cells.[8] | [8] |
| Chromosomal Aberrations | Allium cepa | 1000, 1500, 2000, 2500 ppm | Dose-dependent increase in chromosomal aberrations.[7] | [7] |
Table 2: Genotoxicity of Artificial Sweeteners
| Food Additive | Assay | Test System | Concentration/Dose | Results | Reference(s) |
| Aspartame (B1666099) | Comet Assay | Mouse Bone Marrow | 7, 14, 28, 35 mg/kg bw | Increased DNA damage at 35 mg/kg bw. | |
| Chromosome Aberration | Human Lymphocytes | 500, 1000, 2000 µg/mL | Dose-dependent increase in chromosomal aberrations.[9] | [9] | |
| Acesulfame-K | Comet Assay | Mouse Bone Marrow | 150, 300, 600 mg/kg bw | Dose-dependent increase in DNA damage. | |
| Saccharin | Comet Assay | Mouse Bone Marrow | 50, 100, 200 mg/kg bw | Dose-dependent increase in DNA damage. |
Table 3: Genotoxicity of Food Colorants
| Food Additive | Assay | Test System | Concentration/Dose | Results | Reference(s) |
| Erythrosine | Comet Assay | HepG2 cells | 50.0, 70.0 µg/mL | Significant increase in DNA damage.[10][11][12] | [10][11][12] |
| Micronucleus Test | HepG2 cells | 0.5 - 70.0 µg/mL | Mutagenic at concentrations from 0.5 to 70.0 µg/mL.[10][11][12] | [10][11][12] | |
| Mitotic Index | Allium cepa | 0.1, 0.25, 0.5, 1 mg/mL | Significant decrease in mitotic index.[13] | [13] | |
| Tartrazine (B75150) | Ames Test | S. typhimurium TA97a, TA100 | 10 - 1000 µ g/plate | Non-mutagenic.[14] | [14] |
| Micronucleus Test | Allium cepa | 100 - 400 µg/mL | Induced mutagenicity at all concentrations.[15] | [15] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.
Procedure:
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect different types of mutations (frameshift or base-pair substitutions).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism, to detect mutagens that require metabolic activation.
-
Exposure: A mixture of the bacterial culture, the test substance at various concentrations, and, if required, the S9 mix is prepared.
-
Plating: The mixture is added to a top agar (B569324) solution containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.
Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed with detergent and high salt to remove membranes, cytoplasm, and most nuclear proteins, leaving behind the DNA as a nucleoid. The slides are then placed in an alkaline or neutral electrophoresis solution to unwind the DNA. Electrophoresis causes broken DNA fragments or relaxed loops to migrate away from the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated lymphocytes).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
-
Unwinding: The slides are placed in an electrophoresis buffer (alkaline or neutral) to allow the DNA to unwind.
-
Electrophoresis: An electric field is applied, causing the migration of damaged DNA.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from whole chromosomes or chromosome fragments that lag behind at anaphase and are not incorporated into the daughter nuclei. The presence of micronuclei is an indicator of chromosomal damage. The assay is often performed in the presence of cytochalasin B, which blocks cytokinesis, leading to the accumulation of binucleated cells. Scoring micronuclei in these binucleated cells ensures that only cells that have undergone one mitosis are analyzed.
Procedure:
-
Cell Culture: Appropriate mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured.
-
Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope.
-
Analysis: A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
Mandatory Visualization: Diagrams of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow of the Ames Test for mutagenicity assessment.
Caption: Step-by-step workflow of the Comet Assay.
Caption: Workflow for the in vitro Micronucleus Assay.
Signaling Pathway Diagrams
Caption: Proposed genotoxicity pathway of sodium nitrite via oxidative stress.
Caption: Metabolic pathway of aspartame and potential for genotoxicity.
Caption: General p53-mediated response to genotoxic stress from food additives.
References
- 1. Acute oral dose of sodium nitrite induces redox imbalance, DNA damage, metabolic and histological changes in rat intestine | PLOS One [journals.plos.org]
- 2. Acute oral dose of sodium nitrite induces redox imbalance, DNA damage, metabolic and histological changes in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Sodium Benzoate Preservative on Micronucleus Induction, Chromosome Break, and Ala40Thr Superoxide Dismutase Gene Mutation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of Sodium Benzoate Preservative on Micronucleus Induction, Chromosome Break, and Ala40Thr Superoxide Dismutase Gene Mutation in Lymphocytes | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Butylated hydroxytoluene and Butylated hydroxyanisole induced cyto-genotoxicity in root cells of Allium cepa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formaldehyde derived from dietary aspartame binds to tissue components in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxic and mutagenic effects of erythrosine B, a xanthene food dye, on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. talkingaboutthescience.com [talkingaboutthescience.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of synthetic food dye erythrosine induced cytotoxicity, genotoxicity, biochemical and molecular alterations in Allium cepa root meristematic cells: insights from in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. krepublishers.com [krepublishers.com]
- 15. Cytotoxic and mutagenic effects of the food additive tartrazine on eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Contested Profile: Validating the Comet Assay for E129-Induced DNA Damage
For Immediate Release
A comprehensive review of existing literature reveals a contentious debate regarding the genotoxicity of the food dye Allura Red AC (E129), with conflicting results from the highly sensitive comet assay. While some studies conducted under OECD guidelines report no evidence of DNA damage, others indicate a genotoxic potential, particularly in gastrointestinal tissues. This guide provides a comparative analysis of these findings, details the experimental methodologies employed, and explores the potential molecular pathways involved, offering researchers a crucial tool for navigating this complex toxicological landscape.
Comparative Analysis of Genotoxicity Findings
The assessment of Allura Red AC's ability to induce DNA damage using the comet assay has yielded contradictory results. Studies performed in compliance with OECD Test Guideline 489 have concluded that this compound is not genotoxic in vivo in rodent models.[1][2][3][4] Conversely, other independent investigations have reported significant DNA damage in the colon of mice treated with Allura Red AC, even at doses close to the acceptable daily intake.[5] Furthermore, genotoxic effects have been observed in non-mammalian systems, such as Saccharomyces cerevisiae, at specific temperatures.[6][7]
This discrepancy highlights the sensitivity of the comet assay and the critical importance of experimental conditions, including the model system, dosage, and tissue type being analyzed. The following table summarizes key quantitative findings from conflicting studies to provide a clear comparison for researchers.
| Study Type | Model Organism | Tissue/Cell Type | Allura Red AC Dosage | Key Findings (Measure of DNA Damage) | Result | Reference |
| In Vivo | Male CD-1 Mice | Liver, Glandular Stomach | Up to 1000 mg/kg/day | No significant increase in % tail DNA. | Negative | [1][2] |
| In Vivo | Male ICR Mice | Liver, Stomach, Colon | Up to 1000 mg/kg/day | No significant increase in DNA migration. | Negative | [3][4] |
| In Vivo | Male ddY Mice | Colon | 10 mg/kg (single oral dose) | Significant increase in DNA damage (comet tail length). | Positive | [5] |
| In Vitro | S. cerevisiae | Yeast Cells | 1,250 - 5,000 µg/mL | Significant increase in comet tail length at 37°C. | Positive | [6][7] |
| Control | - | - | - | - | - | - |
| Positive | Male CD-1 Mice | Liver, Glandular Stomach | Ethyl methanesulfonate (B1217627) (EMS) 200 mg/kg | Significant increase in % tail DNA. | Positive | [2] |
| Negative | Male CD-1 Mice | Liver, Glandular Stomach | Vehicle (Water) | Baseline level of DNA damage. | Negative | [2] |
Experimental Protocols
Accurate and reproducible assessment of genotoxicity using the comet assay requires meticulous adherence to standardized protocols. The following section details a representative in vivo alkaline comet assay protocol adapted for testing food additives in rodent models, based on OECD guidelines and methodologies cited in the literature.[5][8][9][10]
In Vivo Alkaline Comet Assay Protocol for Mouse Colonic Mucosa
1. Animal Dosing and Tissue Collection:
- Animals: Use healthy, young adult male mice (e.g., ddY or CD-1 strain).
- Acclimatization: Acclimate animals for at least 5 days before the study.
- Groups: Assign animals to a vehicle control group (e.g., distilled water), at least three dose levels of Allura Red AC, and a positive control group.
- Positive Control: Use a known genotoxic agent, such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), administered at a dose known to induce DNA damage in the target tissue.[10]
- Administration: Administer Allura Red AC and controls orally (gavage).
- Tissue Sampling: Euthanize mice at a specified time after treatment (e.g., 3 and 24 hours) to detect transient and persistent DNA damage.[5] Immediately excise the colon and place it in chilled, minced buffer (e.g., HBSS with 20 mM EDTA, 10% DMSO).
2. Cell Isolation:
- Gently scrape the colonic mucosa using a microscope slide.
- Suspend the collected cells in 1-2 mL of chilled mincing buffer.
- Keep the cell suspension on ice and protected from light to prevent additional DNA damage.[8]
3. Slide Preparation (Embedding):
- Pre-coat microscope slides with 1.0% Normal Melting Point (NMP) agarose (B213101) and allow to dry completely.
- Mix the isolated cell suspension with 0.8% Low Melting Point (LMP) agarose at a 1:10 v/v ratio at 37°C.
- Pipette this mixture onto the pre-coated slide, cover with a coverslip, and solidify on a cold plate for at least 5 minutes.
4. Lysis:
- Carefully remove the coverslips and immerse the slides in a freshly prepared, chilled lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use).
- Lyse the cells for at least 1 hour (or overnight) at 4°C in the dark.
5. DNA Unwinding and Electrophoresis:
- Gently place the slides in a horizontal electrophoresis tank.
- Fill the tank with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13) to cover the slides.
- Allow the DNA to unwind for 20-40 minutes in the alkaline solution.
- Perform electrophoresis under the same alkaline conditions, typically at ~25 V and ~300 mA for 20-30 minutes. All steps should be conducted at 4°C to prevent additional DNA damage.
6. Neutralization and Staining:
- After electrophoresis, gently remove the slides and wash them 2-3 times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
- Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide, or ethidium (B1194527) bromide) to each slide.
7. Scoring and Analysis:
- Examine the slides using a fluorescence microscope.
- Use a validated image analysis software to score at least 50-100 randomly selected cells per slide.
- The primary endpoint is the percentage of DNA in the comet tail (% Tail DNA). Other metrics like tail length and tail moment can also be used.
- Statistically compare the results from the this compound-treated groups to the vehicle control group. A positive result is indicated by a statistically significant, dose-dependent increase in DNA damage.
Visualizing Experimental and Molecular Pathways
To clarify the experimental process and the potential underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for the in vivo alkaline comet assay.
Azo dyes like Allura Red AC are metabolized in the body, potentially by gut microbiota, into aromatic amines.[6] These metabolites can be further activated to form reactive electrophilic species that bind to DNA, creating bulky adducts.[11] This type of DNA damage can trigger cellular DNA damage response (DDR) pathways.
Caption: Postulated pathway of this compound-induced DNA damage.
References
- 1. Evaluation of the in vivo genotoxicity of Allura Red AC (Food Red No. 40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lack of genotoxicity in vivo for food color additive Allura Red AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of DNA damage by alkaline comet assay in mouse colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of DNA damage by alkaline comet assay in mouse colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 11. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
A Comparative Guide to the Stability of Certified Food Colors: Allura Red AC in Focus
For Researchers, Scientists, and Drug Development Professionals
The stability of a food colorant is a critical determinant of the final product's quality, shelf-life, and consumer acceptance. This guide provides an in-depth comparison of the stability of Allura Red AC (FD&C Red No. 40) against other widely used certified food colors: Sunset Yellow FCF (FD&C Yellow No. 6), Tartrazine (FD&C Yellow No. 5), Erythrosine (FD&C Red No. 3), and Brilliant Blue FCF (FD&C Blue No. 1). The following analysis is based on available experimental data concerning their stability under various stress conditions, including light, heat, and a range of pH levels.
Executive Summary
Synthetic food colorants are generally selected for their high stability, uniformity, and cost-effectiveness compared to their natural counterparts.[1] Among the azo dyes, Allura Red AC, Sunset Yellow FCF, and Tartrazine exhibit notable resilience to environmental factors. However, their stability is not absolute and is influenced by the specific conditions of the food matrix. This guide synthesizes available data to provide a comparative overview for formulation scientists and researchers.
Quantitative Stability Data
The stability of these certified food colors under different environmental stressors is summarized below. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary across different studies.
| Colorant | Condition | Parameter | Result | Observations |
| Allura Red AC | Photodegradation | Kinetic Profile | First-order kinetics[2] | Exhibits greater stability than many natural red dyes.[3] |
| pH | Degradation | Maximum degradation observed at pH 3.[2] | Generally stable across a pH range of 3 to 8. | |
| Thermal (120-162°C) | Decomposition | Shows good stability at typical processing temperatures.[2] | ||
| Sunset Yellow FCF | Photodegradation | Stability | Generally considered to have good light stability. | Stability is influenced by the presence of other components like ascorbic acid. |
| pH | Stability | Stable in acidic and neutral conditions. | ||
| Thermal | Stability | Possesses thermal stability up to 330°C after dehydration. | ||
| Tartrazine | Photodegradation | Stability | More stable than Sunset Yellow and Carmoisine in the presence of food acids. | |
| pH | Stability | Stable over a wide pH range. | ||
| Thermal | Stability | Generally good thermal stability. | ||
| Erythrosine | Photodegradation | Stability | Known to be sensitive to light, leading to fading. | |
| pH | Stability | Stability decreases in acidic conditions. | ||
| Thermal | Stability | Less stable than azo dyes at higher temperatures. | ||
| Brilliant Blue FCF | Photodegradation | Stability | Generally good light stability. | |
| pH | Stability | Stable over a wide pH range. | ||
| Thermal | Stability | Good stability under typical food processing conditions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of food colorant stability. The following are generalized protocols for key stability-indicating experiments.
Photostability Testing
This protocol is designed to assess the degradation of colorants upon exposure to light.
Thermal Stability Testing
This protocol is designed to evaluate the degradation of colorants at elevated temperatures.
pH Stability Testing
This protocol assesses the stability of colorants across a range of pH values.[2]
Degradation Pathways
The degradation of azo dyes like Allura Red AC, Sunset Yellow FCF, and Tartrazine primarily occurs through the reductive cleavage of the azo bond (-N=N-). This process leads to the formation of smaller aromatic amines. The specific degradation products can vary depending on the environmental conditions (e.g., aerobic vs. anaerobic) and the presence of other substances.
For instance, the degradation of Allura Red can result in the formation of 1-amino-2-naphthol-6-sulfonic acid and other related compounds.[1] Similarly, the reduction of Sunset Yellow and Tartrazine can produce sulfanilic acid.[1] It is important to note that some of these degradation products may have toxicological implications.
The degradation of Erythrosine, a xanthene dye, and Brilliant Blue FCF, a triarylmethane dye, follows different pathways, often involving photolytic cleavage and de-alkylation reactions.
Conclusion
Allura Red AC demonstrates robust stability under a variety of conditions, making it a reliable choice for many food and pharmaceutical applications. Its stability is comparable to other synthetic azo dyes such as Sunset Yellow FCF and Tartrazine. In contrast, non-azo dyes like Erythrosine can exhibit lower stability, particularly towards light. The selection of an appropriate food colorant should always be guided by empirical stability testing within the specific product matrix to ensure optimal performance and regulatory compliance. Further research into the comparative degradation kinetics and the toxicological profiles of the resulting degradation products is essential for ensuring consumer safety.
References
Performance comparison of different HPLC columns for azo dye separation
For scientists and professionals in analytical chemistry and drug development, the precise separation and quantification of azo dyes are critical for safety, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation. This guide provides a comparative overview of different HPLC columns, focusing on the most commonly used stationary phases for azo dye analysis: C18 and Phenyl.
Performance Comparison of HPLC Columns
The separation of azo dyes is typically achieved using reversed-phase HPLC. The selection of the stationary phase significantly influences the resolution, retention times, and overall efficiency of the separation. C18 columns are the most prevalent choice, offering robust performance for a wide range of nonpolar compounds, including many azo dyes.[1] However, phenyl columns can provide alternative selectivity, which is particularly advantageous for separating aromatic compounds and isomers.[2][3][4]
The following table summarizes the performance of different HPLC columns for the separation of various azo dyes based on published data. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Azo Dye(s) | HPLC Column | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Elution Mode | Key Performance Metrics | Reference |
| Tartrazine, Auramine O | Waters Shield C18 | 5 | 250 x 4.6 | Acetonitrile/Ammonium (B1175870) acetate (B1210297) 19 mM (86:14 v/v) | Isocratic | Linearity (R²): 0.999 (Tartrazine), 0.997 (Auramine O); LOD: 0.0325 µg/mL (Tartrazine), 0.1052 µg/mL (Auramine O) | [5] |
| 20 Azo Dye Amines | Agilent ZORBAX RRHD Eclipse Plus C18 | - | - | Methanol and Ammonium formate/formic acid | Gradient | Good selectivity and peak spreading | [6] |
| 20 Azo Dye Amines | Agilent ZORBAX StableBond C8 | - | - | Methanol and Ammonium formate/formic acid | Gradient | Significantly different selectivity compared to C18 phases | [6] |
| 8 Sulfonated Azo Dyes | Res Elut C18 | 5 | 150 x 4.6 | Acetonitrile/Water with tetrabutylammonium (B224687) bromide, acetic acid, and potassium hydroxide | Gradient | LOD: 22–280 µg/L | [7] |
| 9 Azo Dyes | - | - | - | - | - | Linearity (r² ≥ 0.9998); LOD: 0.01-0.04 mg/kg; LOQ: 0.04-0.12 mg/kg | [8] |
| 6 Azo Dyes | - | - | - | Formic acid and chloroform (B151607) for extraction | - | Mean recoveries: 94.1% to 99.2% | [9] |
| Metal Complex Azo Dyes | Luna C18 | - | - | 5 mM ammonium acetate in 70% aqueous acetonitrile | - | Successful separation of all complex compounds | [10] |
Discussion and Column Selection Considerations:
-
C18 Columns: As the workhorse of reversed-phase chromatography, C18 columns provide excellent hydrophobic retention, making them well-suited for the separation of many nonpolar azo dyes like Sudan dyes.[1] The long alkyl chains offer a high surface area for interaction.[2] Different brands of C18 columns can exhibit variations in selectivity due to factors like silica (B1680970) purity, end-capping, and carbon load.[1]
-
Phenyl Columns: These columns offer unique selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings present in azo dyes.[4][11] This can lead to different elution orders and improved resolution, especially for aromatic and polar aromatic compounds.[4] Phenyl columns are an excellent alternative when C18 columns fail to achieve the desired separation.[3] The choice of organic modifier in the mobile phase is crucial; methanol, for instance, can enhance π-π interactions compared to acetonitrile.[3][11]
Experimental Protocols
Reproducible and reliable results in HPLC analysis of azo dyes hinge on well-defined experimental protocols. Below are generalized methodologies based on common practices.
Sample Preparation
The sample preparation process is crucial for accurate analysis and varies depending on the matrix.
-
Solid Samples (e.g., food products, textiles):
-
Liquid Samples (e.g., beverages):
-
Clean-up:
-
The extract is typically filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[12]
-
HPLC Analysis
The following provides a general set of conditions for the HPLC analysis of azo dyes. Optimization is often necessary for specific applications.
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Columns:
-
Mobile Phase:
-
Flow Rate: Typically in the range of 0.3 to 1.2 mL/min.[5][6]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-40°C) is important for reproducibility.[6][10]
-
Detection:
Visualizing the Workflow
To better understand the process of azo dye analysis using HPLC, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the analysis of azo dyes using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. agilent.com [agilent.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the metabolic pathways of various food dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Food Dye Metabolism with Supporting Experimental Data.
This guide provides a comparative overview of the metabolic pathways of five commonly used food dyes from three distinct chemical classes: azo dyes (Tartrazine, Sunset Yellow FCF, Allura Red AC), a triphenylmethane (B1682552) dye (Brilliant Blue FCF), and a xanthene dye (Erythrosine). The primary focus is on their interaction with the gut microbiota and subsequent absorption and excretion profiles. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key methodologies are provided.
Executive Summary
The metabolic fate of food dyes is largely determined by their chemical structure and interaction with the gut microbiome. Azo dyes, characterized by a nitrogen-nitrogen double bond (-N=N-), are readily metabolized by bacterial azoreductases in the gut, leading to the formation of aromatic amines which can be absorbed systemically.[1][2][3] In contrast, triphenylmethane and xanthene dyes, such as Brilliant Blue FCF and Erythrosine, are generally poorly absorbed and largely excreted unchanged in the feces.[4][5][6] However, Erythrosine's iodine content and its potential to undergo deiodination raises specific toxicological considerations related to thyroid function.[6]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the metabolism, absorption, and excretion of the selected food dyes.
Table 1: Metabolism and Absorption of Azo Dyes and Their Metabolites in Rats
| Food Dye | Unchanged Dye Excreted in Urine/Bile | Primary Metabolites | Absorption of Metabolites | Reference | | :--- | :--- | :--- | :--- | | Tartrazine (B75150) | Trace | Sulfanilic acid, Aminopyrazolone | Aminopyrazolone and its metabolites: 4.0% |[7] | | Sunset Yellow FCF | Trace to 1.5% | Sulfanilic acid, 1-amino-2-naphthol-6-sulfonic acid | 1-amino-2-naphthol-6-sulfonic acid: 8.5%; Sulfanilic acid: 37.4% |[7] | | Allura Red AC | Not specified | Cresidine-4-sulfonic acid, 1-amino-2-naphthol-6-sulfonic acid | Not specified |[8][9] |
Table 2: Excretion of Triphenylmethane and Xanthene Dyes
| Food Dye | Primary Route of Excretion | Percentage Excreted in Feces (Unchanged) | Percentage Excreted in Urine | Reference | | :--- | :--- | :--- | :--- | | Brilliant Blue FCF | Feces | ~95-96% | < 1% |[5][10][11] | | Erythrosine | Feces | >98% | ~1.3% (after IV administration) |[6] |
Metabolic Pathways and Signaling
The metabolic pathways of these food dyes differ significantly, primarily due to the action of the gut microbiota on azo dyes.
Azo Dye Metabolism
Azo dyes like Tartrazine, Sunset Yellow FCF, and Allura Red AC are primarily metabolized by the gut microbiota through a reductive cleavage of the azo bond.[1][2][3] This process is catalyzed by azoreductase enzymes produced by a wide range of gut bacteria.[7][12] The resulting metabolites are aromatic amines, which are generally colorless and can be absorbed into the bloodstream.[8]
Caption: Metabolic pathway of azo food dyes in the gut.
Triphenylmethane and Xanthene Dye Metabolism
Brilliant Blue FCF, a triphenylmethane dye, is poorly absorbed in the gastrointestinal tract and is largely excreted unchanged in the feces.[5][10][11] While it interacts with the gut microbiota, it does not appear to be significantly metabolized by them.[4][5] Instead, its presence can lead to alterations in the composition and metabolic activity of the gut microbial community.[4][5]
Erythrosine, a xanthene dye, is also poorly absorbed.[6] Its primary metabolic consideration is the potential for deiodination, releasing iodide ions. This can interfere with thyroid hormone metabolism by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3).[6]
Caption: General fate of Triphenylmethane and Xanthene dyes.
Experimental Protocols
In Vitro Anaerobic Incubation of Food Dyes with Fecal Microbiota
This protocol is designed to assess the metabolic activity of the human gut microbiota on food dyes in a controlled anaerobic environment.
Materials:
-
Fresh fecal sample from a healthy donor.
-
Anaerobic chamber (e.g., 80% N₂, 10% CO₂, 10% H₂).
-
Sterile phosphate (B84403) buffer (0.1 M, pH 7.0).
-
Fermentation medium (e.g., peptone-based broth).
-
Food dye stock solutions.
-
Sterile, anaerobic culture tubes or vials.
-
Centrifuge.
-
Spectrophotometer or HPLC system.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10-30% (w/v) fecal slurry by homogenizing a fresh fecal sample in sterile, anaerobic phosphate buffer.[13][14]
-
Inoculation: In the anaerobic chamber, add the fecal slurry to tubes containing the fermentation medium to a final concentration of 1-10% (v/v).[15]
-
Dye Addition: Spike the cultures with the food dye of interest to a final desired concentration. Include a control with no dye.
-
Incubation: Incubate the tubes at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours), with gentle shaking.[13][15]
-
Sampling: At various time points, aseptically remove aliquots from the cultures inside the anaerobic chamber.
-
Analysis:
-
Centrifuge the aliquots to separate the bacterial cells from the supernatant.
-
Measure the decrease in the absorbance of the supernatant at the dye's λmax using a spectrophotometer to determine the rate of decolorization.
-
Analyze the supernatant for the parent dye and its metabolites using HPLC-MS/MS.
-
Caption: Workflow for in vitro fermentation of food dyes.
HPLC-MS/MS Method for Metabolite Analysis in Urine
This protocol provides a general framework for the sensitive and selective quantification of food dye metabolites in urine samples.
Materials:
-
Urine samples.
-
Internal standards (isotope-labeled analogues of the metabolites).
-
Solvents for extraction (e.g., acetonitrile (B52724), ethyl acetate).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
HPLC column (e.g., C18 reversed-phase).
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
Procedure:
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Spike the samples with an internal standard.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge, load the sample, wash away interferences, and elute the metabolites with an appropriate solvent.[16][17]
-
Alternatively, for some applications, a simple "dilute-and-shoot" approach may be sufficient, where the urine is diluted with mobile phase before injection.[18]
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Separate the metabolites using a reversed-phase C18 column with a gradient elution program. The mobile phases typically consist of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Ionize the analytes using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[16][17][18]
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caption: Workflow for HPLC-MS/MS analysis of metabolites.
Conclusion
The metabolic pathways of food dyes are diverse and highly dependent on their chemical class. Azo dyes are actively metabolized by the gut microbiota into absorbable aromatic amines, whereas triphenylmethane and xanthene dyes are largely unabsorbed and excreted. Understanding these metabolic differences is crucial for assessing the safety and potential biological effects of these widely consumed additives. The provided experimental protocols offer standardized approaches for further research in this area.
References
- 1. Metabolism of azo food dyes by bacterial members of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, analysis and toxicity characterisation of the redox metabolites of the azo food dye tartrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PXD055767 - Impact of Brilliant blue FCF on Human Gut Microbiota: Structural and Functional Alterations in a Simplified Model System - OmicsDI [omicsdi.org]
- 5. Food colorant brilliant blue causes persistent functional and structural changes in an in vitro simplified microbiota model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 613. Erythrosine (WHO Food Additives Series 21) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 14C-labelled FD & C Blue No. 1 (Brilliant Blue FCF) and its intestinal absorption and metabolic fate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azoreductase activity of dye-decolorizing bacteria isolated from the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dwscientific.com [dwscientific.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Reds: Carmine and Allura Red AC in Histological and Research Contexts
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the vast spectrum of scientific research, coloration is a fundamental tool, whether for visualizing cellular structures or as an additive in experimental models. This guide provides a comprehensive comparison of two well-known red colorants: Carmine (B74029), a traditional histological stain, and Allura Red AC, a widely used food dye. While both are red, their applications in a research setting are distinctly different. This guide clarifies their roles, providing detailed experimental protocols for Carmine staining and illustrating the use of Allura Red AC in a toxicological research workflow.
Introduction: A Natural Dye Versus a Synthetic Colorant
Carmine is a natural, crimson-colored dye derived from the cochineal insect (Dactylopius coccus).[1] With a history stretching back to the 17th century, it has long been a staple in histology for staining a variety of tissue components, including nuclei, glycogen (B147801), and mucins.[1][2][3] The active coloring agent in carmine is carminic acid, which forms a chelate with a mordant, typically aluminum, to bind to tissue structures.[1][3]
Allura Red AC , also known as FD&C Red 40, is a synthetic azo dye derived from petroleum byproducts.[4][5] It is one of the most common food colorants used in beverages, candies, and cosmetics.[4][6] In a research context, Allura Red AC is not used as a histological stain. Instead, it is often the subject of toxicological and physiological studies to assess its biological effects, where tissues from subjects exposed to the dye are then processed and stained using established histological techniques like Hematoxylin (B73222) and Eosin (H&E).[7][8]
Comparative Overview
The following table summarizes the key differences between Carmine and Allura Red AC.
| Feature | Carmine | Allura Red AC |
| Origin | Natural (from cochineal insects)[1] | Synthetic (azo dye from petroleum)[4] |
| Chemical Class | Anthraquinone derivative (Carminic acid) | Azo dye[4] |
| Primary Application | Histological stain[1][3] | Food, drug, and cosmetic colorant[4][6] |
| Mechanism of Action | Forms a chelate with a mordant (e.g., aluminum) to bind to tissue components via coordination bonds, hydrogen bonds, and ionic interactions. | As a food dye, it imparts color. In biological systems, it is metabolized by gut microbiota, and its metabolites may have biological effects.[9] |
| Common Targets | Nuclei, chromosomes, glycogen, acid mucopolysaccharides.[3] | Not applicable as a histological stain. |
Carmine as a Histological Stain: Mechanism and Protocol
Carmine's staining capabilities rely on the formation of a coordination complex with a metal mordant, usually aluminum. This positively charged complex then binds to negatively charged tissue components, such as the phosphate (B84403) groups in nucleic acids, resulting in the staining of nuclei and chromosomes. It can also bind to glycogen via hydrogen bonds.
Experimental Protocol: Best's Carmine Stain for Glycogen
This protocol is a classic method for the demonstration of glycogen in tissue sections.
Reagents:
-
Best's Carmine Stock Solution:
-
Carmine: 2 g
-
Potassium carbonate: 1 g
-
Potassium chloride: 5 g
-
Distilled water: 60 mL
-
Ammonia (specific gravity 0.880): 20 mL
-
-
Best's Carmine Working Solution:
-
Best's Carmine Stock Solution: 10 mL
-
Ammonia (specific gravity 0.880): 15 mL
-
Methanol: 15 mL
-
-
Differentiating Solution:
-
Methanol: 8 mL
-
Ethanol: 4 mL
-
Distilled water: 10 mL
-
-
Hematoxylin solution for nuclear counterstain.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain the nuclei with a hematoxylin solution of choice.
-
Wash in running tap water.
-
Stain in Best's carmine working solution for 15-30 minutes.
-
Rinse quickly in the differentiating solution.
-
Wash in 70% ethanol.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount with a synthetic resin.
Expected Results:
-
Glycogen: Pink to red granules
-
Nuclei: Blue
Allura Red AC in a Research Context: A Toxicological Workflow
Allura Red AC is not used to stain tissues for microscopic examination. Instead, it is an agent whose biological effects are studied. A typical workflow for a toxicological study involving Allura Red AC is outlined below.
In such studies, after the exposure period, tissues are harvested, processed, and then stained with standard histological stains like H&E to evaluate for any pathological changes, such as inflammation, necrosis, or changes in cellular morphology.[8]
Conclusion
References
- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 2. ajhs.biomedpress.org [ajhs.biomedpress.org]
- 3. stainsfile.com [stainsfile.com]
- 4. macsenlab.com [macsenlab.com]
- 5. acs.org [acs.org]
- 6. ALLURA RED AC - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chronic exposure to synthetic food colorant Allura Red AC promotes susceptibility to experimental colitis via intestinal serotonin in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Spectrum: A Comparative Assessment of the Environmental Impact of Synthetic Food Dyes
A deep dive into the environmental journey of synthetic food colorants, from production to their fate in our ecosystems. This guide offers a comparative analysis, supported by experimental data, to inform researchers, scientists, and drug development professionals on the ecological implications of these widely used additives.
Synthetic food dyes, prized for their vibrancy, stability, and cost-effectiveness, are integral to the modern food and pharmaceutical industries. However, their journey from factory to formulation and eventual release into the environment raises significant ecological concerns. An estimated 10-15% of the dyes used in production are discharged as effluents, becoming micropollutants in aquatic systems.[1][2][3] This guide provides a comparative assessment of the environmental impact of these synthetic colorants, focusing on their ecotoxicity, biodegradability, and the analytical methods used to evaluate their environmental footprint.
Comparative Environmental Impact: Synthetic vs. Natural Dyes
While synthetic dyes offer superior technological properties, their environmental persistence and potential toxicity stand in contrast to many natural colorants. Natural dyes are often, though not always, more readily biodegradable and exhibit lower toxicity. However, the production of natural dyes can also have environmental costs related to land use, water consumption, and the use of mordants. A comprehensive comparison requires a life cycle assessment (LCA) approach, which evaluates the environmental impact from "cradle to grave".[4][5]
Ecotoxicity of Synthetic Food Dyes
The release of synthetic food dyes into aquatic environments can have multifaceted negative effects. The coloration of water bodies by these dyes reduces light penetration, which in turn inhibits the photosynthesis of aquatic plants and microalgae, the foundation of aquatic food chains.[6][7][8] This can lead to a breakdown of the entire aquatic ecosystem.[7][8]
Table 1: Summary of Ecotoxicological Effects of Common Synthetic Food Dyes on Aquatic Organisms
| Dye | Organism | Observed Effects | Reference |
| Tartrazine (Yellow 5) | Fish | Harmful effects even in small quantities, posing a potential concern for human health through the food chain. | [9] |
| Direct Red 1 (DR1) | Daphnia similis, Vibrio fischeri | Classified as very toxic to aquatic life; mutagenic activity observed. | [10] |
| Direct Red 13 (DR13) | Daphnia similis, Vibrio fischeri | Classified as very toxic to aquatic life; mutagenic activity observed. | [10] |
| Erythrosine | Daphnia magna | Significant reduction in the number of neonates produced. | [10] |
| Reagent Blue 4 | Triticum sp. (Wheat) | Reduction in root length after exposure. | [10] |
| Various Synthetic Dyes | Fish | Deposition in gills, lateral lines, or brains, leading to uncoordinated movement, respiratory distress, liver damage, and kidney dysfunction. Bioaccumulation in fatty tissues. | [7][8] |
| Various Synthetic Dyes | Microalgae | Growth inhibition and cell deformation. | [7][8] |
Biodegradation of Synthetic Food Dyes
Many synthetic food dyes, particularly azo dyes which are the largest group, are designed to be resistant to fading and degradation, which contributes to their environmental persistence.[10][11] However, various microorganisms have demonstrated the ability to biodegrade these compounds. The biodegradation of azo dyes is often a two-step process.
-
Anaerobic Reductive Cleavage: The initial and often rate-limiting step is the breaking of the azo bond (-N=N-) by enzymes like azoreductases.[11][12] This process results in the decolorization of the dye and the formation of aromatic amines, which can be colorless but are often more toxic and carcinogenic than the parent dye molecule.[11][12]
-
Aerobic Degradation of Aromatic Amines: The aromatic amines generated in the first step are subsequently degraded, typically under aerobic conditions, into less harmful compounds, and potentially mineralized to carbon dioxide and water.[11]
The efficiency of this biodegradation process is dependent on various factors including the specific microbial strains, pH, temperature, and the presence of other organic matter.[11][13]
Experimental Protocols for Environmental Impact Assessment
A variety of analytical techniques are employed to assess the environmental fate and toxicity of synthetic food dyes.
1. Decolorization and Degradation Analysis:
-
UV-Visible Spectrophotometry: This is a primary method to quantify the decolorization of a dye solution by measuring the change in absorbance at the dye's maximum wavelength (λmax). The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the dye molecule and its degradation byproducts. The disappearance of the characteristic azo bond peak and the appearance of new peaks can confirm the biodegradation process.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique to separate and identify the chemical structures of the intermediate metabolites formed during dye degradation.[14][15]
2. Ecotoxicity Testing:
-
Acute Toxicity Tests: These tests determine the concentration of a substance that is lethal to a certain percentage of a test population over a short period (e.g., 24, 48, or 96 hours). Organisms like Daphnia magna (water flea) and various fish species are commonly used.
-
Chronic Toxicity Tests: These longer-term studies assess the effects of a substance on the growth, reproduction, and survival of an organism over a significant portion of its lifespan.
-
Genotoxicity Assays: These assays, such as the Ames test and RAPD (Randomly Amplified Polymorphic DNA) analysis, are used to determine if a substance can cause damage to the genetic material (DNA) of an organism.[10][16]
Visualizing the Environmental Pathway and Biodegradation
The following diagrams illustrate the lifecycle of synthetic food dyes and the microbial process of their degradation.
Caption: Environmental lifecycle of synthetic food dyes.
Caption: Two-step microbial degradation of azo dyes.
Conclusion
The environmental impact of synthetic food dyes is a complex issue requiring careful consideration by researchers, manufacturers, and regulatory bodies. While these colorants provide significant functional benefits in various industries, their potential for environmental persistence and ecotoxicity cannot be overlooked. A shift towards more sustainable practices may involve the development of more readily biodegradable synthetic dyes, the wider adoption of stable and economically viable natural colorants, and the implementation of more effective wastewater treatment technologies at the source of discharge.[8] Continued research into the long-term environmental fate and toxicological effects of these compounds and their degradation byproducts is crucial for a comprehensive risk assessment and the protection of our ecosystems.
References
- 1. mbimph.com [mbimph.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Food Dye on the Environment - IDEAS For Us [ideasforus.org]
- 4. Life Cycle Assessment Dyes → Area → Sustainability [lifestyle.sustainability-directory.com]
- 5. Dye Lifecycle Assessment → Term [fashion.sustainability-directory.com]
- 6. drinkwithmeinthegarden.substack.com [drinkwithmeinthegarden.substack.com]
- 7. Do or dye: synthetic colours in wastewater pose a threat to food chains worldwide [bath.ac.uk]
- 8. Synthetic Colors in Wastewater Pose a Threat to Food Chains Worldwide | Lab Manager [labmanager.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Risk Assessment of Food Coloring Agents on DNA Damage Using RAPD Markers [openbiotechnologyjournal.com]
A Comparative Guide to the Validation of Analytical Methods for Allura Red AC (E129) Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Allura Red AC (E129), a widely used azo dye in food, beverage, and pharmaceutical products. The validation of these methods is discussed in accordance with internationally recognized principles of analytical procedure validation, providing a framework for assessing method performance and reliability. While specific OECD guidelines for the validation of analytical methods for food additives are not explicitly detailed, the principles outlined in general OECD guidance on chemical testing and other international standards form the basis for the validation parameters discussed herein.
Introduction to Allura Red AC (this compound) and Analytical Methods
Allura Red AC (this compound) is a synthetic red azo dye permitted for use as a food additive in numerous countries.[1][2] Its concentration in consumer products is strictly regulated due to potential health concerns, including allergies and hyperactivity in children.[1][2] Consequently, robust and validated analytical methods are crucial for monitoring its levels in various matrices.
Several analytical techniques have been developed for the determination of Allura Red AC, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most prevalent.[1][2] Other methods include capillary electrophoresis, mass spectrometry, and electrochemical sensors.[1][2] This guide will focus on the comparison of HPLC and UV-Visible Spectrophotometry, providing performance data and experimental protocols.
Comparison of Analytical Methods
The performance of an analytical method is assessed through various validation parameters. The following tables summarize the key performance indicators for HPLC and UV-Visible Spectrophotometry in the analysis of this compound, based on data reported in scientific literature.
Table 1: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 1.00–800 ng/mL | [1][2] |
| 0.10–200 µg/kg | [1][2] | |
| 5–300 mg/kg | [1] | |
| Limit of Detection (LOD) | 0.3-1.0 ng/mL | [1][2] |
| 1–3 µg/kg | [1] | |
| 0.017 to 0.025 mg/L | [3] | |
| Limit of Quantification (LOQ) | 0.057 and 0.082 mg/L | [3] |
| Recovery (%) | 75.2–113.8% | [1][2] |
| >90% | [1][2] | |
| Relative Standard Deviation (RSD) | < 15% | [1][2] |
| > 5.0% | [1][2] |
Table 2: Performance Characteristics of Spectrophotometric Methods for this compound Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.4-8.0 µg/mL (XAD-1180 resin) | [4] |
| 0.5-6.0 µg/mL (XAD-16 resin) | [4] | |
| 0.05 to 2.00 mg/L | [5] | |
| Limit of Detection (LOD) | 1.2 µg/L (XAD-1180 resin) | [4] |
| 1.5 µg/L (XAD-16 resin) | [4] | |
| 2.35 µg/L | [6] | |
| 0.005 mg/L | [5] | |
| Preconcentration Factor | 80 (XAD-1180 and XAD-16 resins) | [4] |
| 250 | [6] | |
| Relative Standard Deviation (RSD) | < 6% | [4] |
| < 7% | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC and Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a generalized representation based on common practices reported in the literature.[1][2][7]
1. Sample Preparation (Solid Food Matrix):
-
Weigh 5 g of the homogenized sample.
-
Add 20 mL of a methanol-acetone mixture (1:1, v/v).
-
Heat at 60°C in a water bath for 20 minutes.
-
Vortex for 2 minutes and centrifuge at 5000 rpm for 5 minutes.
-
Repeat the extraction with an additional 20 mL of the solvent mixture.
-
Combine the extracts and concentrate them for analysis.
2. Sample Preparation (Liquid Beverage Matrix):
-
Degas the sample by sonication.
-
Dilute the sample (e.g., 1:1, v/v) with deionized water.
-
Centrifuge at 15,000 rpm for 10 minutes at room temperature.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at the maximum absorbance wavelength of Allura Red AC (approximately 504 nm).[1][2]
4. Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples to ensure no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Spike a blank matrix with a known concentration of this compound and calculate the percentage of the analyte recovered.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple replicates of a sample on the same day (repeatability) and on different days (intermediate precision) and calculate the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Visible Spectrophotometry Protocol
This protocol is a generalized representation based on common spectrophotometric methods.[1][2][6]
1. Sample Preparation:
-
Prepare samples as described in the HPLC protocol to extract Allura Red AC.
-
For certain matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences and preconcentrate the analyte.[6]
2. Spectrophotometric Measurement:
-
Wavelength Scan: Scan a standard solution of Allura Red AC to determine the wavelength of maximum absorbance (λmax), which is approximately 504 nm.[1][2]
-
Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the prepared sample solutions at λmax and determine the concentration of this compound using the calibration curve.
3. Validation Parameters to be Assessed:
-
Linearity: Establish the concentration range over which the absorbance is directly proportional to the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank sample matrix.
-
Precision: Measure the absorbance of multiple preparations of the same sample to determine the RSD.
-
LOD and LOQ: Calculate based on the standard deviation of the blank responses.
Visualizing Method Validation and Analytical Workflows
Graphical representations can clarify complex processes. The following diagrams, generated using the DOT language, illustrate the logical flow of analytical method validation and a typical experimental workflow for this compound analysis.
Caption: General workflow for the validation of an analytical method.
Caption: Experimental workflow for this compound analysis by HPLC.
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Spectrophotometric determination of trace levels of allura red in water samples after separation and preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
A Comparative Analysis of Spectrophotometric and Chromatographic Methods for the Quantification of Allura Red AC (E129)
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of spectrophotometric and high-performance liquid chromatographic (HPLC) methods for the quantitative analysis of the azo dye Allura Red AC (E129). This document outlines detailed experimental protocols and presents a comparative summary of performance data to aid in method selection and application.
Allura Red AC, designated as this compound in Europe, is a widely used colorant in food, beverages, and pharmaceutical products.[1][2] Accurate and reliable quantification of this additive is crucial for regulatory compliance and consumer safety.[2] Both UV-Visible spectrophotometry and HPLC are commonly employed for this purpose, each offering distinct advantages and limitations.[1][3] Spectrophotometry is noted for its simplicity, speed, and low cost, while HPLC provides superior selectivity and sensitivity, especially in complex matrices.[1][3]
Comparative Performance of Analytical Methods
The choice between spectrophotometric and chromatographic methods depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for high sensitivity, and cost considerations. The following table summarizes the key validation parameters for both methods based on published experimental data.
| Parameter | Spectrophotometric Methods | Chromatographic Methods (HPLC) |
| Linearity Range | 2 - 40 µg/mL[4][5] | 0.10 - 200 µg/kg[1] |
| 0.4 - 8.0 µg/mL | 1.00 - 800 ng/mL[1][3] | |
| 20 - 200 µg/mL[2] | 5 - 300 mg/kg[1][3] | |
| Limit of Detection (LOD) | 1.2 µg/L | 0.01 - 0.05 µg/mL[1][3] |
| 1.9 µg/mL[5] | 0.3 - 1.0 ng/mL[1][3] | |
| 3.0 ng/mL[6] | 1 - 3 µg/kg[1][3] | |
| 8.5 x 10⁻⁹ mol/L[3] | 0.017 - 0.025 mg/L[7] | |
| Limit of Quantification (LOQ) | 8.5 ng/mL[6] | 0.057 - 0.082 mg/L[7] |
| Recovery (%) | - | 75.2 - 113.8%[1][3] |
| - | 76.1 - 105.0%[1][3] | |
| - | > 90%[1][3] | |
| Relative Standard Deviation (RSD) (%) | < 6% | < 15%[1][3] |
| - | 1.4 - 6.4%[1][3] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both spectrophotometry and HPLC are provided below. These protocols are synthesized from various validated methods and can be adapted based on specific laboratory conditions and sample types.
Spectrophotometric Method Protocol
This method relies on measuring the absorbance of Allura Red AC at its wavelength of maximum absorption.
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells is required.[4]
-
Reagents:
-
Allura Red AC standard
-
Deionized water
-
Appropriate buffer solution (e.g., pH 4 buffer, prepared using hydrochloric acid and sodium hydroxide)[4]
-
-
Standard Preparation:
-
Sample Preparation (General Procedure):
-
For liquid samples (e.g., beverages), filter through a 0.45 µm membrane filter.[1]
-
For solid samples (e.g., powders), dissolve a known weight (e.g., 2.0 g) in a known volume of deionized water (e.g., 50 mL) and stir to ensure complete dissolution.[1]
-
Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.
-
For complex matrices, an extraction step such as cloud point extraction or solid-phase extraction may be necessary to remove interferences.[4]
-
-
Measurement:
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of Allura Red AC in the sample solutions from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method Protocol
This method separates Allura Red AC from other components in the sample before quantification, offering higher specificity.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and a Diode Array Detector (DAD) or UV-Vis detector is required.[1][8]
-
Reagents:
-
Allura Red AC standard
-
HPLC grade methanol
-
HPLC grade acetonitrile (B52724)
-
Buffer solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer)
-
Deionized water
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM Na2HPO4, pH 7) is commonly used in a gradient elution.[7]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).[8]
-
Detection Wavelength: Monitoring at the maximum absorbance of Allura Red AC (around 500-518 nm).[7][9]
-
Injection Volume: 5 - 20 µL.[7]
-
-
Standard Preparation:
-
Sample Preparation:
-
Liquid samples should be degassed and filtered through a 0.45 µm syringe filter before injection.[1]
-
For solid samples, an extraction step is necessary. A common procedure involves dissolving the sample in a water-alcohol mixture, followed by clean-up using a Solid-Phase Extraction (SPE) cartridge.[1][3]
-
For high-fat matrices, an additional defatting step may be required.[1][3]
-
-
Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Allura Red AC peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of Allura Red AC in the samples using the calibration curve.
-
Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the spectrophotometric and HPLC methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.
References
- 1. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. akjournals.com [akjournals.com]
- 8. The Determination of Food Dyes in Vitamins by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Allura Red (FD&C Red 40, this compound) on a BIST A Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of E129 (Allura Red AC) in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of E129, also known as Allura Red AC or FD&C Red No. 40. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
I. Understanding the Waste Profile of this compound
This compound is an azo dye commonly used in food, beverage, and pharmaceutical applications. While it is not classified as a hazardous chemical for transport, it must be disposed of with care to prevent environmental contamination.[1][2][3] Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]
Key Waste Characteristics:
| Characteristic | Summary | Source |
| Hazard Classification | Considered nonhazardous according to GHS for Hazard Communication Standard. However, all laboratory chemicals should be treated with caution. | [4][5] |
| Environmental Impact | Prevent entry into waterways, sewers, and drains.[1][3] The manufacturing and disposal of products containing this compound can lead to wastewater contamination.[6] | |
| Incompatibilities | Strong oxidizing agents.[2][3] Toxic gases may form when mixed with acids, aldehydes, and other substances.[7] | |
| Primary Disposal Route | Disposal through a licensed hazardous material disposal company is recommended.[2] |
II. Step-by-Step Disposal Procedures
The following protocols outline the procedures for disposing of solid this compound, solutions containing this compound, and contaminated materials.
A. Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling solid this compound, wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][4]
-
Containerization:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
The container should be in good condition, free from cracks or rust.
-
Label the container as "Hazardous Waste" and clearly identify the contents as "Allura Red AC (this compound) Waste." Include the approximate quantity.
-
-
Storage: Store the waste container in a designated satellite accumulation area for hazardous waste.[8] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[3][7]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
B. Disposal of Aqueous Solutions Containing this compound
Important: Do NOT pour this compound solutions down the drain.[1][3][6] While some dilute, non-mutagenic dyes may be approved for drain disposal in specific institutional protocols, it is best practice to treat all chemical solutions as hazardous waste unless explicitly stated otherwise by your EHS office.[9]
-
PPE: Wear safety goggles, gloves, and a lab coat.
-
Collection:
-
Labeling: Label the container "Hazardous Waste" and list all chemical constituents with their approximate percentages, including water.[10][11]
-
Storage: Store the container in a secondary containment tray within a designated hazardous waste accumulation area.[8][10]
-
Disposal: Contact your institution's EHS office for collection and disposal.
C. Disposal of Contaminated Labware and Debris
Items such as gloves, paper towels, pipette tips, and glassware that are contaminated with this compound must be disposed of as hazardous waste.[12]
-
Solid Waste:
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be collected in a puncture-proof sharps container labeled as hazardous waste with the chemical contaminant identified.[8]
-
Empty Containers:
-
The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[9]
-
After a thorough triple rinse (with the first rinse collected as hazardous waste), the container can typically be disposed of in a glassware box or recycled, depending on institutional policy.[8][9]
-
-
Disposal: All containers of contaminated materials should be collected by your institution's EHS office.
III. Spill Cleanup Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.[7]
-
Don PPE: Wear appropriate PPE, including respiratory protection if a large amount of powder is airborne.[13]
-
Containment:
-
Cleanup: Clean the contaminated surface thoroughly with soap and water.[1] Collect all cleanup materials (absorbent pads, wipes, gloves) as hazardous waste.
-
Disposal: Dispose of the contained spill and cleanup materials according to the procedures for contaminated debris.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. sds.chemicalstore.com [sds.chemicalstore.com]
- 4. FD&C Red 40 Food Dye SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. ecacs.ca [ecacs.ca]
- 6. pmf-tr.com [pmf-tr.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemical Waste – EHS [ehs.mit.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 12. ehs.ku.edu [ehs.ku.edu]
- 13. sds.chemtel.net [sds.chemtel.net]
Safeguarding Your Research: A Comprehensive Guide to Handling E129 (Allura Red AC)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling E129, also known as Allura Red AC. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling, empowering you to focus on your critical research with confidence.
This compound is a synthetic azo dye widely used in the food, beverage, and pharmaceutical industries.[1][2] While generally considered safe for consumption within regulated limits, proper handling in a laboratory setting is crucial to mitigate potential risks, including skin and eye irritation, and respiratory tract irritation.[3][4]
Essential Safety Information at a Glance
This table summarizes the key safety data for this compound, providing a quick reference for risk assessment in your laboratory.
| Parameter | Value | Source(s) |
| Chemical Name | Allura Red AC | [3][4] |
| Synonyms | FD&C Red No. 40, C.I. 16035, this compound, Red Azo Dye, Food Red 17 | [4] |
| CAS Number | 25956-17-6 | [3][4] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₈S₂ | [4][5][6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][4] |
| Acceptable Daily Intake (ADI) | 0-7 mg/kg body weight/day | [1][5][6][7] |
Operational Plan for Handling this compound
Following a standardized operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.[8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[9] It should be protected from air and light and can be refrigerated or frozen (2-8°C).[10] Keep the container in a dry place.[9]
Preparation and Handling
-
Engineering Controls: Whenever possible, handle this compound in a laboratory fume hood.[10] Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[10] Ensure a safety shower and eye wash station are readily accessible.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the following section.
-
Hygiene: Wash hands thoroughly after handling the substance.[3][10] Do not eat, drink, or smoke in the handling area.[3]
Spill Management
-
Minor Spills: For small spills, clean up immediately.[10] Sweep up the powder, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8][10]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[11]
-
Decontamination: Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated.[10]
Disposal
-
Waste Collection: Collect waste this compound and contaminated materials in a suitable, labeled container.
-
Regulations: Dispose of the waste in accordance with local, state, and federal regulations. Do not let the product enter drains, water courses, or the soil.[3][9][10]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is dependent on the specific laboratory task being performed. The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Handling solid powder (weighing, transferring) | Safety glasses with side-shields or chemical goggles.[3][11] | Protective gloves.[3][10] | Dust respirator or NIOSH/MSHA approved respiratory protection if exposure limits are exceeded or irritation is experienced.[8][10] | Laboratory coat or impervious clothing.[3] |
| Preparing solutions | Chemical goggles or a face shield if splashing is possible.[8][10] | Protective gloves.[3][10] | Not generally required if handled in a fume hood or with adequate ventilation. | Laboratory coat or impervious clothing.[3] |
| Cleaning spills | Tight-sealing safety goggles and a face shield.[8] | Protective gloves.[3][10] | A NIOSH/MSHA approved respirator is recommended.[8] | Wear protective gloves and protective clothing.[8] |
Visualizing Laboratory Processes
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate the standard workflow for handling this compound and the decision-making process for PPE selection.
Caption: Standard operational workflow for handling this compound in a laboratory setting.
Caption: Decision-making guide for selecting appropriate PPE for this compound handling.
References
- 1. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products [frontiersin.org]
- 2. This compound (Allura Red AC) - Ataman Kimya [atamanchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sds.chemicalstore.com [sds.chemicalstore.com]
- 5. This compound – Allura Red AC | proE.info [proe.info]
- 6. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (this compound) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consoinfo.org [consoinfo.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. chemfaces.com [chemfaces.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
